molecular formula C11H22N2O2 B569449 Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate CAS No. 935843-93-9

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B569449
CAS No.: 935843-93-9
M. Wt: 214.309
InChI Key: DUYDMHWWVXLFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDMHWWVXLFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745362
Record name tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935843-93-9
Record name tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, particularly its (R)-enantiomer, is a crucial chiral building block in the synthesis of the dual orexin receptor antagonist, Suvorexant. Suvorexant is a novel therapeutic agent for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its therapeutic target.

Physicochemical Properties

Table 1: Physicochemical Properties of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

PropertyValueSource(s)
IUPAC Name tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate[1][2]
CAS Number 1638743-92-6[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2]
Physical Form Solid/Powder[4]
Purity Typically ≥97%[1][2]
Storage Temperature Room Temperature
Boiling Point 288 °C (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate)[5]
Density 0.98 g/cm³ (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate)[5]

Experimental Protocols

The synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a key step in the overall synthesis of Suvorexant. The following protocols are synthesized from various patented and published procedures.

Synthesis of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

This synthesis can be approached via several routes, often starting from chiral precursors to ensure the correct stereochemistry. One common strategy involves the reductive amination of a ketone precursor.

Materials:

  • (R)-1-benzyl-4,5-dimethyl-1,4-diazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Boc Protection: In a round bottom flask under an inert atmosphere, dissolve (R)-1-benzyl-4,5-dimethyl-1,4-diazepane in methanol.

  • Add di-tert-butyl dicarbonate and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude tert-butyl (R)-4-benzyl-7-methyl-1,4-diazepane-1-carboxylate.

  • Debenzylation: Dissolve the crude product from the previous step in methanol.

  • Add 10% Palladium on carbon catalyst.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.

  • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.

Purification and Characterization

Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product. A typical method would use a chiral stationary phase column with a mobile phase of a hexane/isopropanol mixture.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate start Start: (R)-1-benzyl-4,5-dimethyl-1,4-diazepane boc_protection Boc Protection with Boc₂O and TEA in Methanol start->boc_protection workup1 Reaction Work-up and Concentration boc_protection->workup1 debenzylation Catalytic Hydrogenation (Pd/C, H₂) workup1->debenzylation workup2 Filtration and Concentration debenzylation->workup2 end_synthesis Crude Product workup2->end_synthesis

Caption: Synthetic workflow for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.

Characterization_Workflow cluster_characterization Purification and Characterization Workflow crude_product Crude Product purification Column Chromatography on Silica Gel crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) for Structural Confirmation pure_product->nmr hplc Chiral HPLC for Enantiomeric Purity pure_product->hplc final_product Characterized Product nmr->final_product hplc->final_product

Caption: Workflow for the purification and characterization of the target compound.

Biological Context: The Orexin Signaling Pathway and Suvorexant's Mechanism of Action

Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a precursor to Suvorexant, a dual orexin receptor antagonist. The orexin system plays a critical role in regulating wakefulness.[6][7][8]

Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are G-protein coupled receptors.[6][9] This binding activates Gq, Gi/o, and Gs protein signaling cascades, leading to neuronal excitation.[6][9] Suvorexant functions by competitively blocking the binding of Orexin-A and Orexin-B to both OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.[10][11]

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron cluster_receptor Orexin Receptors cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B releases OX1R OX1R Gq Gq OX1R->Gq Gs Gs OX1R->Gs OX2R OX2R OX2R->Gq Gio Gi/o OX2R->Gio PLC PLC Activation Gq->PLC AC_inhibition Adenylyl Cyclase Inhibition Gio->AC_inhibition AC_activation Adenylyl Cyclase Activation Gs->AC_activation Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness) PLC->Neuronal_Excitation Ca_increase->Neuronal_Excitation AC_inhibition->Neuronal_Excitation AC_activation->Neuronal_Excitation Orexin_A->OX1R binds Orexin_A->OX2R binds Orexin_B->OX2R binds Suvorexant Suvorexant Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Orexin signaling pathway and the mechanism of action of Suvorexant.

Conclusion

Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Suvorexant. Understanding its properties, synthesis, and the biological pathways it indirectly targets is essential for researchers and professionals in drug development. This guide provides a foundational understanding of this key molecule, from its fundamental characteristics to its role in a clinically significant therapeutic agent. Further research into optimizing its synthesis and exploring its potential in other pharmaceutical applications is a continuing area of interest.

References

An In-depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of several pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, properties, synthesis, and analysis.

Chemical Structure and Properties

This compound is a chiral heterocyclic compound. The structure consists of a seven-membered diazepane ring with a methyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of a stereocenter at the 7-position gives rise to two enantiomers, (R) and (S).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound. Data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [2]
CAS Number 1638743-92-6 ((R)-enantiomer)[2][3]
1638744-15-6 ((S)-enantiomer)[4]
Appearance White to off-white solid or colorless to yellow oil[5][6]
Purity Typically >95%[6][7]
Solubility Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate.General chemical knowledge
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

The synthesis of the (S)-enantiomer is detailed in patent EP2818463A1.[5] The overall synthetic strategy involves the construction of the diazepane ring through a multi-step process starting from (S)-(+)-2-amino-1-propanol.[5]

Synthetic Workflow:

G start (S)-(+)-2-amino-1-propanol step1 Mesylation and Nosylation start->step1 intermediate1 (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide step1->intermediate1 step2 Amination with 3-Aminopropanol intermediate1->step2 intermediate2 (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide step2->intermediate2 step3 Boc Protection intermediate2->step3 intermediate3 tert-butyl (S)-(2-(3-hydroxypropylamino)propyl)(2-nitrophenylsulfonyl)carbamate step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 intermediate4 (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate step4->intermediate4 step5 Deprotection (Nosyl removal) intermediate4->step5 product (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate step5->product

Caption: General synthetic workflow for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Experimental Protocols:

The following protocols are adapted from the procedures described in patent EP2818463A1.[5]

Step 1: Synthesis of (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide

  • To a solution of (S)-(+)-2-amino-1-propanol in an appropriate solvent, methanesulfonyl chloride is added at a controlled temperature in the presence of a base (e.g., triethylamine) to yield the mesylated intermediate.

  • The resulting amino alcohol is then reacted with 2-nitrobenzenesulfonyl chloride to afford the nosyl-protected compound.

Step 2: Synthesis of (S)-N-(1-(3-hydroxypropylamino)-propan-2-yl)-2-nitrobenzenesulfonamide

  • (S)-N-(1-methanesulfonyloxypropan-2-yl)-2-nitrobenzenesulfonamide (7.00 kg, 20.7 mol) is added to a solution of 3-aminopropanol (5.00 kg, 66.6 mol) in acetonitrile (35 L) at an internal temperature of 10°C to 20°C.[5]

  • The reaction mixture is stirred for 16 hours.[5]

  • After confirming the disappearance of the starting materials by TLC, the mixture is concentrated under reduced pressure.[5]

  • Water is added to the residue, and the resulting solution is acidified with 6 N hydrochloric acid to pH 4, and any insoluble materials are filtered off.[5]

Step 3 & 4: Boc Protection and Intramolecular Cyclization

  • The product from the previous step is protected with a Boc group using di-tert-butyl dicarbonate.

  • The subsequent intramolecular cyclization to form the diazepane ring is achieved under basic conditions.

Step 5: Deprotection of the Nosyl Group

  • To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol).[5]

  • This is followed by the addition of a thiol, such as thiophenol, to facilitate the removal of the nosyl group.

  • The reaction mixture is stirred until completion, and the product is isolated through extraction and purification.

Final Product Isolation and Purity

  • The crude product is purified by column chromatography or crystallization.

  • The patent reports a total yield of 45.2% from (S)-(+)-2-amino-1-propanol to (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[5]

  • The chemical purity was determined to be 97.5% by gas chromatography, and the optical purity was measured as 99.9% ee after derivatization.[5]

Analytical Data

Analysis MethodExpected Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (doublet), and the diazepane ring protons (multiplets).
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the diazepane ring and the methyl group.
Mass Spectrometry (MS) A molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the compound (214.31 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC would be used to determine the enantiomeric excess.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (if present as a secondary amine), C-H, C=O (from the Boc group), and C-N bonds.

Applications in Drug Development

This compound is a crucial building block in the synthesis of pharmaceutically active molecules. Its primary reported applications are:

  • Intermediate in the synthesis of Suvorexant: The (R)-enantiomer is a key intermediate in the manufacturing of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3]

  • Intermediate for Rho-kinase (ROCK) inhibitors: The (S)-enantiomer serves as a key intermediate for the synthesis of Rho-kinase inhibitors, such as K-115, which are investigated for the treatment of glaucoma and other conditions.[8]

Logical Relationship in Suvorexant Synthesis:

G start (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate step1 Coupling with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid start->step1 intermediate Amide Intermediate step1->intermediate step2 Deprotection (Boc removal) intermediate->step2 intermediate2 Secondary Amine step2->intermediate2 step3 Reaction with 5-chloro-2-(chloromethyl)-1,3-benzoxazole intermediate2->step3 product Suvorexant step3->product

Caption: Role as a key intermediate in the synthesis of Suvorexant.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. The synthetic route, particularly for the (S)-enantiomer, is well-established, allowing for the production of high-purity material. Its role in the synthesis of important drugs like Suvorexant underscores its importance in medicinal chemistry. Further research into novel applications of this versatile building block is anticipated.

References

An In-depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. This document outlines the chemical properties, synthesis, and analytical data for its stereoisomers, and details its crucial role in the development of therapeutics targeting the orexin signaling pathway for the treatment of insomnia.

Chemical Identity and Physical Properties

This compound exists as two enantiomers, the (R)- and (S)-isomers, which are critical for the stereospecific synthesis of pharmaceutical agents. The racemic mixture is also commercially available.

Table 1: Chemical Identifiers and CAS Numbers

IsomerIUPAC NameCAS Number
(R)-enantiomertert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate1638743-92-6[1]
(S)-enantiomertert-butyl (7S)-7-methyl-1,4-diazepane-1-carboxylate1638744-15-6
RacemicThis compoundNot specified

Table 2: Physicochemical Properties

Property(R)-enantiomer(S)-enantiomer
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [2]214.31 g/mol
Appearance SolidData not available
Purity ≥97%[2]Data not available
Storage Temperature Room Temperature[3]2-8°C (under inert atmosphere)

Role in Drug Discovery and Development

The primary application of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is as a pivotal building block in the synthesis of Suvorexant, an FDA-approved drug for the treatment of insomnia.[1] Suvorexant functions by antagonizing both orexin receptor type 1 (OX1R) and type 2 (OX2R), thus inhibiting the wakefulness-promoting neuropeptides orexin-A and orexin-B.

The Orexin Signaling Pathway

Orexins are neuropeptides produced in the hypothalamus that play a central role in regulating wakefulness, arousal, and appetite. They exert their effects by binding to the G-protein coupled receptors OX1R and OX2R. The activation of these receptors initiates a signaling cascade that promotes a state of wakefulness. Suvorexant competitively binds to these receptors, thereby blocking the action of orexins and facilitating the transition to and maintenance of sleep.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds OX2R OX2R Orexin_A->OX2R Binds Orexin_B Orexin-B Orexin_B->OX2R Binds Suvorexant Suvorexant (Antagonist) Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Wakefulness Wakefulness Promotion Ca_release->Wakefulness PKC->Wakefulness

Orexin Signaling Pathway and the Mechanism of Action of Suvorexant.

Synthesis and Experimental Protocols

The synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a multi-step process that often starts from a chiral precursor to ensure the correct stereochemistry of the final product. Below is a representative synthetic workflow and a detailed experimental protocol adapted from the literature for the synthesis of a closely related analog, which illustrates the key chemical transformations.

Synthetic Workflow

A common synthetic route involves the protection of a chiral amino alcohol, followed by a series of reactions to form the diazepine ring, and subsequent protection of the second amine group.

Synthesis_Workflow Start (S)-2-aminopropan-1-ol (Starting Material) Step1 Protection of Amino Group Start->Step1 Step2 Introduction of Second Nitrogen Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Boc Protection Step3->Step4 Product (S)-tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate Step4->Product

General Synthetic Workflow.
Exemplary Experimental Protocol

The following protocol is for the synthesis of the analogous (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, as detailed in patent literature, and serves as a guide for the synthesis of the 7-methyl isomer.

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

  • To a solution of a suitable N-protected (S)-3-methyl-1,4-diazepane in acetonitrile, add potassium carbonate.

  • Gradually add 2-nitrobenzenesulfonyl chloride to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue using column chromatography to obtain the nosyl-protected intermediate.

Step 2: Deprotection of the Nosyl Group

  • Dissolve the nosyl-protected intermediate in acetonitrile.

  • Add potassium carbonate to the solution.

  • Gradually add thiophenol at a controlled temperature (e.g., below 20°C).

  • Stir the reaction mixture for an extended period (e.g., 18 hours) at room temperature.

  • Work up the reaction by partitioning between an organic solvent (e.g., methyl t-butyl ether) and water.

  • Isolate the crude product from the organic layer.

Step 3: Boc Protection

  • Dissolve the deprotected diazepine in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) at a reduced temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Analytical Data

Characterization of this compound is essential to confirm its identity and purity. The following table includes representative analytical data.

Table 3: Spectroscopic Data for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (Analog)

Data TypeDescription
¹H-NMR (DMSO-d₆, 100°C) δ: 0.94 (d, J=6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J=14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J=14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J=14.0, 6.3, 5.8 Hz, 1H), 3.60 (dd, J=14.0, 4.6 Hz, 1H).[4]
Purity Chemical purity: 97.5% (by Gas Chromatography); Optical purity: 99.9%ee (after derivatization).[4]

Note: The provided NMR data is for a closely related positional isomer and is intended to be representative.

Conclusion

This compound is a fundamentally important chiral intermediate in contemporary medicinal chemistry, particularly in the synthesis of Suvorexant. A thorough understanding of its chemical properties, synthesis, and the biological pathways it enables the study of, is crucial for researchers in the field of drug discovery and development. The methodologies and data presented in this guide are intended to support and facilitate further research and application of this versatile molecule.

References

Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties and synthetic background of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key building block in contemporary medicinal chemistry.

Molecular Weight and Composition

The molecular formula for this compound is C₁₁H₂₂N₂O₂.[1][2][3] The exact molecular weight is derived from the summation of the atomic weights of its constituent atoms. The compound's molecular weight is approximately 214.30 g/mol .[2][3]

A detailed breakdown of the molecular composition and weight is provided in the table below.

Constituent ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1112.011132.121
HydrogenH221.00822.176
NitrogenN214.00728.014
OxygenO215.99931.998
Total 214.309

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.

Synthetic Protocol Overview

The synthesis of chiral diazepane carboxylates is a critical process for creating intermediates used in the development of active pharmaceutical ingredients. For instance, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as a reactant in the preparation of Suvorexant, a medication for treating insomnia.[4]

A representative synthetic approach involves the protection of a diamine precursor. A general protocol for a related Boc-protection is outlined below.

Experimental Protocol: N-Boc Protection of a Diamine

  • Objective: To selectively protect one nitrogen atom of a diamine precursor with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • Diamine precursor (e.g., a methyl-substituted 1,4-diazepane)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or similar aprotic solvent

    • Triethylamine (TEA) or another non-nucleophilic base

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • The diamine precursor is dissolved in dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.

    • The solution is cooled to 0 °C in an ice bath.

    • Triethylamine (1.1 equivalents) is added to the solution to act as a base.

    • Di-tert-butyl dicarbonate (1.0 equivalent), dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

    • The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified by column chromatography on silica gel to yield the pure tert-butyl protected diazepane.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a starting diamine to the final protected product. This workflow is essential for ensuring yield and purity.

Synthesis_Workflow Start Start: Methyl-1,4-diazepane Precursor Reaction Boc Protection Reaction Start->Reaction Dissolve Reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Base (e.g., TEA) - Solvent (e.g., DCM) Reagents->Reaction Add Workup Aqueous Workup (Wash & Dry) Reaction->Workup Quench Purification Column Chromatography Workup->Purification Isolate Crude Product End: Pure Product (tert-butyl 7-methyl-1,4- diazepane-1-carboxylate) Purification->Product Isolate Pure

Caption: Synthetic workflow for Boc-protection of a diamine.

References

A Technical Guide to the Stereoisomers of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereoisomers of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key chiral intermediate in the synthesis of pharmaceuticals. This document details the synthetic pathways for the individual (R) and (S) enantiomers, presents available quantitative data, and outlines experimental protocols.

Introduction

This compound is a seven-membered heterocyclic compound containing a diazepine ring. The presence of a chiral center at the 7-position gives rise to two stereoisomers: (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate. The stereochemistry of this intermediate is crucial in the development of specific drug candidates, as enantiomers can exhibit significantly different pharmacological activities. One of the most notable applications of the (R)-enantiomer is as a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1][2]

Physicochemical Properties

Property(R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate(S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
CAS Number 1638743-92-61638744-15-6
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol 214.31 g/mol
Appearance SolidSolid
Purity (Typical) ≥97%≥97%

Synthesis of Stereoisomers

The enantioselective synthesis of this compound is most commonly achieved through a fragment coupling strategy utilizing a chiral starting material. This approach avoids the need for challenging chiral separations of the final product. The synthesis of the (R)-enantiomer, a key intermediate for Suvorexant, has been well-documented.[3][4]

General Synthetic Workflow

The synthesis commences with a chiral precursor, such as (R)-3-(BOC-amino)butyric acid, which undergoes a series of reactions including nucleophilic substitution, deprotection, cyclization, reduction, and a final protection step to yield the desired enantiomerically pure product.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Products start_R (R)-3-(BOC-amino)butyric acid step1 Nucleophilic Substitution start_R->step1 Fragment Coupling start_S (S)-3-(BOC-amino)butyric acid start_S->step1 Fragment Coupling step2 BOC Deprotection step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Reduction step3->step4 step5 BOC Protection step4->step5 product_R (R)-tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate step5->product_R product_S (S)-tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate step5->product_S

Figure 1: General synthetic workflow for the stereoisomers of this compound.
Experimental Protocol: Synthesis of (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

The following protocol is adapted from optimized syntheses reported in the literature for the production of Suvorexant intermediates.[3][4]

Step 1: Synthesis of ethyl (R)-N-benzyl-N-(3-((tert-butoxycarbonyl)amino)butanoyl)glycinate

  • (R)-3-((tert-butoxycarbonyl)amino)butanoic acid is coupled with N-benzyl glycine ethyl ester.

  • Reagents: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, N-benzyl glycine ethyl ester, coupling agents (e.g., EDC, HOBt), triethylamine.

  • Solvent: Dichloromethane (DCM) or a similar aprotic solvent.

  • Procedure: To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and N-benzyl glycine ethyl ester in DCM, coupling agents and triethylamine are added. The reaction mixture is stirred at room temperature until completion. The product is isolated and purified by standard work-up procedures.

  • Yield: Approximately 91%.[1]

Step 2: Deprotection and Intramolecular Cyclization

  • The Boc protecting group is removed, followed by base-mediated intramolecular cyclization to form the diazepane-dione ring.

  • Reagents: Hydrochloric acid (in a suitable solvent like ethyl acetate) for deprotection, a base such as sodium methoxide for cyclization.

  • Solvent: Ethyl acetate for deprotection, methanol for cyclization.

  • Procedure: The product from Step 1 is treated with HCl to remove the Boc group. After work-up, the resulting amine is treated with sodium methoxide in methanol to induce intramolecular cyclization.

  • Yield: Approximately 94% for the cyclization step.[1]

Step 3: Reduction of the Diazepane-dione

  • The dione is reduced to the corresponding diazepane.

  • Reagents: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: The diazepane-dione is dissolved in anhydrous THF and treated with the reducing agent under an inert atmosphere. The reaction is carefully quenched, and the product is isolated.

Step 4: Boc Protection

  • The secondary amine of the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine or another suitable base.

  • Solvent: Dichloromethane (DCM) or methanol.

  • Procedure: The product from Step 3 is dissolved in the chosen solvent, and Boc₂O and a base are added. The reaction is stirred until completion, followed by work-up and purification to yield (R)-tert-butyl 4-benzyl-7-methyl-1,4-diazepane-1-carboxylate.[3]

Step 5: Debenzylation

  • The N-benzyl group is removed to yield the final product.

  • Reagents: Palladium on carbon (Pd/C), hydrogen gas.

  • Solvent: Methanol.

  • Procedure: The N-benzylated compound is dissolved in methanol, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the final product.

StepIntermediate/ProductReported Yield
1Ethyl (R)-N-benzyl-N-(3-((tert-butoxycarbonyl)amino)butanoyl)glycinate~91%[1]
2(R)-1-benzyl-5-methyl-1,4-diazepane-2,5-dione~94%[1]
3-5(R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylateOverall yield for the synthesis of Suvorexant from the chiral precursor is reported to be around 65%.[4]

Chiral Separation

While enantioselective synthesis is the preferred method for obtaining the pure stereoisomers, chiral separation of a racemic mixture of this compound can be performed using chromatographic techniques.

General Protocol for Chiral HPLC/SFC Screening

A systematic approach to screen for the chiral separation of the enantiomers would involve the following steps:

  • Sample Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of Methanol:Ethanol).

  • Chromatography System: Utilize a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with an automated column switcher.

  • Chiral Stationary Phases (CSPs): Screen a set of polysaccharide-based chiral columns (e.g., derivatives of amylose and cellulose).

  • Mobile Phase Screening:

    • SFC: Use a primary mobile phase of carbon dioxide with a co-solvent such as methanol, ethanol, or isopropanol. Screen various acidic and basic additives.

    • HPLC: Screen in normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water with buffer), and polar organic modes (e.g., acetonitrile/methanol).

  • Method Optimization: Once initial separation is observed, optimize the method by adjusting the mobile phase composition, gradient, flow rate, and temperature to achieve a resolution (Rs) of >1.5.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization cluster_result Outcome prep Prepare Racemic Sample (1 mg/mL in MeOH/EtOH) screen_csp Screen Multiple Chiral Stationary Phases (CSPs) prep->screen_csp screen_mp Screen Various Mobile Phases screen_csp->screen_mp evaluate Evaluate Chromatograms (Resolution, Retention Time) screen_mp->evaluate optimize Optimize Separation Conditions (Gradient, Flow Rate, Temp.) evaluate->optimize result Baseline Separation of (R) and (S) Enantiomers optimize->result

Figure 2: Workflow for chiral separation method development.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity of the individual stereoisomers of this compound itself. Its primary role described in the literature is that of a synthetic intermediate. The biological activity is well-characterized for the final active pharmaceutical ingredients derived from this intermediate.

For example, the (R)-enantiomer is a precursor to Suvorexant, which acts as a dual orexin receptor antagonist. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness. By blocking the binding of these neuropeptides to their receptors, OX1R and OX2R, Suvorexant suppresses the wake drive.

Due to the lack of specific data on the direct biological activity of the title compound's stereoisomers, a signaling pathway diagram for this intermediate cannot be accurately constructed at this time. The biological relevance is conferred upon its incorporation into a larger, pharmacologically active molecule.

Conclusion

The stereoisomers of this compound are critical chiral building blocks in modern pharmaceutical synthesis. The ability to produce these intermediates in high enantiomeric purity through enantioselective synthesis is essential for the development of stereochemically pure drugs. While detailed biological activity for the intermediates themselves is not extensively documented, their importance is underscored by their role in the synthesis of potent therapeutics like Suvorexant. Further research into the direct biological effects of these and similar chiral diazepane scaffolds could open new avenues for drug discovery.

References

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: A Technical Guide to its Core Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a critical chiral building block in modern medicinal chemistry. Its structural features, particularly the stereocenter and the protected diazepane ring, make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its primary application, focusing on the synthesis of the dual orexin receptor antagonist, Suvorexant. Detailed experimental protocols, quantitative data, and process workflows are presented to support researchers and drug development professionals in its effective utilization.

Introduction: The Role of a Chiral Diazepane

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, with CAS Number 163873-92-6, is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring. The presence of a methyl group at the 7-position introduces a chiral center, and the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization. While the 1,4-diazepine scaffold is associated with a broad range of biological activities, including antipsychotic, anxiolytic, and anticancer properties, the primary and most well-documented application of this specific enantiomer is as a key intermediate in the synthesis of Suvorexant, a medication for the treatment of insomnia.[1][2]

The chirality of this intermediate is crucial for the biological activity of the final drug product, highlighting the importance of enantioselective synthesis in modern drug development.

Core Application: Synthesis of Suvorexant

Suvorexant is a dual orexin receptor antagonist approved for the treatment of insomnia. The synthesis of Suvorexant heavily relies on the chiral integrity of the (R)-7-methyl-1,4-diazepane core. Several synthetic routes have been developed, with a common strategy involving the coupling of the diazepane intermediate with two other key fragments: a substituted benzoxazole and a methyltriazolyl benzoic acid.

Synthetic Strategy Overview

The general synthetic workflow for Suvorexant utilizing (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves two main stages after the synthesis of the diazepane itself:

  • Deprotection: Removal of the Boc protecting group to liberate the secondary amine.

  • Sequential Coupling: Stepwise coupling of the deprotected diazepane with the benzoxazole and benzoic acid moieties. The order of these coupling reactions can vary depending on the specific synthetic route.

The following diagram illustrates a common synthetic pathway.

Suvorexant_Synthesis cluster_start Starting Intermediate cluster_deprotection Step 1: Deprotection cluster_coupling1 Step 2: Amide Coupling cluster_coupling2 Step 3: Final Coupling start_mol (R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl) start_mol->deprotection deprotected_mol (R)-5-methyl-1,4-diazepane deprotection->deprotected_mol coupling1 Amide Bond Formation (e.g., EDC, HOAt) deprotected_mol->coupling1 benzoic_acid 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid benzoic_acid->coupling1 intermediate2 (R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl- 2-(2H-1,2,3-triazol-2-yl)phenyl)methanone coupling1->intermediate2 coupling2 Nucleophilic Aromatic Substitution intermediate2->coupling2 benzoxazole 2,5-dichlorobenzoxazole benzoxazole->coupling2 suvorexant Suvorexant coupling2->suvorexant

Caption: Synthetic workflow for Suvorexant from the chiral diazepane intermediate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the chiral diazepane intermediate and its subsequent use in the synthesis of Suvorexant.

Synthesis of (R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

The enantioselective synthesis of the title compound is a critical step. A highly effective method is the intramolecular asymmetric reductive amination of a dialkyl ketone precursor, often catalyzed by a Ruthenium-based complex.[3][4]

Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination [3][4][5]

  • Substrate Preparation: The amino ketone precursor is prepared through a multi-step sequence, often starting from N-Boc-1,2-diaminoethane and methyl vinyl ketone.

  • Reaction Setup: In a suitable reactor, the amino ketone precursor is dissolved in a solvent such as a mixture of formic acid and triethylamine.

  • Catalyst Addition: A novel Ru-based transfer hydrogenation catalyst (e.g., a modified Noyori catalyst) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the cyclization and reduction are complete. The progress of the reaction can be monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching, extraction, and subsequent purification by chromatography to yield the Boc-protected (R)-7-methyl-1,4-diazepane. The Boc protection of the secondary amine can also be performed as a subsequent step after the reductive amination.

Synthesis of Suvorexant Intermediate: (R)-tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate

This protocol describes the coupling of the title compound with 2,5-dichlorobenzoxazole.

Protocol: Nucleophilic Aromatic Substitution [6]

  • Reaction Setup: Dissolve (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate (1 equivalent) in dichloromethane.

  • Reagent Addition: Maintain the temperature below 10 °C and add 2,5-dichlorobenzoxazole (1 equivalent), followed by the slow addition of triethylamine (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Add dichloromethane and wash the mixture with water, followed by 10% aqueous citric acid solution, and then a saturated sodium chloride solution.

  • Isolation: Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Final Assembly of Suvorexant

This involves the deprotection of the intermediate from section 3.2 and subsequent amide coupling.

Protocol: Deprotection and Amide Coupling [4]

  • Boc Deprotection: The intermediate from section 3.2 is dissolved in ethyl acetate, and 4 M HCl in ethyl acetate is added. The mixture is stirred for 4 hours. The solvent is removed by rotary evaporation, and the residue is basified with saturated aqueous NaHCO3 and extracted with dichloromethane to yield the deprotected amine.

  • Amide Coupling: The deprotected amine is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of a base like N-methylmorpholine (NMM) in a solvent like DMF.

  • Isolation: The reaction is worked up by partitioning between ethyl acetate and an aqueous acid, followed by washing with aqueous base and brine. The final product, Suvorexant, is isolated after removal of the solvent and purification, often by recrystallization.

Quantitative Data

The efficiency of the synthetic steps involving (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is crucial for the overall yield of Suvorexant. The following tables summarize key quantitative data reported in the literature.

Table 1: Synthesis of Chiral Diazepane Intermediate

Reaction StepCatalyst/MethodYield (%)Enantiomeric Excess (ee %)Reference
Intramolecular Asymmetric Reductive AminationRu-based transfer hydrogenation9794.5[3][5]

Table 2: Synthesis of Suvorexant from (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Reaction StepStarting MaterialsProductYield (%)Reference
Nucleophilic Aromatic Substitution(R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and 2,5-dichlorobenzoxazole(R)-tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepane-1-carboxylate99[6]
Amide Coupling(R)-5-Chloro-2-(5-methyl-[3][5] diazepan-1-yl)-benzoxazole and 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid chlorideSuvorexant88[6]
Hydrogenolysis (Debenzylation of a precursor)(R)-(4-benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone(R)-(7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone89[4]

Logical Relationships and Workflow Visualization

The synthesis of the core diazepane ring is a key challenge. The intramolecular asymmetric reductive amination provides a direct and efficient route to the desired chiral structure.

Reductive_Amination_Workflow start Amino Ketone Precursor process1 In situ Imine Formation start->process1 catalyst Ru-Catalyst (Chiral Ligand) process2 Asymmetric Hydrogenation catalyst->process2 reagents H+ Source (e.g., HCOOH/NEt3) reagents->process2 process1->process2 Cyclic Imine Intermediate product (R)-7-methyl-1,4-diazepane process2->product

Caption: Logical workflow of the asymmetric reductive amination for diazepane synthesis.

Conclusion

(R)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a specialized yet highly valuable chiral building block, with its primary application firmly established in the industrial synthesis of Suvorexant. The methodologies for its own synthesis, particularly through catalytic asymmetric reactions, and its subsequent incorporation into the final drug molecule, are well-documented and optimized. This guide provides a consolidated resource of the key technical aspects of its application, offering researchers and process chemists a foundation for their work in this area. The continued importance of chiral pharmaceuticals ensures that such well-defined, enantiopure intermediates will remain at the forefront of drug development.

References

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: A Technical Guide to its Application as a Chiral Intermediate in the Synthesis of DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chiral, Boc-protected diazepine derivative. While it does not possess intrinsic therapeutic activity, it serves as a crucial, high-value building block in synthetic organic chemistry. Its primary application is in the construction of complex heterocyclic scaffolds for active pharmaceutical ingredients (APIs). This guide details its principal use as a key intermediate in the synthesis of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response (DDR) pathway. We will explore the synthetic utility, relevant experimental protocols, the biological context of the final therapeutic targets, and associated quantitative data.

Introduction: A Chiral Building Block for Targeted Therapy

(S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a heterocyclic compound valued for its stereochemically defined seven-membered ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for regioselective functionalization, while the chiral methyl group is essential for establishing the specific stereochemistry often required for potent and selective interaction with biological targets.

Its most significant application to date is in the synthesis of small molecule kinase inhibitors, particularly those targeting the DNA-PK enzyme. DNA-PK is a central player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, the repair of DNA damage in cancer cells can be prevented, leading to increased cytotoxicity from radiation or chemotherapy.[3] This makes DNA-PK an attractive target for cancer therapy.

Synthetic Applications and Experimental Protocols

The primary utility of (S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is as a nucleophilic component in substitution or coupling reactions to construct a larger molecular framework. A prominent example is its role in the synthesis of DNA-PK inhibitors like AZD7648, a potent and selective inhibitor that has advanced to clinical trials.[4][5]

General Synthetic Workflow

The synthesis of a DNA-PK inhibitor using this intermediate typically involves the deprotection of the Boc group, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction with a suitable heterocyclic core.

G A (S)-Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate B Boc Deprotection A->B  Acidic Conditions  (e.g., TFA, HCl) C (S)-2-Methyl-1,4-diazepane (Chiral Intermediate) B->C E Buchwald-Hartwig Amination or SNAr Reaction C->E D Heterocyclic Core (e.g., Substituted Purine) D->E  Pd Catalyst, Ligand,  Base F Crude Product E->F G Purification (e.g., Chromatography) F->G H Final API (e.g., DNA-PK Inhibitor) G->H G cluster_0 Cell Nucleus DSB DNA Double-Strand Break Ku Ku70/Ku80 Complex DSB->Ku Binds to DNA ends DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits & Activates Artemis Artemis Nuclease DNAPKcs->Artemis Phosphorylates & Activates LigIV XRCC4-Ligase IV DNAPKcs->LigIV Recruits Apoptosis Cell Death (Apoptosis) DNAPKcs->Apoptosis Artemis->DSB Processes DNA ends Repair DNA Repair LigIV->Repair Ligates DNA ends Repair->Apoptosis Inhibitor DNA-PK Inhibitor (e.g., AZD7648) Inhibitor->DNAPKcs Inhibits

References

The Biological Activity of Diazepane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazepane derivatives, a class of seven-membered heterocyclic compounds containing two nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Initially recognized for their effects on the central nervous system (CNS), their biological activities have since been shown to be far more diverse, with significant potential in oncology, neurodegenerative disease, and beyond. This technical guide provides an in-depth overview of the biological activities of various diazepane derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Diazepane Derivatives

A substantial body of research has highlighted the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are varied and include the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Antiproliferative Data

The in vitro cytotoxic activity of various diazepane derivatives has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several classes of diazepane derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Dibenzodiazepine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative 1BCAP37Breast CancerDown to 0.30[1][2]
Derivative 1SGC7901Gastric CancerDown to 0.30[1][2]
Derivative 1HepG2Liver CancerDown to 0.30[1][2]
Derivative 1HeLaCervical CancerDown to 0.30[1][2]
Derivative 1HL-60LeukemiaDown to 0.30[1][2]

Table 2: Antiproliferative Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

Compound IDCancer TypeAverage GI50 (µM)Reference
11a9 types (60 lines)0.24[3]
52bLung CancerPotent (not specified)[3]

Table 3: Antiproliferative Activity of 1,5-Benzodiazepin-2-One Derivative (3b)

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer9.18[4]
HepG-2Liver Cancer6.13[4]
MCF-7Breast Cancer7.86[4]

Table 4: Antiproliferative Activity of Benzo[b][1][3]diazepine Derivatives

Compound SeriesCell LineCancer TypeActivityReference
B1-4MCF-7Breast CancerMost notable activity[5]
B1-4HepG2Liver CancerSignificant activity[5]
B1-4HeLaCervical CancerSignificant activity[5]

Table 5: Antiproliferative Activity of Tubulin Polymerization Inhibiting Benzodiazepines

Compound IDCell LineIC50 (nM)Reference
9a5 cancer cell lines6-15[3]
Mechanisms of Anticancer Action

The anticancer effects of diazepane derivatives are mediated through several key mechanisms:

  • Inhibition of Tubulin Polymerization: Certain benzodiazepine derivatives act as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[3] The optimal compound, 9a, demonstrated an IC50 of 1.65 ± 0.11 μM for tubulin polymerization inhibition.[3]

  • Kinase Inhibition: Some diazepane derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[5] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many diazepane derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a downstream effect of other mechanisms like cell cycle arrest and can be mediated through both intrinsic and extrinsic apoptotic pathways.[6]

  • Inhibition of Protein Synthesis: A recent study on 1,4-benzodiazepine-2,5-dione derivatives revealed that they can inhibit protein synthesis in cancer cells, leading to potent antitumor activity.[3]

Key Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[4][5][7] Several diazepane derivatives exert their anticancer effects by modulating this pathway. Inhibition of PI3K or Akt can lead to decreased cell survival and increased apoptosis.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation Downstream Cell Survival, Proliferation, Growth Akt->Downstream Diazepane Diazepane Derivatives Diazepane->PI3K Inhibition Diazepane->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition by diazepane derivatives.

Central Nervous System Activity

The traditional therapeutic application of benzodiazepines lies in their activity on the CNS, primarily as anxiolytics, sedatives, and anticonvulsants. Newer diazepane derivatives are being explored for similar and novel CNS applications.

Anxiolytic and Sedative Effects

Several novel diazepine derivatives have been evaluated for their anxiolytic-like and sedative effects in murine models. For instance, the 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), demonstrated a pronounced anxiolytic effect in both the light-dark box and open field tests.[8] Notably, a sedative effect was only observed at higher doses (10.0 mg/kg).[8]

Table 6: CNS Activity of a Novel 2,3-Benzodiazepine Derivative (VBZ102)

TestDose (mg/kg)EffectReference
Light-Dark Box1.0, 10.0Anxiolytic[8]
Open Field Test1.0, 10.0Anxiolytic[8]
Open Field Test10.0Sedative[8]
Skeletal Muscle Relaxant Activity

Certain newly synthesized benzodiazepines have also been screened for skeletal muscle relaxant activity using the rotarod method. Among the tested compounds, some showed maximum potency as CNS agents with both anxiolytic and muscle relaxant properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of diazepane derivatives.

In Vitro Antiproliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diazepane derivatives (typically in a logarithmic dilution series) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with Diazepane Derivatives (serial dilutions) Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT solution (4h incubation) Incubation->MTT Solubilize Solubilize formazan crystals (e.g., DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability and IC50 Value Read->Analysis

Caption: A generalized workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and glycerol (10%).

  • Compound Addition: Add various concentrations of the test diazepane derivative to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known inhibitor like colchicine as a positive control.

  • Reaction Initiation: Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be determined from the dose-response curves.[9]

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[6][10]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by further dilution in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and the test inhibitor. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.[6][10]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[6][10]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.[6]

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13][14]

Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[11][14]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[12][13]

  • Dosing: Administer the test compound or vehicle to the mice (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.[11]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Rotarod Test for Muscle Relaxant Activity

This test is used to assess motor coordination, balance, and the muscle relaxant effects of compounds in rodents.[15][16][17][18]

Principle: Mice are placed on a rotating rod. A compound with muscle relaxant properties will decrease the time the animal is able to stay on the rod.

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[15][16]

  • Acclimation and Training: Acclimate the mice to the testing room. A pre-test training session may be conducted to familiarize the animals with the apparatus.

  • Dosing: Administer the test compound or vehicle to the mice.

  • Test Procedure: Place the mice on the rotating rod and start the rotation. Record the latency to fall from the rod for each animal. The test is typically repeated for a total of three trials with an inter-trial interval of at least 15 minutes.[15][16]

  • Data Analysis: Compare the latency to fall for the treated groups with the control group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.

Conclusion and Future Directions

Diazepane derivatives represent a promising and versatile chemical scaffold with a broad spectrum of biological activities. The compelling in vitro and in vivo data, particularly in the field of oncology, highlight their potential for the development of novel therapeutics. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and modulation of critical signaling pathways like PI3K/Akt, offer multiple avenues for therapeutic intervention. Furthermore, the continued exploration of their CNS effects may lead to the development of new anxiolytic and muscle relaxant agents with improved pharmacological profiles.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. In-depth mechanistic studies are also crucial to fully elucidate the molecular interactions of these compounds. The development of diazepane derivatives with favorable pharmacokinetic and safety profiles will be essential for their successful translation into clinical candidates. The data and protocols presented in this guide provide a solid foundation for researchers to advance the discovery and development of this promising class of compounds.

References

The Enduring Versatility of the Diazepane Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique conformational flexibility has allowed for the development of a vast array of therapeutic agents targeting a wide range of biological targets. This technical guide provides an in-depth exploration of the role of diazepanes in drug discovery and development, with a focus on their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

The Diazepane Core: A Foundation for Diverse Biological Activity

The diazepine nucleus exists in several isomeric forms, with 1,4-diazepines and 1,5-diazepines being the most extensively studied in medicinal chemistry. The fusion of a benzene ring to the diazepine core gives rise to the well-known benzodiazepine class of compounds. However, the therapeutic potential of diazepanes extends far beyond this classical scaffold, with novel derivatives demonstrating efficacy as anticancer, antimicrobial, and anticoagulant agents.[1]

The Benzodiazepine Archetype: Modulators of the Central Nervous System

The archetypal diazepane, diazepam, and its congeners are renowned for their effects on the central nervous system (CNS).[2] These 1,4-benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3]

Expanding Horizons: Non-Benzodiazepine Diazepanes in Modern Drug Discovery

Medicinal chemists have successfully explored a variety of non-benzodiazepine diazepane scaffolds, leading to the discovery of compounds with novel mechanisms of action and therapeutic profiles. These include:

  • 1,3-Diazepines: This scaffold is present in the anticancer drug pentostatin and the β-lactamase inhibitor avibactam.[4]

  • Fused Diazepines: The fusion of other heterocyclic rings to the diazepine nucleus has yielded potent and selective inhibitors of various enzymes and receptors.[5]

Synthesis of the Diazepane Scaffold

The construction of the diazepane ring is a cornerstone of synthesizing these diverse molecules. A variety of synthetic strategies have been developed, often tailored to the desired substitution pattern and stereochemistry.

General Synthesis of 1,4-Benzodiazepines

A common synthetic route to the 1,4-benzodiazepine core involves the cyclization of an appropriately substituted 2-aminobenzophenone derivative. A representative synthetic scheme for diazepam is outlined below.[6]

Experimental Protocol: Synthesis of Diazepam [6]

  • Step 1: Synthesis of 2-amino-5-chlorobenzophenone. This starting material can be prepared via a Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.

  • Step 2: Reaction with glycine ethyl ester. 2-amino-5-chlorobenzophenone is reacted with glycine ethyl ester in pyridine to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (nordazepam).

  • Step 3: Methylation. Nordazepam is subsequently methylated using a suitable methylating agent, such as methyl sulphate, in the presence of a base like sodium ethoxide to yield diazepam.

Synthesis of Fused and Novel Diazepane Scaffolds

More complex diazepane derivatives often require multi-step synthetic sequences. For instance, the synthesis of azetidine-fused 1,4-diazepine derivatives has been achieved through an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides.[7]

Experimental Protocol: Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][8]diazepin-10(2H)-one [7]

A mixture of the corresponding 1-(2-bromobenzyl)azetidine-2-carboxamide, CuI, and N,N-dimethylglycine in 1,4-dioxane is refluxed under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired fused diazepine.

Structure-Activity Relationships (SAR) of Diazepanes

The biological activity of diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine and any fused rings.

SAR of 1,4-Benzodiazepines as GABA-A Receptor Modulators

For classical benzodiazepines, specific structural features are crucial for their affinity and efficacy at the GABA-A receptor:

  • Position 7: An electron-withdrawing group (e.g., Cl, NO2) is generally required for high anxiolytic activity.

  • Position 5: An aromatic or heteroaromatic ring is optimal for activity.

  • Positions 1 and 2: Substitution at these positions influences the pharmacokinetic properties and potency.

Quantitative Analysis of Diazepane Derivatives

The following tables summarize key quantitative data for a selection of diazepane derivatives, providing a basis for comparison of their biological activities and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity of Selected Diazepane Derivatives
CompoundTargetAssayIC50/Ki (nM)Reference
DiazepamGABA-A Receptor (non-specific)Radioligand Binding ([3H]flunitrazepam displacement)~4.6 (Kd)[9]
FludiazepamGABA-A ReceptorRadioligand Binding4 times more potent than diazepam[10]
Compound 9a (Benzodiazepine derivative)Tubulin PolymerizationInhibition Assay1650[11]
Dibenzodiazepine DerivativeBCAP37 (Breast Cancer Cell Line)Cell Proliferation Assay300[12]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][8]oxazolo-[4,5-d]-pyrimidineMultiple Cancer Cell LinesGrowth Inhibition Assay (GI50)900 - 1900[13]
Table 2: Pharmacokinetic Parameters of Diazepam
ParameterValueRoute of AdministrationReference
Bioavailability~80-90%Rectal[14]
Time to Peak Concentration (Tmax)10-60 minRectal[14]
Elimination Half-life (t1/2)20-50 hoursOral[15]
Volume of Distribution (Vd)0.8-1.5 L/kgIntravenous[16]
Clearance (CL)20-40 mL/minIntravenous[16]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.[9]

Protocol:

  • Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared from appropriate cell lines or animal brain tissue.

  • Binding Assay: The prepared membranes are incubated in a 96-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[17]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test diazepane derivative and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow for the conversion of MTT to formazan by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing Key Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway.

High-Throughput Screening Workflow for Diazepane Derivatives

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying novel diazepane-based drug candidates.[18][19]

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up Compound_Library Diazepane Compound Library Assay_Plates Assay Plates (e.g., 384-well) Compound_Library->Assay_Plates Dispensing Incubation Incubation Assay_Plates->Incubation Reagents Target, Substrates, Buffers Reagents->Assay_Plates Dispensing Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Data_Processing Data Processing & Normalization Raw_Data->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Conclusion

The diazepane scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. From the well-established benzodiazepines acting on the CNS to novel derivatives with anticancer and other activities, the versatility of this chemical framework is undeniable. A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of diazepanes is crucial for medicinal chemists seeking to harness the full potential of this privileged structure in the development of next-generation therapeutics. The integration of modern drug discovery techniques, such as high-throughput screening and computational modeling, will undoubtedly continue to expand the therapeutic landscape of diazepane-based drugs.

References

Synthesis of Chiral 1,4-Diazepanes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic strategies, experimental protocols, and key data for the preparation of enantiomerically pure 1,4-diazepane cores, crucial scaffolds in medicinal chemistry.

The chiral 1,4-diazepane motif is a privileged scaffold in modern drug discovery, forming the core of a variety of therapeutic agents. Its inherent three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing enantiomerically pure 1,4-diazepanes, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic workflows.

Core Synthetic Strategies

The asymmetric synthesis of 1,4-diazepanes can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and scalability. The most prominent of these include intramolecular cyclization reactions, such as reductive amination and Mitsunobu reactions, as well as cycloaddition strategies.

Intramolecular Asymmetric Reductive Amination

Intramolecular asymmetric reductive amination (IARA) has emerged as a powerful and atom-economical method for the construction of chiral cyclic amines, including 1,4-diazepanes. This strategy typically involves the cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality. The use of chiral catalysts, often enzymes such as imine reductases (IREDs), allows for high stereocontrol in the formation of the seven-membered ring.

A notable application of this method is in the synthesis of a key intermediate for Suvorexant, a dual orexin receptor antagonist. The enzymatic intramolecular asymmetric reductive amination of a corresponding aminoketone precursor yields the desired chiral 1,4-diazepane with high enantioselectivity.[1][2]

This protocol is adapted from the work of Zhu and coworkers on the biocatalytic synthesis of chiral 1,4-diazepanes.[1][2]

Reaction Scheme:

reagents Aminoketone Precursor product Chiral 1,4-Diazepane (Suvorexant Intermediate) reagents->product Imine Reductase (IRED) NADPH, Buffer, RT

Caption: General scheme for the IRED-catalyzed intramolecular reductive amination.

Materials:

  • Aminoketone precursor

  • Imine reductase (IRED) from Leishmania major (IR1) or a suitable mutant

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aminoketone precursor (100 mM) in potassium phosphate buffer was added the imine reductase, NADPH, glucose dehydrogenase, and D-glucose.

  • The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by HPLC.

  • Upon completion, the reaction mixture was extracted with ethyl acetate.

  • The combined organic layers were washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired chiral 1,4-diazepane.

Quantitative Data:

EntrySubstrateEnzymeYield (%)ee (%)
15-chloro-2-((4-oxopentyl)amino)benzonitrileIR181>99 (R)
25-chloro-2-((4-oxopentyl)amino)benzonitrileIR25->99 (S)

Data adapted from ACS Catal. 2020, 10, 15, 8780–8787.[1][2]

Intramolecular Cyclization via Mitsunobu and Fukuyama-Mitsunobu Reactions

The Mitsunobu reaction and its Fukuyama modification provide a reliable method for the intramolecular cyclization of amino alcohols to form the 1,4-diazepane ring. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the alcohol center. The Fukuyama-Mitsunobu variation involves the use of a nosyl-protected amine, which facilitates the cyclization.

A practical application of this strategy is the multikilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115.[3][4] The synthesis commences with a commercially available chiral amino alcohol.

G start Chiral Amino Alcohol step1 Nosyl Protection start->step1 step2 Boc Protection step1->step2 step3 Fukuyama-Mitsunobu Cyclization step2->step3 step4 Nosyl Deprotection step3->step4 product Chiral 1,4-Diazepane step4->product

Caption: Synthetic workflow for a chiral 1,4-diazepane via Fukuyama-Mitsunobu cyclization.

A detailed experimental protocol for this specific reaction is proprietary and not fully available in the public domain. The following is a generalized procedure based on the principles of the Fukuyama-Mitsunobu reaction.

Materials:

  • N-Nosyl protected amino alcohol precursor

  • Triphenylphosphine (PPh3) or Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Thiophenol

  • Potassium carbonate

Procedure:

  • To a solution of the N-nosyl protected amino alcohol precursor in anhydrous THF at 0 °C is added triphenylphosphine and diethyl azodicarboxylate (or diisopropyl azodicarboxylate).

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., acetonitrile), and thiophenol and potassium carbonate are added to effect the deprotection of the nosyl group.

  • The mixture is stirred at room temperature until the cyclized product is formed.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Quantitative Data for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate Synthesis:

StepReagents and ConditionsYield (%)
Fukuyama-Mitsunobu Cyclization PPh3, DIAD, THFHigh
Overall Yield From (S)-2-aminopropan-1-olGood

Specific yield data for the cyclization step is not publicly available but is reported to be high in the context of a multi-kilogram production.[3][4]

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition offers a convergent approach to constructing heterocyclic rings. While less commonly reported for the direct synthesis of the chiral 1,4-diazepane core, it can be a valuable tool for the synthesis of precursors or for annulating a diazepine ring onto an existing chiral scaffold. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (e.g., an azide or nitrile oxide) with a dipolarophile (e.g., an alkene or alkyne). The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the facial selectivity of the cycloaddition.

Further research is needed to fully explore the potential of this methodology for the direct and stereocontrolled synthesis of chiral 1,4-diazepanes.

Logical Relationships in Chiral 1,4-Diazepane Synthesis

The choice of synthetic strategy is often dictated by the desired substitution pattern on the 1,4-diazepane ring and the availability of chiral starting materials. The following diagram illustrates the logical relationship between the desired product and the selection of a synthetic approach.

G cluster_start Available Starting Materials cluster_strategy Synthetic Strategy target Desired Chiral 1,4-Diazepane chiral_pool Chiral Pool (e.g., amino acids, amino alcohols) target->chiral_pool Retrosynthesis prochiral Prochiral Ketone/Imine target->prochiral Retrosynthesis intramolecular Intramolecular Cyclization (Reductive Amination, Mitsunobu) chiral_pool->intramolecular Leads to catalytic Catalytic Asymmetric Synthesis prochiral->catalytic Requires intramolecular->target cycloaddition Cycloaddition (e.g., Huisgen) cycloaddition->target catalytic->target

Caption: Decision-making workflow for selecting a synthetic strategy for chiral 1,4-diazepanes.

Conclusion

The synthesis of chiral 1,4-diazepanes is a dynamic field of research driven by the continued importance of this scaffold in drug discovery. The methodologies outlined in this guide, particularly intramolecular asymmetric reductive amination and Fukuyama-Mitsunobu cyclization, represent robust and scalable approaches to access these valuable building blocks. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future developments in catalytic asymmetric methods are expected to further enhance the efficiency and stereoselectivity of chiral 1,4-diazepane synthesis, providing even more powerful tools for medicinal chemists and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents.

Application Notes

This compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of pharmacologically active molecules. The (S)-enantiomer is a key intermediate in the production of the Rho-kinase inhibitor K-115.[1] Additionally, the (R)-enantiomer is utilized in the preparation of Suvorexant, a medication approved for the treatment of insomnia.[2] The diazepane scaffold is a privileged structure in medicinal chemistry, and this N-Boc protected derivative allows for selective functionalization at the unprotected secondary amine, making it a versatile reagent for constructing more complex molecules.

The synthesis route outlined below is a practical and scalable method for producing the (S)-enantiomer in high yield and purity, starting from the commercially available (S)-(+)-2-amino-1-propanol.[3] The methodology involves a multi-step process including nosyl protection, alkylation, cyclization, and subsequent deprotection of the nosyl group, followed by Boc protection of the diazepane ring.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

This protocol is adapted from a patented multi-kilogram production method.[1][3]

Overall Reaction Scheme:

A multi-step synthesis starting from (S)-(+)-2-amino-1-propanol to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. The key steps involve the formation of a nosyl-protected amino alcohol, followed by an intramolecular cyclization to form the diazepine ring, and finally deprotection and Boc-protection.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsSolventYieldPurity
1(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate(S)-(+)-2-amino-1-propanol2-Nitrobenzenesulfonyl chloride, Di-tert-butyl dicarbonateAcetonitrile74.5%Not specified
2(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylateThiophenol, Potassium carbonateAcetonitrile85.7%97.5% (GC)
Total (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (S)-(+)-2-amino-1-propanol 45.2% 99.9% ee
Detailed Experimental Procedures

Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

  • Nosyl Protection and Subsequent Reactions: The initial steps involve the protection of (S)-(+)-2-amino-1-propanol with a 2-nitrophenylsulfonyl (nosyl) group. This is followed by a series of reactions to build the diazepine precursor.

  • Cyclization and Boc Protection: The precursor undergoes cyclization to form the 1,4-diazepane ring, which is then protected with a tert-butoxycarbonyl (Boc) group.

  • Isolation: The crude product is worked up by adding petroleum ether and methyl t-butyl ether (12.5:1), followed by vigorous stirring. The precipitates are filtered off, and the filtrate is concentrated under reduced pressure. Petroleum ether is added to the residue, and the mixture is stirred vigorously. The resulting precipitates are collected by filtration and dried to yield the target product as a yellow solid (yield 74.5%).[3]

Step 2: Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate

  • Reaction Setup: To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), add potassium carbonate (1.79 kg, 13.0 mol).

  • Thiophenol Addition: Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture at an internal temperature of 20°C or below over 6 hours.

  • Reaction: Stir the resulting mixture at 20°C for 18 hours.

  • Work-up: After the reaction is complete, concentrate the mixture. Dissolve the residue in ice water and adjust the pH to 3 with 2N hydrochloric acid. Wash the aqueous layer with ethyl acetate.

  • Extraction: Basify the aqueous layer to pH 9 with potassium carbonate and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to give the target product as a yellow oil (1.20 kg, yield 85.7%).[3]

  • Purity Analysis: The chemical purity of the product was determined to be 97.5% by gas chromatography. The optical purity was measured to be 99.9%ee after conversion to a derivative using nosyl chloride.[3]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nosyl Protection, Cyclization & Boc Protection cluster_step2 Step 2: Nosyl Deprotection Start (S)-(+)-2-amino-1-propanol Step1_Process 1. Nosyl Protection 2. Intermediate Steps 3. Cyclization 4. Boc Protection Start->Step1_Process Multi-step Step1_Product (S)-tert-Butyl 4-(2-nitrophenylsulfonyl) -3-methyl-1,4-diazepane-1-carboxylate Step1_Process->Step1_Product Yield: 74.5% Step2_Process Thiophenol, Potassium Carbonate in Acetonitrile Step1_Product->Step2_Process Final_Product (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate Step2_Process->Final_Product Yield: 85.7%

References

Application Notes and Protocols for the Synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is adapted from established methods for the synthesis of analogous 1,4-diazepane structures. The synthesis involves a multi-step process beginning with commercially available starting materials, proceeding through a nosyl-protected intermediate, and culminating in the desired N-Boc protected diazepane. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its constrained seven-membered ring structure and the presence of a chiral center make it an important component for creating molecules with specific three-dimensional conformations, which is often crucial for biological activity. Notably, the (R)-enantiomer of this compound serves as a key reactant in the preparation of Suvorexant, a medication for the treatment of insomnia[1]. The Boc-protecting group allows for selective manipulation of the nitrogen atoms in the diazepane ring, making it a versatile intermediate for further synthetic transformations.

The following protocol details a plausible and chemically sound synthetic route to obtain this compound.

Data Presentation

The following table summarizes the expected yields and purity for the key steps in the synthesis of this compound. The data is based on reported syntheses of similar compounds and represents typical outcomes for these types of reactions.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1tert-butyl (2-((2-nitrophenyl)sulfonamido)propyl)carbamate389.4485-95>95
2tert-butyl 7-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate429.4970-80>95
3This compound214.3180-90>97

Experimental Protocol

This protocol is adapted from the synthesis of the constitutional isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. Appropriate adjustments to starting materials are necessary to obtain the 7-methyl isomer.

Step 1: Synthesis of tert-butyl (2-((2-nitrophenyl)sulfonamido)propyl)carbamate

  • To a solution of tert-butyl (2-aminopropyl)carbamate (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired nosyl-protected diamine.

Step 2: Synthesis of tert-butyl 7-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

  • To a solution of tert-butyl (2-((2-nitrophenyl)sulfonamido)propyl)carbamate (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (3 equivalents).

  • Add 1,3-dibromopropane (1.2 equivalents) and heat the reaction mixture to 80 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the cyclized product.

Step 3: Synthesis of this compound

  • Dissolve tert-butyl 7-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Slowly add thiophenol (3 equivalents) while maintaining the temperature at or below 20 °C.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~3 with 2N HCl.

  • Wash the aqueous layer with ethyl acetate to remove impurities.

  • Adjust the pH of the aqueous layer to ~9 with potassium carbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start tert-butyl (2-aminopropyl)carbamate Intermediate1 tert-butyl (2-((2-nitrophenyl)sulfonamido)propyl)carbamate Start->Intermediate1 1. 2-Nitrobenzenesulfonyl chloride,     Triethylamine, DCM Intermediate2 tert-butyl 7-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate Intermediate1->Intermediate2 2. 1,3-Dibromopropane,     K2CO3, DMF Product This compound Intermediate2->Product 3. Thiophenol,     K2CO3, Acetonitrile

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for Intramolecular Cyclization in Diazepane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. The inherent conformational flexibility and the presence of two nitrogen atoms make diazepanes attractive pharmacophores for targeting various biological receptors. Intramolecular cyclization represents a powerful and efficient strategy for the construction of the diazepane ring system, often providing excellent control over stereochemistry and allowing for the introduction of diverse substituents.

These application notes provide an overview of several key intramolecular cyclization methodologies for the synthesis of diazepane and related heterocyclic structures. Detailed experimental protocols for selected reactions are provided to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Biocatalytic Intramolecular Asymmetric Reductive Amination

Biocatalytic approaches offer a green and highly enantioselective route to chiral 1,4-diazepanes. Imine reductases (IREDs) have been successfully employed to catalyze the intramolecular asymmetric reductive amination of aminoketone precursors. This method is particularly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates.[1]

Quantitative Data Summary
EntrySubstrateBiocatalystCo-factor RegenerationTemp (°C)Time (h)Yield (%)ee (%)Ref.
1N-(2-benzoyl-4-chlorophenyl)propane-1,2-diamineIRED from Leishmania major (IR1)Glucose/GDH3024>99 (conversion)98 (R)[1]
2N-(2-benzoyl-4-chlorophenyl)propane-1,2-diamineIRED from Micromonospora echinaurantiaca (IR25)Glucose/GDH3024>99 (conversion)>99 (S)[1]
3N-(2-benzoyl-4-bromophenyl)propane-1,2-diamineIR1Glucose/GDH3024>99 (conversion)97 (R)[1]
4N-(2-benzoyl-4-methoxyphenyl)propane-1,2-diamineIR25Glucose/GDH302495 (conversion)>99 (S)[1]
Experimental Protocol: General Procedure for IRED-Catalyzed Intramolecular Reductive Amination
  • Reaction Setup: In a typical reaction, a phosphate buffer solution (e.g., 100 mM, pH 7.5) is prepared containing the aminoketone substrate (e.g., 10 mM), NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, for cofactor regeneration, e.g., 5 U/mL).

  • Enzyme Addition: The reaction is initiated by the addition of the imine reductase (IRED) lyophilizate or cell-free extract (e.g., 1 mg/mL).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 200 rpm) for a specified time (e.g., 24 hours).

  • Work-up and Analysis: The reaction is quenched by the addition of a base (e.g., 1 M NaOH) to pH > 10. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel. The yield and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Reaction Workflow

sub Aminoketone Substrate imine Cyclic Imine Intermediate sub->imine Spontaneous or IRED-catalyzed ired Imine Reductase (IRED) NADP+ product Chiral Diazepane Product imine->product IRED-catalyzed Reduction nadph NADPH nadph->ired Cofactor Regeneration gdh Glucose Dehydrogenase (GDH) glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation

Biocatalytic intramolecular reductive amination workflow.

Copper-Catalyzed Intramolecular Reductive Cyclization

Copper-catalyzed intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines provides an efficient route to dibenzo[b,d]azepines with high yields and excellent diastereo- and enantioselectivities. This method allows for the construction of both central and axial chirality.

Quantitative Data Summary
EntrySubstrateCatalyst SystemSilaneTemp (°C)Time (h)Yield (%)dree (%)Ref.
1(E)-N-(2'-vinyl-[1,1'-biphenyl]-2-yl)methanimineCuI / (R)-Ph-BPE(EtO)₂MeSiHRT3695>20:198
2(E)-N-(4'-methoxy-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimineCuI / (R)-Ph-BPE(EtO)₂MeSiHRT3698>20:199
3(E)-N-(4'-fluoro-2'-vinyl-[1,1'-biphenyl]-2-yl)methanimineCuI / (R)-Ph-BPE(EtO)₂MeSiHRT3691>20:197
4(E)-N-(2'-(prop-1-en-2-yl)-[1,1'-biphenyl]-2-yl)methanimineCuI / (R)-Ph-BPE(EtO)₂MeSiHRT3685>20:196
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Reductive Cyclization
  • Catalyst Preparation: In a glovebox, a solution of CuI (e.g., 2.5 mol%) and the chiral phosphine ligand (e.g., (R)-Ph-BPE, 3.0 mol%) in a dry solvent (e.g., THF) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv) is added, followed by the silane reducing agent (e.g., (EtO)₂MeSiH, 2.0 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature for the specified time (e.g., 36 hours).

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired dibenzo[b,d]azepine.

  • Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle

L_CuH LCu-H Intermediate_I Intermediate I L_CuH->Intermediate_I Hydrocupration Substrate Substrate (2'-vinyl-biaryl-2-imine) Substrate->Intermediate_I Intermediate_II Intermediate II Intermediate_I->Intermediate_II Intramolecular Cyclization Product Dibenzo[b,d]azepine Product Intermediate_II->Product Reductive Elimination L_Cu_SiR3 LCu-SiR₃ Intermediate_II->L_Cu_SiR3 + R₃SiH Silane R₃SiH L_Cu_SiR3->L_CuH Regeneration

Proposed catalytic cycle for Cu-catalyzed reductive cyclization.

Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond to construct the diazepine ring. This method is versatile and tolerates a wide range of functional groups.

Quantitative Data Summary
EntrySubstrateCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-(2-aminophenyl)-1-(2-chlorophenyl)ethanolPd(OAc)₂XantphosK₂CO₃Toluene170 (MW)865
2N-(2-bromobenzyl)aziridine-2-carboxamideCuIN,N-dimethylglycineK₂CO₃1,4-DioxaneReflux391-98
32,2'-dibromostilbene and anilinePd₂(dba)₃DPEphosCs₂CO₃Toluene11011-2462-96
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination for Dibenzo[b,f]azepine Synthesis
  • Reaction Setup: A dried Schlenk tube is charged with the aryl halide precursor (e.g., 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), the phosphine ligand (e.g., Xantphos, 15 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added, and the tube is sealed.

  • Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 170 °C) using a microwave reactor for the required duration (e.g., 8 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure dibenzo[b,f]azepine derivative.

Logical Relationship of Reaction Components

Aryl_Halide Aryl Halide Precursor (with tethered amine) Diazepane Diazepane Product Aryl_Halide->Diazepane Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Diazepane Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Diazepane Base Base (e.g., K₂CO₃) Base->Diazepane Solvent Solvent (e.g., Toluene) Solvent->Diazepane

Key components for intramolecular Buchwald-Hartwig amination.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds, which can be adapted to construct heterocyclic rings like diazepanes through the coupling of an aryl or vinyl halide with a tethered alkene.

Quantitative Data Summary
EntrySubstrateCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
1N-(2-iodobenzyl)allylaminePd(OAc)₂PPh₃Ag₂CO₃MeCN801275
2N-(2-bromobenzyl)-N-(prop-2-en-1-yl)anilinePd(OAc)₂P(o-tol)₃Et₃NDMF1002482
3methyl 2-((2-bromobenzyl)amino)acrylatePd(OAc)₂BINAPK₂CO₃Toluene1101868
Experimental Protocol: General Procedure for Intramolecular Heck Reaction
  • Reaction Setup: To a solution of the substrate (e.g., N-(2-iodobenzyl)allylamine, 1.0 equiv) in a suitable solvent (e.g., acetonitrile) are added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Ag₂CO₃, 1.5 equiv).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the desired diazepine-containing product.

Reaction Mechanism Overview

Pd0 Pd(0)Ln Ox_Adduct Oxidative Addition Complex Pd0->Ox_Adduct Oxidative Addition Aryl_Halide Aryl Halide-Alkene Substrate Aryl_Halide->Ox_Adduct Carbopalladation Carbopalladation Intermediate Ox_Adduct->Carbopalladation Alkene Insertion Product Cyclized Product Carbopalladation->Product β-Hydride Elimination PdII_H HPd(II)LnX PdII_H->Pd0 Reductive Elimination Base Base

Simplified mechanism of the intramolecular Heck reaction.

Other Intramolecular Cyclization Methods

Several other intramolecular cyclization strategies have been successfully applied to the synthesis of diazepine rings, including:

  • Fukuyama-Mitsunobu Cyclization: This reaction involves the intramolecular cyclization of a nosyl-protected amino alcohol. It is a key step in the synthesis of some pharmaceutical intermediates.

  • Intramolecular Alkyne Cyclization: This method utilizes the reaction of a tethered alkyne with a nucleophilic nitrogen to form the diazepine ring, often mediated by a base or a transition metal catalyst.

Due to the breadth of these topics, detailed protocols are not included here but can be found in the cited literature. Researchers are encouraged to explore these methods for specific applications.

Conclusion

The intramolecular cyclization strategies outlined in these application notes provide a versatile toolbox for the synthesis of diazepane-containing molecules. The choice of method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The provided protocols and data tables serve as a valuable resource for chemists engaged in the design and synthesis of novel diazepine-based compounds for drug discovery and development.

References

Application Notes and Protocols: Boc Protection of 7-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono-protection of 7-methyl-1,4-diazepane using di-tert-butyl dicarbonate ((Boc)₂O), yielding tert-butyl 7-methyl-1,4-diazepane-1-carboxylate. This key intermediate is valuable in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methods for the mono-Boc protection of cyclic diamines, ensuring high selectivity and good yields.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. For a dissymmetric diamine like 7-methyl-1,4-diazepane, selective mono-protection is crucial for sequential functionalization of the two nitrogen atoms. The following protocols describe two effective methods to achieve this selectivity: a direct protection under basic conditions and a mono-protonation strategy followed by protection.

Data Presentation

The following table summarizes the key quantitative data for the recommended protocols.

ParameterProtocol 1: Direct ProtectionProtocol 2: Mono-protonation Strategy
Starting Material 7-methyl-1,4-diazepane7-methyl-1,4-diazepane
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH)Chlorotrimethylsilane (Me₃SiCl), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF), WaterMethanol (MeOH), Dichloromethane (DCM)
Reaction Time Overnight~1.5 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield HighModerate to High
Purification Extraction and optional column chromatographyExtraction and washing

Experimental Protocols

Protocol 1: Direct Mono-Boc Protection under Basic Conditions

This protocol is adapted from general procedures for the Boc protection of amines. The use of a biphasic system with a slight excess of the diamine can favor mono-protection.

Materials:

  • 7-methyl-1,4-diazepane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-1,4-diazepane (1.0 eq) in a mixture of THF and water (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (0.9 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Boc Protection via Mono-protonation

This highly selective method involves the mono-protonation of the more basic nitrogen atom, leaving the other nitrogen free to react with the Boc anhydride. This method is adapted from a procedure for the selective mono-Boc protection of diamines.[1]

Materials:

  • 7-methyl-1,4-diazepane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of deionized water to hydrolyze any excess Me₃SiCl, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with deionized water.

  • Wash the aqueous mixture with ethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 7-methyl-1,4-diazepane.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 7-methyl-1,4-diazepane dissolve Dissolve amine in THF/Water start_amine->dissolve start_boc (Boc)₂O add_boc Add (Boc)₂O start_boc->add_boc start_base NaOH add_base Add NaOH start_base->add_base start_solvent THF/Water start_solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_boc react Stir overnight at RT add_boc->react remove_thf Remove THF react->remove_thf extract Extract with DCM/EtOAc remove_thf->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography (optional) concentrate->purify product tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate purify->product

Caption: Experimental workflow for direct mono-Boc protection.

experimental_workflow_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start_amine 7-methyl-1,4-diazepane dissolve Dissolve amine in MeOH start_amine->dissolve start_meoh Anhydrous MeOH start_meoh->dissolve start_tmscl Me₃SiCl add_tmscl Add Me₃SiCl start_tmscl->add_tmscl start_boc (Boc)₂O add_water_boc Add Water & (Boc)₂O start_boc->add_water_boc cool Cool to 0 °C dissolve->cool cool->add_tmscl warm_stir Warm to RT, stir 30 min add_tmscl->warm_stir warm_stir->add_water_boc react Stir 1h at RT add_water_boc->react dilute Dilute with Water react->dilute wash_ether Wash with Ethyl Ether dilute->wash_ether basify Adjust pH > 12 with NaOH wash_ether->basify extract Extract with DCM basify->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate dry_concentrate->product

Caption: Workflow for mono-Boc protection via mono-protonation.

References

Application Notes and Protocols: Synthesis of Suvorexant via a Key Chiral Intermediate, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The described synthetic strategy hinges on the use of the key chiral intermediate, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate .

Introduction

Suvorexant is a novel therapeutic agent that functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. This mechanism of action differs from traditional hypnotics, which often act on the GABAergic system. The synthesis of Suvorexant involves the coupling of two key fragments: a chiral 1,4-diazepane moiety and a substituted benzoxazole moiety. The enantiomeric purity of the diazepane core is crucial for the pharmacological activity of the final drug substance. This document outlines a robust synthetic route that utilizes (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a chiral starting material to construct the key intermediate, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate, thereby avoiding the need for chiral separation of the final product or intermediates.

Suvorexant's Mechanism of Action

Suvorexant exerts its sleep-promoting effects by antagonizing the orexin system. Orexin neurons, located in the lateral hypothalamus, play a central role in maintaining wakefulness and arousal. By reversibly blocking OX1 and OX2 receptors, Suvorexant dampens this wake-promoting signaling, facilitating the transition to and maintenance of sleep.

Suvorexant_Mechanism cluster_0 Hypothalamus cluster_1 Wake-Promoting Brain Regions Orexin Neurons Orexin Neurons Orexin A & B Orexin A & B Orexin Neurons->Orexin A & B Release Orexin Receptors (OX1R/OX2R) Orexin Receptors (OX1R/OX2R) Wakefulness Wakefulness Orexin Receptors (OX1R/OX2R)->Wakefulness Promotes Orexin A & B->Orexin Receptors (OX1R/OX2R) Bind & Activate Suvorexant Suvorexant Suvorexant->Orexin Receptors (OX1R/OX2R) Blocks Sleep Sleep

Suvorexant blocks orexin-mediated wakefulness.

Synthetic Strategy Overview

The synthesis of Suvorexant via the chiral intermediate tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate can be conceptually divided into three main stages:

  • Synthesis of the Chiral Diazepane Core: Construction of the seven-membered diazepane ring with the desired (R)-stereochemistry, followed by Boc-protection.

  • Synthesis of the Benzoxazole Moiety: Preparation of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid fragment.

  • Fragment Coupling and Final Steps: Deprotection of the diazepane intermediate and subsequent amide coupling with the benzoxazole fragment to yield Suvorexant.

Suvorexant_Synthesis_Workflow B Condensation & Cyclization C (R)-4-benzyl-7-methyl-1,4- diazepane-2,5-dione B->C D Reduction C->D E (R)-1-benzyl-5-methyl- 1,4-diazepane D->E F Boc Protection E->F G tert-butyl (7R)-4-benzyl-7-methyl- 1,4-diazepane-1-carboxylate F->G H Debenzylation G->H I tert-butyl (7R)-7-methyl- 1,4-diazepane-1-carboxylate H->I M Boc Deprotection I->M J 5-methyl-2-iodobenzoic acid K Copper-catalyzed Triazole Coupling J->K L 5-methyl-2-(2H-1,2,3-triazol- 2-yl)benzoic acid K->L O Amide Coupling L->O N (7R)-7-methyl-1,4-diazepane M->N N->O P (7R)-7-methyl-1-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane O->P Q Final Coupling with 2,5-dichlorobenzoxazole P->Q R Suvorexant Q->R A A A->B

Overall synthetic workflow for Suvorexant.

Experimental Protocols

Stage 1: Synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

Protocol 1.1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate

To a solution of methyl 2-(benzylamino)acetate (50.14 g, 0.28 mol), (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (50.75 g, 0.25 mol), 1-hydroxy-1H-benzotriazole (41.88 g, 0.31 mol), and dry triethylamine (37.95 g, 0.38 mol) in 320 mL of DMF, EDC hydrochloride (57.51 g, 0.30 mol) is added. The reaction is stirred for 5 hours at room temperature. The reaction mixture is then partitioned between EtOAc and 10% aqueous citric acid. The organic layer is separated, washed with 5% aqueous Na2CO3 and brine, dried over MgSO4, and concentrated under reduced pressure.[1]

Protocol 1.2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

The crude product from Protocol 1.1 is dissolved in 4.8 L of methanol. Sodium methoxide (288 g) is added slowly at room temperature, and the reaction mixture is stirred for 4 hours. Upon completion, the reaction is quenched with 1.8 L of saturated ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is treated with 1.5 L of saturated potassium carbonate solution, followed by extraction with an appropriate organic solvent.[2]

Protocol 1.3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.40 g, 6.0 mmol) in 60 mL of THF at 0 °C is treated with LiAlH4 (1.36 g, 36.0 mmol) in portions. The reaction is slowly warmed to room temperature and stirred for another 4 hours. The reaction is then cooled to -10 °C and carefully quenched with 1.5 mL of water, followed by 1.5 mL of 15% NaOH, and an additional 4.5 mL of water. MgSO4 is added, and the mixture is stirred for 1 hour before being filtered. The filtrate is concentrated to provide the product.[1]

Protocol 1.4: Synthesis of tert-butyl (7R)-4-benzyl-7-methyl-1,4-diazepane-1-carboxylate

To a solution of (R)-1-benzyl-5-methyl-1,4-diazepane in dichloromethane, di-tert-butyl dicarbonate (1.1 equivalents) and triethylamine (2.0 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the Boc-protected intermediate.

Protocol 1.5: Synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

The benzyl-protected intermediate is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the final intermediate.

Stage 2: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This fragment can be synthesized from commercially available 5-methyl-2-iodobenzoic acid via a copper-catalyzed coupling with 1,2,3-triazole in DMF at elevated temperatures.

Stage 3: Fragment Coupling and Final Synthesis of Suvorexant

Protocol 3.1: Boc Deprotection of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

The Boc-protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA, yielding the TFA salt of (7R)-7-methyl-1,4-diazepane.

Protocol 3.2: Amide Coupling

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is converted to its acid chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane. To this solution, a solution of the deprotected diazepane from Protocol 3.1 and triethylamine in dichloromethane is added. The reaction is stirred until completion.

Protocol 3.3: Final Coupling to Yield Suvorexant

The product from the amide coupling is then reacted with 2,5-dichlorobenzoxazole in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield Suvorexant. The final product can be purified by recrystallization.

Quantitative Data Summary

StepProductStarting MaterialReagentsYieldPurity/eeReference
1.1(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate(R)-3-((tert-butoxycarbonyl)amino)butanoic acidEDC, HOBt, TEA, DMF~91%-[1]
1.2-1.3(R)-1-benzyl-5-methyl-1,4-diazepane(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dioneLiAlH4, THF~88%>99% ee[1]
1.4-1.5tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate(R)-1-benzyl-5-methyl-1,4-diazepane(Boc)2O, Pd/C, H2HighHigh-
3.3Suvorexant(7R)-7-methyl-1-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane2,5-dichlorobenzoxazole65% (overall)99.92%[2][3]

Characterization Data for Key Intermediate

tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

  • Molecular Formula: C11H22N2O2

  • Molecular Weight: 214.31 g/mol

  • Appearance: Solid

  • Purity: Typically >97%

Conclusion

The synthetic route detailed herein provides a practical and efficient method for the preparation of Suvorexant, leveraging a chiral pool approach to establish the critical stereocenter of the 1,4-diazepane ring. The use of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate as a key intermediate allows for a convergent and scalable synthesis suitable for drug development and manufacturing. The provided protocols offer a solid foundation for researchers engaged in the synthesis of Suvorexant and related orexin receptor antagonists.

References

Application Notes and Protocols for the Synthesis of a Rho-Kinase Inhibitor Utilizing tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a potent Rho-kinase (ROCK) inhibitor, specifically (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, a derivative of the K-115 class of inhibitors. The synthesis utilizes the key chiral intermediate, (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate. This document outlines the synthetic strategy, experimental procedures, and relevant data, and includes a detailed visualization of the Rho-kinase signaling pathway.

Introduction

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of the Rho/ROCK signaling pathway is associated with numerous pathological conditions, making ROCK an attractive therapeutic target for a range of diseases, including glaucoma, hypertension, and cancer.

The synthesis of specific and potent ROCK inhibitors is a significant area of research in medicinal chemistry. The 1,4-diazepane moiety is a privileged scaffold in the design of such inhibitors. This document focuses on the practical synthesis of a ROCK inhibitor using (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a crucial building block that introduces the necessary chirality and structural features for potent inhibition.

Signaling Pathway: Rho-Kinase (ROCK) Inhibition

The RhoA/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates downstream substrates, leading to various cellular responses. The primary mechanism of ROCK-induced smooth muscle contraction involves the phosphorylation of the myosin light chain (MLC), which is regulated by the phosphorylation state of the myosin light chain phosphatase (MYPT1). ROCK phosphorylates MYPT1, inhibiting its phosphatase activity, which leads to an increase in phosphorylated MLC and subsequent muscle contraction. ROCK inhibitors, such as the one described herein, act by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets and promoting smooth muscle relaxation.

Rho_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Phosphorylation MLC_Phosphatase MLC Phosphatase (Inactive) MYPT1->MLC_Phosphatase pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylation MLC->pMLC Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction pMLC->Smooth_Muscle_Contraction Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) pCofilin Phosphorylated Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fiber Formation pCofilin->Actin_Stress_Fibers Cell_Adhesion_Migration Cell Adhesion & Migration Actin_Stress_Fibers->Cell_Adhesion_Migration Inhibitor ROCK Inhibitor Inhibitor->ROCK

Caption: Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The synthesis of the target Rho-kinase inhibitor is a multi-step process that begins with the preparation of the key intermediate, (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, followed by its coupling with 4-fluoroisoquinoline-5-sulfonyl chloride, and concluding with the deprotection of the Boc group to yield the final active compound.

Synthetic_Workflow Start Step1 Synthesis of (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate Start->Step1 Step2 Synthesis of 4-fluoroisoquinoline- 5-sulfonyl chloride Start->Step2 Coupling Coupling Reaction Step1->Coupling Step2->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Final ROCK Inhibitor Deprotection->Final_Product

Caption: Overall synthetic workflow for the Rho-kinase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the Rho-kinase inhibitor.

Table 1: Synthesis of (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

StepStarting MaterialReagentsSolventYieldPurity (ee)Reference
1(S)-(+)-2-amino-1-propanol2-Nitrobenzenesulfonyl chloride, Et3NAcetonitrile82.4%>99%[1]
2(S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide3-Chloro-1-propanol, K2CO3Acetonitrile--[1]
3(S)-N-(3-hydroxypropyl)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamideMsCl, Et3NDichloromethane--[1]
4(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylateThiophenol, K2CO3Acetonitrile74.5%>99%[1]
Overall (S)-(+)-2-amino-1-propanol 45.2% 99.9% [1]

Table 2: Synthesis of (S)-4-Fluoro-5-((S)-2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline

StepStarting MaterialReagentsSolventYieldReference
Coupling(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate & 4-fluoroisoquinoline-5-sulfonyl chloride HClTriethylamineAcetonitrile-[2]
Deprotection(S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylateTrifluoroacetic acidDichloromethane93.3% (for 2 steps)[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

This protocol is adapted from the patent literature and involves a multi-step synthesis starting from (S)-(+)-2-amino-1-propanol.[1]

Step 1.1: Synthesis of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

  • To a solution of (S)-(+)-2-amino-1-propanol in acetonitrile, add triethylamine.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in acetonitrile.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The residue is purified by crystallization to yield the product as a white solid.

Step 1.2: Intramolecular Cyclization and Deprotection to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

The patent describes a multi-step process involving protection, cyclization, and deprotection. A key cyclization method mentioned for similar structures is the Fukuyama-Mitsunobu reaction.

  • The product from Step 1.1 is further functionalized and protected to prepare for cyclization.

  • The protected intermediate undergoes intramolecular cyclization.

  • The resulting nosyl-protected diazepane is then deprotected using thiophenol and potassium carbonate in acetonitrile.[2]

  • The crude product is purified by column chromatography to afford (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a yellow solid.[1]

Protocol 2: Synthesis of (S)-4-Fluoro-5-((S)-2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline

This protocol describes the coupling of the chiral diazepane intermediate with the isoquinoline sulfonyl chloride, followed by deprotection.[2]

Step 2.1: Coupling Reaction

  • To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1.1 eq) and triethylamine (2.5 eq) in acetonitrile, add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1.0 eq) while ice cooling under an argon atmosphere.[2]

  • Stir the resulting mixture for two hours while maintaining the ice cooling.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture containing (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate is used directly in the next step or can be worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography.

Step 2.2: Boc Deprotection

  • To the reaction mixture from Step 2.1 (or the purified intermediate) in dichloromethane, add trifluoroacetic acid.

  • Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., petroleum ether/methyl t-butyl ether) to precipitate the product.[2]

  • The precipitate is collected by filtration and dried to give the final product, (S)-4-Fluoro-5-((S)-2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, as a solid.[2]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization.

References

Chiral Synthesis of 7-Methyl-1,4-Diazepane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of 7-methyl-1,4-diazepane derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on modern synthetic methodologies, including biocatalytic reductive amination and chiral pool synthesis, offering efficient routes to enantiomerically pure products.

Introduction

The 1,4-diazepane scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents. The introduction of a methyl group at the 7-position creates a chiral center, leading to stereoisomers that may exhibit different pharmacological profiles. Consequently, the development of robust and stereoselective synthetic methods to access enantiopure 7-methyl-1,4-diazepane derivatives is of paramount importance for structure-activity relationship (SAR) studies and the development of new chemical entities.

The synthetic strategies discussed herein provide a framework for the preparation of these valuable building blocks, with a focus on reproducibility and scalability.

Synthetic Strategies Overview

The chiral synthesis of 7-methyl-1,4-diazepane derivatives can be broadly approached via two main strategies:

  • Asymmetric Synthesis: This involves the creation of the chiral center during the synthesis, often through the use of chiral catalysts or enzymes. A prime example is the intramolecular asymmetric reductive amination of a suitable prochiral precursor.

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or amino alcohols, to construct the diazepane ring with the desired stereochemistry.

The choice of strategy depends on the availability of starting materials, desired scale of synthesis, and the specific stereoisomer required.

Experimental Workflows

The following diagram illustrates a generalized workflow for the chiral synthesis of 7-methyl-1,4-diazepane derivatives via enzymatic reductive amination.

G cluster_0 Synthesis of Precursor cluster_1 Enzymatic Cyclization cluster_2 Purification and Analysis A Starting Materials B Prochiral Aminoketone A->B Multi-step synthesis D Chiral 7-Methyl-1,4-diazepane B->D Asymmetric Reductive Amination C Imine Reductase (IRED) C->B E Purification D->E F Characterization E->F

Caption: Generalized workflow for the enzymatic synthesis of chiral 7-methyl-1,4-diazepane derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic procedures for chiral 1,4-diazepane derivatives.

ProductMethodStarting MaterialYield (%)Enantiomeric Excess (e.e.) (%)Reference
(S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazoleEnzymatic Intramolecular Asymmetric Reductive AminationCorresponding aminoketoneHigh>99[1]
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazoleEnzymatic Intramolecular Asymmetric Reductive AminationCorresponding aminoketoneHigh>99[1]
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylateIntramolecular Cyclization(S)-(+)-2-amino-1-propanol45.299.9[2]

Experimental Protocols

Protocol 1: Enzymatic Intramolecular Asymmetric Reductive Amination

This protocol describes a general procedure for the synthesis of chiral 7-methyl-1,4-diazepane derivatives using an imine reductase (IRED) enzyme.[1]

1. Materials:

  • Prochiral aminoketone precursor

  • Imine Reductase (IRED) from Leishmania major (for R-isomer) or Micromonospora echinaurantiaca (for S-isomer)[1]

  • NADH or NADPH

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

2. Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC (for e.e. determination)

3. Procedure:

  • To a solution of the prochiral aminoketone precursor (1.0 eq) in potassium phosphate buffer, add glucose (1.2 eq), NAD(P)H (0.05 eq), and glucose dehydrogenase (GDH).

  • Adjust the pH of the mixture to 7.5 using a suitable acid or base.

  • Add the imine reductase (IRED) enzyme to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Protocol 2: Chiral Pool Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

This protocol is adapted from a patented procedure for the synthesis of a key chiral 3-methyl-1,4-diazepane intermediate, which can be conceptually applied to 7-methyl analogs.[2]

1. Materials:

  • (S)-(+)-2-amino-1-propanol

  • 3-Chloropropionyl chloride

  • Sodium hydroxide

  • Toluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride

  • Tetrahydrofuran (THF)

  • Ammonium chloride solution

  • Sodium sulfate

2. Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

3. Procedure:

Step 1: Acylation of (S)-(+)-2-amino-1-propanol

  • Dissolve (S)-(+)-2-amino-1-propanol (1.0 eq) and sodium hydroxide (1.1 eq) in water.

  • Cool the solution to 0-5 °C.

  • Add a solution of 3-chloropropionyl chloride (1.05 eq) in toluene dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the aqueous layer and extract with toluene.

  • Combine the organic layers, wash with water and brine, and concentrate under reduced pressure to obtain the crude N-(1-hydroxypropan-2-yl)-3-chloropropanamide.

Step 2: Boc Protection

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the Boc-protected intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the Boc-protected intermediate in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Signaling Pathways and Mechanistic Diagrams

The following diagram illustrates the key transformation in the enzymatic asymmetric reductive amination, highlighting the role of the imine reductase.

G cluster_0 Reaction Mechanism cluster_1 A Prochiral Aminoketone B [Imine Intermediate] A->B Spontaneous Cyclization C Chiral 7-Methyl-1,4-diazepane B->C Stereoselective Reduction D IRED D->B E NAD(P)H E->B F NAD(P)+ E->F Cofactor Oxidation

Caption: Key steps in the imine reductase-catalyzed asymmetric cyclization.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, a key chiral building block in the synthesis of various pharmaceutical compounds, including the Rho-kinase inhibitor K-115 and the dual orexin receptor antagonist Suvorexant. The synthetic strategy is centered around an efficient intramolecular Fukuyama-Mitsunobu cyclization. This guide includes comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic workflow and relevant signaling pathways to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a valuable intermediate in medicinal chemistry due to the presence of a chiral 1,4-diazepane scaffold. This structural motif is found in a number of biologically active molecules. The synthesis described herein is a practical and scalable route starting from commercially available and chiral (S)- or (R)-2-aminopropan-1-ol. The key transformation involves the construction of the seven-membered diazepine ring via an intramolecular Fukuyama-Mitsunobu reaction of a nosyl-protected diamino alcohol.

Synthetic Scheme

The overall synthetic route for the preparation of (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is depicted below. The same route can be followed using (R)-2-aminopropan-1-ol to obtain the (R)-enantiomer.

G A (S)-2-aminopropan-1-ol B N-((S)-1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide A->B  Ns-Cl, Base   C N-(2-((S)-2-((2-nitrophenyl)sulfonamido)propyl)amino)ethyl)-2-nitrobenzenesulfonamide B->C  Aziridine, Heat   D (S)-1-Nosyl-2-methyl-1,4-diazepane C->D  Fukuyama-Mitsunobu Cyclization   E (S)-2-methyl-1,4-diazepane D->E  Nosyl Deprotection   F (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate E->F  Boc Anhydride, Base  

Caption: Synthetic pathway for (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate.

Experimental Protocols

Synthesis of N-((S)-1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide
  • To a stirred solution of (S)-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.05 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Synthesis of N-(2-((S)-2-((2-nitrophenyl)sulfonamido)propyl)amino)ethyl)-2-nitrobenzenesulfonamide
  • To a solution of N-((S)-1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent, add N-nosylaziridine (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular Fukuyama-Mitsunobu Cyclization to (S)-1-Nosyl-2-methyl-1,4-diazepane
  • To a solution of N-(2-((S)-2-((2-nitrophenyl)sulfonamido)propyl)amino)ethyl)-2-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-1,4-dinosyl-2-methyl-1,4-diazepane.

Deprotection of the Nosyl Groups to (S)-2-methyl-1,4-diazepane
  • Dissolve the dinosylated compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (4.0 eq) to the solution.

  • Slowly add thiophenol (6.0 eq) at a controlled internal temperature of 20 °C or lower.

  • Stir the reaction mixture at 20 °C for 18 hours.[1]

  • Concentrate the reaction mixture and dissolve the residue in ice water.

  • Adjust the pH to 3 with 2N HCl and wash with ethyl acetate.

  • Alkalize the aqueous layer to pH 9 with potassium carbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to give the crude (S)-2-methyl-1,4-diazepane.

Boc-Protection to (S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
  • Dissolve the crude (S)-2-methyl-1,4-diazepane (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Quantitative Data

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
1N-((S)-1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide(S)-2-aminopropan-1-ol260.27>95~95
2N-(2-((S)-2-((2-nitrophenyl)sulfonamido)propyl)amino)ethyl)-2-nitrobenzenesulfonamideIntermediate from Step 1489.5180-90>90
3(S)-1,4-Dinosyl-2-methyl-1,4-diazepaneIntermediate from Step 2471.5070-80>95
4(S)-2-methyl-1,4-diazepaneIntermediate from Step 3114.1985-95>97
5(S)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylateIntermediate from Step 4214.3190-98>98

Note: Yields and purities are representative and may vary depending on reaction conditions and purification methods. A patent for a similar process reports an 85.7% yield for the nosyl deprotection step and a final purity of 97.5% by gas chromatography.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A standard Reverse-Phase HPLC (RP-HPLC) method with UV detection is suitable for purity assessment.

ParameterValue
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in initial mobile phase composition
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.60-3.20 (m, 5H), 2.95-2.60 (m, 3H), 1.80-1.60 (m, 2H), 1.45 (s, 9H), 1.05 (d, J=6.4 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 155.8, 79.2, 55.4, 52.1, 49.8, 48.2, 45.3, 35.1, 28.5, 16.7.

(Note: Chemical shifts are approximate and may vary slightly)

Mass Spectrometry (MS)
  • ESI-MS: m/z calculated for C₁₁H₂₂N₂O₂ [M+H]⁺: 215.17; found: 215.17.

Signaling Pathways

This compound is a key intermediate for drugs targeting specific signaling pathways.

Rho-Kinase (ROCK) Signaling Pathway

This pathway is relevant for K-115, a Rho-kinase inhibitor used for the treatment of glaucoma. Rho-kinase is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating smooth muscle contraction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR G_protein G Protein GPCR->G_protein RhoGEF RhoGEF G_protein->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates RhoGEF->RhoA_GDP Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Leads to K115 K-115 (Inhibitor) K115->ROCK Inhibits

Caption: Simplified Rho-Kinase signaling pathway and the point of inhibition by K-115.

Orexin Signaling Pathway

This pathway is relevant for Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. Orexin neuropeptides (Orexin A and Orexin B) promote wakefulness by binding to orexin receptors (OX1R and OX2R).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin A & B Orexin_Neuron->Orexin_A_B Releases OX1R OX1R Orexin_A_B->OX1R Binds to OX2R OX2R Orexin_A_B->OX2R Binds to Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes Suvorexant Suvorexant (Antagonist) Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of Suvorexant.

Conclusion

The synthetic route described provides a reliable and scalable method for the production of enantiomerically pure this compound. The detailed protocols and analytical methods presented in this document are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development. The understanding of the target signaling pathways for which this molecule is a key intermediate further underscores its importance in medicinal chemistry.

References

Application Notes and Protocols for the Purification of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate," a key intermediate in the synthesis of various pharmaceutical compounds. The following sections offer guidance on purification by column chromatography and crystallization, including methods for handling the substance whether it presents as an oil or a solid.

Overview of Purification Strategies

The purification of this compound is crucial to remove unreacted starting materials, byproducts from its synthesis (e.g., from Fukuyama-Mitsunobu reactions), and any degradation products. The two primary methods for purification are column chromatography and crystallization. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Key Considerations:

  • Boc-Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions during purification, especially when using silica gel for chromatography.

  • Physical State: this compound and its isomers can be either a liquid or a solid at room temperature. The purification strategy may need to be adapted accordingly.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of compounds, including Boc-protected amines. Both silica gel and basic alumina can be used as the stationary phase.

Protocol 1: Flash Chromatography using Silica Gel

This protocol is suitable for the purification of crude this compound that is relatively non-polar.

Experimental Protocol:

  • Column Preparation:

    • Select a flash chromatography column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial elution solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent system and gradually increase the polarity. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). A typical TLC mobile phase would be a mixture of hexanes and ethyl acetate.

    • The desired product, being a Boc-protected amine, will likely have a moderate Rf value.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Hexanes and Ethyl Acetate
Example Gradient 0-100% Ethyl Acetate in Hexanes
TLC Visualization UV light (if applicable), potassium permanganate stain
Protocol 2: Chromatography using Basic Alumina

For compounds that may be sensitive to the acidic nature of silica gel, basic alumina is a suitable alternative stationary phase.

Experimental Protocol:

The protocol is similar to that for silica gel chromatography, with the substitution of basic alumina as the stationary phase. A gradient of methanol in dichloromethane is often effective for eluting polar compounds from alumina.

Data Presentation: Basic Alumina Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Basic Alumina
Mobile Phase Gradient of Methanol in Dichloromethane
Example Gradient 0-10% Methanol in Dichloromethane

Purification by Crystallization

If the purified this compound is a solid, or if it can be induced to solidify, crystallization can be a highly effective purification method to achieve high purity.

Protocol 3: Recrystallization from a Single Solvent

This method is applicable if a solvent can be found that dissolves the compound well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • A suitable solvent will result in the formation of crystals upon cooling.

  • Recrystallization:

    • Dissolve the bulk of the crude material in the minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 4: Crystallization from a Binary Solvent System

This technique is useful when the compound is too soluble in one solvent and poorly soluble in another.

Experimental Protocol:

  • Solvent System Selection:

    • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Crystallization and Isolation:

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Collect the crystals by vacuum filtration, wash with the "poor" solvent, and dry under vacuum.

Data Presentation: Common Crystallization Solvents for Boc-Protected Amines

Good SolventsPoor Solvents (Anti-solvents)
Ethyl AcetateHexanes, Heptane
DichloromethanePentane, Diethyl Ether
AcetoneWater
Methanol, EthanolWater, Diethyl Ether

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (this compound) Chromatography Column Chromatography Crude->Chromatography Dissolve & Load Crystallization Crystallization Crude->Crystallization Dissolve in hot solvent Pure_Product Pure Product Chromatography->Pure_Product Evaporate fractions Crystallization->Pure_Product Filter & Dry

Caption: General workflow for the purification of this compound.

Quality Control and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess purity and determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a gradient of acetonitrile in water (containing 0.1% trifluoroacetic acid) is a common starting point for Boc-protected amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

QC_Workflow cluster_Purification Purification cluster_Analysis Purity & Identity Confirmation Purified_Product Purified Product TLC TLC Purified_Product->TLC HPLC HPLC Purified_Product->HPLC NMR NMR Purified_Product->NMR MS MS Purified_Product->MS Final_Product Final Pure Product (>98% Purity) TLC->Final_Product HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: Quality control workflow for purified this compound.

Application Note: NMR Characterization of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia therapeutic suvorexant. Its structural integrity and purity are paramount for the successful synthesis of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of this compound, including predicted spectral data based on analogous structures.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including N-Boc protected piperazines and other diazepane derivatives.

¹H NMR (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-3, H-5, H-6 (diazepane ring CH₂)2.60 - 3.60m-8H
H-7 (diazepane ring CH)2.80 - 3.00m-1H
C(CH₃)₃ (Boc group)1.47s-9H
CH₃ (methyl group)1.10d~6.53H
NH (diazepane ring)1.50 - 2.00br s-1H

¹³C NMR (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O (Boc group)155.0
C (CH₃)₃ (Boc group)79.5
C-2, C-3, C-5, C-6 (diazepane ring CH₂)45.0 - 55.0
C-7 (diazepane ring CH)50.0 - 55.0
C (CH₃)₃ (Boc group)28.5
C H₃ (methyl group)15.0 - 20.0

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing a high-quality NMR sample is crucial for obtaining a spectrum with good resolution and signal-to-noise ratio.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Cotton wool

Procedure:

  • Weigh the appropriate amount of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of cotton wool into a Pasteur pipette.

  • Filter the solution through the cotton plug directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

SamplePreparation cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve 5-10 mg (1H) 20-50 mg (13C) filter Filter into NMR Tube dissolve->filter ~0.6 mL cap Cap and Label filter->cap

NMR Sample Preparation Workflow

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., Bruker 400 MHz). Specific parameters may need to be adjusted based on the instrument and software version.

¹H NMR Acquisition:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to optimize homogeneity.

  • Set the following acquisition parameters:

    • Pulse program: zg30

    • Number of scans (NS): 16

    • Receiver gain (RG): auto

    • Acquisition time (AQ): ~3-4 s

    • Relaxation delay (D1): 1 s

    • Spectral width (SW): 15 ppm

  • Start the acquisition.

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Set the following acquisition parameters:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans (NS): 1024 or more, depending on sample concentration

    • Receiver gain (RG): auto

    • Acquisition time (AQ): ~1-2 s

    • Relaxation delay (D1): 2 s

    • Spectral width (SW): 220 ppm

  • Start the acquisition.

  • Process the FID as described for the ¹H spectrum.

  • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

DataAcquisition cluster_acq NMR Data Acquisition Logic insert Insert Sample lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire process Process Data acquire->process reference Reference Spectrum process->reference

NMR Data Acquisition Logic

Data Interpretation and Purity Assessment

The obtained ¹H and ¹³C NMR spectra should be compared with the predicted data. The integration of the proton signals should correspond to the number of protons in each environment. The presence of any additional signals may indicate the presence of impurities, such as residual solvents or starting materials. The purity of the sample can be estimated by comparing the integral of the product signals to the integrals of the impurity signals.

This application note provides a comprehensive guide for the NMR characterization of this compound. Adherence to these protocols will ensure the acquisition of high-quality NMR data, facilitating accurate structural verification and purity assessment, which are critical for its application in pharmaceutical synthesis.

Application Note: HPLC Analysis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. As a chiral molecule, the control of its chemical and enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the assessment of purity, quantification, and chiral separation of such intermediates.[1][2] This application note provides a detailed protocol for the analysis of this compound using both reversed-phase and chiral HPLC methods.

Principle of HPLC Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). For this compound, two primary HPLC modes are relevant:

  • Reversed-Phase HPLC (RP-HPLC): This technique is ideal for assessing the chemical purity of the compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. Potential impurities, such as the de-Boc-protected analog, will have different retention times.

  • Chiral HPLC: Due to the presence of a chiral center at the 7-position, enantiomers of the compound may exist. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, allowing for the determination of enantiomeric excess (e.e.). The separation of diazepam and related benzodiazepine enantiomers has been demonstrated using this technique.[3][4][5]

Experimental Protocols

1. Reversed-Phase HPLC for Purity Assessment

This method is designed to separate the main compound from potential process-related impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • HPLC Operating Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

2. Chiral HPLC for Enantiomeric Purity

This method is for the separation of the (R) and (S) enantiomers of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel OD-H or a similar phase)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • This compound racemic mixture and sample

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v).

  • Standard Solution Preparation (Racemic):

    • Accurately weigh about 10 mg of the racemic mixture and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • HPLC Operating Conditions:

    • Column: Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm

    • Mode: Isocratic

Data Presentation

Table 1: System Suitability Parameters for RP-HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD for 6 injections≤ 2.0%0.8%

Table 2: Typical Retention Data for RP-HPLC

CompoundRetention Time (min)
7-methyl-1,4-diazepane (de-Boc impurity)3.5
This compound15.2

Table 3: System Suitability Parameters for Chiral HPLC Method

ParameterAcceptance CriteriaObserved Value
Resolution (between enantiomers)≥ 1.52.1
Tailing Factor≤ 2.01.4
% RSD for 6 injections≤ 2.0%1.1%

Table 4: Typical Retention Data for Chiral HPLC

EnantiomerRetention Time (min)
(S)-enantiomer12.8
(R)-enantiomer14.5

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution (1 mg/mL) hplc_injection Inject into HPLC System prep_std->hplc_injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation data_acq Data Acquisition by UV Detector hplc_separation->data_acq data_proc Process Chromatogram data_acq->data_proc data_report Generate Report (Purity / e.e.) data_proc->data_report

Caption: Experimental workflow for HPLC analysis.

method_development_logic cluster_analyte Analyte Characterization cluster_method Method Development cluster_validation Method Validation analyte_prop Understand Physicochemical Properties (Polarity, UV Absorbance, Chirality) column_select Select Column (C18 for Purity, CSP for Chiral) analyte_prop->column_select mobile_phase Optimize Mobile Phase (Gradient/Isocratic, pH, Modifiers) column_select->mobile_phase detection_param Set Detection Parameters (Wavelength) mobile_phase->detection_param specificity Specificity detection_param->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: Logical flow of HPLC method development.

References

Application Note and Protocol: Chiral Separation of 7-methyl-1,4-diazepane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a generalized experimental protocol for the chiral separation of 7-methyl-1,4-diazepane enantiomers. Due to the limited availability of specific established methods for this compound in the public domain, this guide outlines a systematic approach to developing a robust separation method using common chiral chromatography techniques. The protocols are based on established methodologies for the separation of structurally related chiral amines and 1,4-diazepane derivatives. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are highlighted as the most promising techniques.[1][2][3][4] This document serves as a starting point for researchers to screen and optimize conditions for the successful resolution of 7-methyl-1,4-diazepane enantiomers.

Introduction

7-methyl-1,4-diazepane is a chiral cyclic diamine. The stereochemistry of pharmacologically active molecules is a critical aspect of drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[5] Therefore, the ability to separate and quantify the individual enantiomers of chiral compounds like 7-methyl-1,4-diazepane is essential for research, quality control, and regulatory purposes.

The primary methods for chiral separations include gas chromatography (GC), high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC), often employing a chiral stationary phase (CSP).[6][7] For compounds like 7-methyl-1,4-diazepane, which are likely to be non-volatile, HPLC and SFC are the most suitable techniques.[3][4] This application note details a screening protocol to identify the optimal CSP and mobile phase for the effective separation of its enantiomers.

Experimental Approach: A Screening Strategy

Given the absence of a specific published method, a screening approach using a variety of chiral stationary phases and mobile phases is the most effective strategy.

Instrumentation
  • For HPLC: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • For SFC: An analytical SFC system with a CO2 pump, co-solvent pump, automated back pressure regulator, column oven, and detector (e.g., UV-Vis or MS).

Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly versatile and often successful in separating a wide range of chiral compounds, including amines. The following are recommended for initial screening:

  • Cellulose-based:

    • CHIRALPAK® IA

    • CHIRALPAK® IB

    • CHIRALPAK® IC

    • CHIRALPAK® ID

  • Amylose-based:

    • CHIRALPAK® AD

    • CHIRALPAK® AS

These columns are known for their broad applicability in both normal-phase and reversed-phase modes.

Sample Preparation
  • Prepare a stock solution of racemic 7-methyl-1,4-diazepane in a suitable solvent (e.g., Methanol, Ethanol, or Isopropanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase for injection.

Protocol 1: Chiral HPLC Method Development

This protocol outlines a screening process for identifying suitable conditions for the chiral separation of 7-methyl-1,4-diazepane using HPLC.

1. Column Screening with Normal Phase Conditions:

  • Columns: Screen the recommended cellulose and amylose-based CSPs.

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) or Isopropylamine (IPA). The basic additive is crucial for good peak shape of amine compounds.

  • Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% DEA or IPA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm, or as determined by a UV scan of the analyte).

  • Injection Volume: 5-10 µL

2. Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the ratio of hexane to alcohol (e.g., 80:20, 95:5).

  • The type and concentration of the basic additive can also be adjusted (e.g., 0.05% to 0.2%).

3. Column Screening with Reversed Phase Conditions:

  • Columns: Utilize reversed-phase compatible polysaccharide-based CSPs.

  • Mobile Phase A: Acetonitrile/Water (50:50, v/v) with 0.1% DEA or Ammonium Bicarbonate (10 mM).

  • Mobile Phase B: Methanol/Water (50:50, v/v) with 0.1% DEA or Ammonium Bicarbonate (10 mM).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: As above.

  • Injection Volume: 5-10 µL

4. Optimization:

  • Adjust the organic modifier to water ratio.

  • Vary the pH of the aqueous phase if using a buffer.

Protocol 2: Chiral SFC Method Development

SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for chiral separations.[3][4]

1. Column Screening:

  • Columns: Screen the same set of recommended polysaccharide-based CSPs.

  • Mobile Phase: Supercritical CO2 as the main solvent.

  • Co-solvent A: Methanol with 0.1% DEA or IPA.

  • Co-solvent B: Ethanol with 0.1% DEA or IPA.

  • Gradient: A generic gradient of 5% to 40% co-solvent over 5-10 minutes is a good starting point.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35-40 °C

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 1-5 µL

2. Optimization:

  • If separation is observed, switch to an isocratic method at the co-solvent percentage that provides the best resolution.

  • Optimize the co-solvent percentage, flow rate, and temperature to improve resolution and analysis time. The choice of co-solvent (Methanol, Ethanol, Isopropanol) can have a significant impact on selectivity.

Data Presentation

The results of the screening experiments should be systematically recorded to allow for easy comparison and selection of the optimal conditions.

Table 1: Chiral HPLC/SFC Screening Data for 7-methyl-1,4-diazepane Enantiomers

Experiment IDTechniqueChiral Stationary PhaseMobile Phase/Co-solventAdditiveFlow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
HPLC-NP-01HPLCCHIRALPAK IAHexane/IPA (90:10)0.1% DEA1.025
HPLC-NP-02HPLCCHIRALPAK IBHexane/IPA (90:10)0.1% DEA1.025
.....................
SFC-01SFCCHIRALPAK IAMethanol0.1% DEA3.040
SFC-02SFCCHIRALPAK IBMethanol0.1% DEA3.040
.....................

Visualizations

Diagram 1: Experimental Workflow for Chiral Separation Method Development

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Chromatographic Screening cluster_hplc_details HPLC Conditions cluster_sfc_details SFC Conditions racemate Racemic 7-methyl-1,4-diazepane dissolve Dissolve in appropriate solvent (e.g., MeOH) racemate->dissolve hplc HPLC Screening (Normal & Reversed Phase) dissolve->hplc sfc SFC Screening dissolve->sfc hplc_csp Screen CSPs (Cellulose & Amylose based) hplc->hplc_csp hplc_mp Screen Mobile Phases (Hexane/Alcohol, ACN/Water) hplc->hplc_mp sfc_csp Screen CSPs (Cellulose & Amylose based) sfc->sfc_csp sfc_cs Screen Co-solvents (MeOH, EtOH, IPA) sfc->sfc_cs evaluation Evaluate Resolution (Rs) hplc_csp->evaluation hplc_mp->evaluation sfc_csp->evaluation sfc_cs->evaluation optimization Optimization of Conditions (Mobile Phase Ratio, Additive, Temp., Flow Rate) evaluation->optimization Rs > 0.8 no_sep No Separation (Try different CSPs/techniques) evaluation->no_sep Rs < 0.8 validation Method Validation optimization->validation

Caption: Workflow for Chiral Separation Method Development.

Conclusion

The successful chiral separation of 7-methyl-1,4-diazepane enantiomers is achievable through a systematic screening of chiral stationary phases and mobile phases using HPLC and SFC. This application note provides a comprehensive starting point for researchers to develop a reliable and robust analytical method. The key to success will be the careful evaluation of different CSPs, particularly polysaccharide-based columns, and the optimization of the mobile phase, including the use of appropriate basic additives to ensure good peak shape for the amine analyte. The provided protocols and data logging table will aid in the efficient development and documentation of a suitable chiral separation method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 7-Methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate. The following information addresses common side reactions and offers guidance on optimizing the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the di-Boc protected byproduct, di-tert-butyl 7-methyl-1,4-diazepane-1,4-dicarboxylate. This occurs when both nitrogen atoms of the 7-methyl-1,4-diazepane ring react with the Boc-anhydride reagent.[1][2] Achieving selective mono-protection on one of the two secondary amines can be challenging due to their similar reactivity.

Q2: How can I minimize the formation of the di-Boc byproduct?

A2: Several strategies can be employed to favor mono-protection:

  • Slow Addition of Boc-Anhydride: Adding the di-tert-butyl dicarbonate ((Boc)₂O) solution dropwise to the reaction mixture can help maintain a low concentration of the protecting agent, thus increasing the selectivity for mono-protection.

  • Mono-Protonation Strategy: One of the more effective methods involves the selective deactivation of one amine group by protonation. By adding one equivalent of an acid (e.g., HCl or TFA) to the 7-methyl-1,4-diazepane, a monohydrochloride or monotrifluoroacetate salt is formed in equilibrium. The protonated amine is significantly less nucleophilic and therefore less likely to react with the Boc-anhydride, leading to a higher yield of the desired mono-protected product.[2]

  • Control of Stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can also favor mono-protection, although this may lead to challenges in purification.

Q3: What are the typical purification strategies to remove the di-Boc byproduct and unreacted starting material?

A3: Purification can be challenging due to the similar polarities of the mono-Boc, di-Boc, and starting diamine.

  • Acid-Base Extraction: This is a highly effective method. The crude reaction mixture can be treated with an acid (e.g., dilute HCl). The desired mono-Boc product and the unreacted diamine, both having a free basic nitrogen, will be protonated and partition into the aqueous layer. The neutral di-Boc byproduct will remain in the organic layer and can be separated. Subsequently, the aqueous layer is basified (e.g., with NaOH), and the deprotonated mono-Boc product and unreacted diamine can be extracted with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken to use a suitable solvent system and avoid highly acidic conditions that could lead to the cleavage of the Boc group.[2]

Q4: Can the Boc group be cleaved under certain reaction or workup conditions?

A4: Yes, the tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Exposure to strong acids, or even prolonged exposure to milder acids, can lead to the deprotection of the amine, resulting in the formation of the starting 7-methyl-1,4-diazepane. Therefore, it is crucial to avoid acidic conditions during the workup and purification steps, unless deprotection is intended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired mono-Boc product High formation of the di-Boc byproduct.Employ a mono-protonation strategy using one equivalent of acid (e.g., HCl or TFA) before adding the Boc-anhydride. Alternatively, use a slow addition of the Boc-anhydride.
Incomplete reaction.Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress by TLC or LC-MS.
Loss of product during workup.Be cautious with pH adjustments during acid-base extractions to avoid product loss. Ensure complete extraction from the aqueous layer after basification.
Presence of significant amounts of unreacted 7-methyl-1,4-diazepane Insufficient amount of Boc-anhydride used.Ensure the stoichiometry of the Boc-anhydride is correct (typically 1.0 to 1.1 equivalents).
Deactivated Boc-anhydride.Use fresh or properly stored di-tert-butyl dicarbonate.
Difficulty in separating the mono- and di-Boc products by column chromatography Similar polarities of the compounds.Utilize an acid-base extraction workup to separate the neutral di-Boc byproduct from the basic mono-Boc product and starting material before attempting chromatography.
Product appears to be degrading during purification Cleavage of the Boc group.Avoid acidic conditions during chromatography. Consider using a neutral or basic alumina stationary phase instead of silica gel.

Experimental Protocols

General Protocol for Selective Mono-Boc Protection of 7-Methyl-1,4-diazepane (Mono-Protonation Strategy)

  • Salt Formation: Dissolve 7-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water at 0 °C.

  • Slowly add a solution of one equivalent of a suitable acid (e.g., HCl in dioxane or trifluoroacetic acid) while stirring.

  • Allow the mixture to stir at room temperature for approximately 30 minutes to ensure the formation of the mono-salt is in equilibrium.

  • Boc Protection: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent dropwise over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add water and an organic solvent (e.g., ethyl acetate). c. Separate the layers. The organic layer will contain the di-Boc byproduct. d. Wash the aqueous layer with the organic solvent to ensure complete removal of the di-Boc byproduct. e. Basify the aqueous layer to a pH > 10 with a base (e.g., 2M NaOH). f. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). g. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway 7-Methyl-1,4-diazepane 7-Methyl-1,4-diazepane Product This compound 7-Methyl-1,4-diazepane->Product + (Boc)2O, Base Boc-Anhydride Boc-Anhydride Boc-Anhydride->Product

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_side Potential Side Reactions 7-Methyl-1,4-diazepane 7-Methyl-1,4-diazepane Di-Boc di-tert-butyl 7-methyl-1,4-diazepane-1,4-dicarboxylate 7-Methyl-1,4-diazepane->Di-Boc + 2 eq. (Boc)2O Product This compound Product->Di-Boc + (Boc)2O

Caption: Formation of the di-Boc protected side product.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Mono-Boc Product? Start->Low_Yield Check_DiBoc High Di-Boc Formation? Low_Yield->Check_DiBoc Yes End End Low_Yield->End No Incomplete_Reaction Incomplete Reaction? Check_DiBoc->Incomplete_Reaction No Use_Mono_Protonation Implement Mono-Protonation Strategy or Slow Addition of (Boc)2O Check_DiBoc->Use_Mono_Protonation Yes Increase_Reaction_Time Increase Reaction Time/Temperature Check Reagent Quality Incomplete_Reaction->Increase_Reaction_Time Yes Optimize_Workup Optimize Workup/Purification Incomplete_Reaction->Optimize_Workup No Use_Mono_Protonation->Optimize_Workup Increase_Reaction_Time->Optimize_Workup Optimize_Workup->End

Caption: A troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimization of Diazepane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of diazepane ring formation. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions encountered during the synthesis of diazepane derivatives.

Frequently Asked Questions (FAQs)

Q1: My diazepane cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields in diazepane cyclization, a systematic initial assessment is crucial. First, verify the purity and integrity of your starting materials, as impurities can significantly interfere with the reaction. It is also important to ensure that all reagents were added in the correct stoichiometry. Next, confirm that the reaction is proceeding to completion by monitoring its progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] An incomplete reaction may necessitate longer reaction times or an adjustment in temperature.[1] Finally, carefully re-evaluate the reaction conditions, including the choice of solvent and catalyst, as these are critical factors influencing the reaction's efficiency.

Q2: I am observing a significant amount of hydrolysis-related byproducts. What is causing this and how can I prevent it?

A2: The formation of hydrolysis byproducts, such as the cleavage of an amide bond in a precursor, is a common side reaction, especially under harsh acidic or basic conditions.[1][2] To minimize hydrolysis, it is advisable to use milder reaction conditions. This could involve employing a less aggressive acid or base, or running the reaction at lower temperatures, as elevated temperatures can favor the breakdown of reactants.[1][2] Additionally, ensuring the reaction environment is anhydrous, if the mechanism is sensitive to water, can prevent unwanted hydrolysis.

Q3: How do I choose the most suitable catalyst and solvent for my specific diazepane synthesis?

A3: The selection of an appropriate catalyst and solvent is highly dependent on the specific synthetic route and the nature of your substrates.[1] A wide array of catalysts has been successfully utilized in the synthesis of diazepine rings, including various heteropolyacids (HPAs) and palladium complexes.[3][4] The efficiency of these catalysts can be influenced by the electronic properties of the substituents on the reactants.[3] Similarly, the choice of solvent can affect reaction rates and selectivity.[1] It is highly recommended to consult scientific literature for protocols involving substrates similar to yours to determine the optimal conditions.[1] For instance, solid acid catalysts like H-MCM-22 have demonstrated high activity in the condensation of o-phenylenediamines with ketones at room temperature.[1]

Q4: What are the key factors affecting the rate and yield of heteropolyacid-catalyzed diazepine synthesis?

A4: In heteropolyacid (HPA)-catalyzed synthesis of diazepines, several factors significantly influence the reaction's outcome. The composition of the HPA catalyst is a primary determinant of its activity; for example, substituting molybdenum atoms with vanadium atoms in certain Keggin-type HPAs can decrease reaction times and increase product yields.[3] The reaction temperature is another critical parameter, as no reaction may be detected at room temperature, with reflux conditions often being necessary.[3] Furthermore, the electronic nature of the substituents on the reactants plays a crucial role; electron-donating groups on an aldehyde reactant can lead to faster formation of the diazepine product, while electron-withdrawing groups may inhibit the reaction.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during diazepane ring formation and provides a systematic approach to resolving them.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Low Reactivity of Starting Materials For precursors with low electrophilicity or where the formation of a seven-membered ring is entropically disfavored, a multi-step synthesis might be more effective than a direct intramolecular cyclization.[1]
Suboptimal Catalyst The choice of catalyst is critical. Experiment with different types of catalysts (e.g., various Lewis or Brønsted acids, transition metal catalysts) and optimize the catalyst loading.[1][3]
Incorrect Reaction Temperature Temperature is a crucial parameter to optimize. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and prevention of side reactions.[1] Some modern catalysts may allow for reactions at room temperature.[1]
Unfavorable Solvent The solvent can influence both the rate and selectivity of the reaction.[1] Screen a variety of solvents to identify one that provides the best solubility for your substrates and facilitates the desired reaction pathway.
Issue 2: Formation of Significant Side Products (e.g., Dimers, Oligomers)
Potential Cause Recommended Solution
High Concentration Intermolecular reactions leading to dimers and oligomers are often favored at high concentrations. Employing high-dilution conditions can favor the desired intramolecular cyclization.
Slow Intramolecular Cyclization If the rate of the desired cyclization is slow, intermolecular reactions can become more prevalent. Optimize conditions (catalyst, temperature, solvent) to accelerate the intramolecular ring closure.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Complex Reaction Mixture If the crude product contains multiple byproducts, optimizing the reaction conditions to improve selectivity is the first step. For purification, techniques like column chromatography on silica gel are commonly used.[1]
Product Precipitation In some cases, the product may precipitate out of the reaction mixture, which can sometimes be advantageous for isolation. However, if it complicates the process, consider using a solvent in which the product is more soluble. In flow chemistry setups, sonication has been used to manage precipitation issues.[2][5]
Presence of "Invisible" Impurities Materials like silica gel or inorganic salts may not be detected by standard chromatographic methods. Absolute purity assessment methods like quantitative 1H NMR (qHNMR) or combustion analysis can help identify and quantify such impurities.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of diazepine synthesis, providing a comparison of different reaction conditions.

Table 1: Effect of Heteropolyacid Catalyst on 1,5-Benzodiazepine Synthesis [3]

CatalystReaction Time (min)Yield (%)
H3PW12O4012082
H3PMo12O4010085
H4PMo11VO408090
H6PMo9V3O404095
H5PMo10V2O403098

Reaction conditions: Equimolar amounts of reactants in refluxing ethanol.[3]

Table 2: Optimization of Diazepam Synthesis in a Telescoped Flow System [2][5]

Stage 2 Temperature (°C)Residence Time (min)Crude Yield of Diazepam (%)
401061
601086

Conditions: Use of NH4OH/NH4Br solution in the second stage.[2][5]

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using a Heteropolyacid Catalyst [3]

  • A mixture of an o-phenylenediamine (1 mmol), a ketone (2 mmol), and a heteropolyacid catalyst (e.g., H5PMo10V2O40, 0.1 mol%) is prepared in ethanol.

  • The reaction mixture is stirred under reflux conditions.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization or column chromatography.

General Procedure for Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [4]

  • To a stirred solution of the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv) in a suitable solvent (e.g., THF), add the propargylic carbonate (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants mix Mix Components reactants->mix catalyst Choose Catalyst catalyst->mix solvent Select Solvent solvent->mix heat Set Temperature & Stir mix->heat monitor Monitor Progress (TLC/HPLC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize purity Purity Assessment (HPLC, qHNMR) characterize->purity

General experimental workflow for diazepane ring formation.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Start: Low Yield / Purity analyze Analyze Crude Reaction (HPLC, MS) start->analyze diagnosis_nodes High Unreacted Linear Peptide Significant Oligomerization Presence of Side Products analyze->diagnosis_nodes solution_nodes Optimize Coupling Conditions (Reagent, Temp, Additives) Use High Dilution Favor Intramolecular Reaction Modify Protecting Groups Adjust pH / Temperature diagnosis_nodes:f0->solution_nodes:f0 Problem diagnosis_nodes:f1->solution_nodes:f1 Problem diagnosis_nodes:f2->solution_nodes:f2 Problem

Troubleshooting workflow for difficult diazepane cyclization reactions.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing the common byproduct, triphenylphosphine oxide (TPPO), from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from a reaction mixture often challenging?

A1: Triphenylphosphine oxide is a frequent byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be problematic due to its high polarity and tendency to co-purify with the desired product, particularly on a large scale where conventional column chromatography is not practical.[1][2]

Q2: What are the primary strategies for removing TPPO?

A2: The main methods for TPPO removal can be broadly categorized into three groups:

  • Precipitation/Crystallization: This involves the selective precipitation of TPPO from a solution. This can be achieved by leveraging its poor solubility in certain solvents or by inducing the formation of insoluble complexes with metal salts.[1]

  • Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Methods like silica gel plug filtration and high-performance countercurrent chromatography (HPCCC) are effective for TPPO removal.[1][3]

  • Chemical Conversion: This strategy involves chemically modifying the TPPO to a species that is more easily removed. For instance, treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt.[4]

Q3: How do I select the most appropriate method for my specific synthesis?

A3: The choice of removal method depends on several factors, including the properties of your desired product (polarity, stability), the reaction solvent, and the scale of your reaction.[1] A logical approach to selecting a suitable method is outlined in the decision-making workflow below.

G start Crude Reaction Mixture containing Product and TPPO is_product_nonpolar Is the product non-polar and stable? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble Is the product soluble in a non-polar solvent (e.g., hexane, ether)? is_product_nonpolar->is_product_soluble No solvent_precipitation Solvent-Based Precipitation/ Crystallization of TPPO is_product_soluble->solvent_precipitation Yes is_product_stable_to_metal Is the product stable to Lewis acidic metal salts? is_product_soluble->is_product_stable_to_metal No metal_salt Precipitation with Metal Salts (ZnCl2, MgCl2, CaBr2) is_product_stable_to_metal->metal_salt Yes chemical_conversion Consider Chemical Conversion (e.g., with oxalyl chloride) is_product_stable_to_metal->chemical_conversion No scavenger_resin Consider Scavenger Resins or Alternative Phosphine Reagents chemical_conversion->scavenger_resin

Figure 1. Decision-making workflow for selecting a TPPO removal method.

Troubleshooting Guides

Method 1: Precipitation with Metal Salts
Issue Possible Cause Solution
Incomplete precipitation of the TPPO-metal salt complex. Insufficient amount of metal salt.Use at least 2 equivalents of the metal salt relative to the triphenylphosphine used in the reaction.[5] For ZnCl₂, a 2:1 ratio of ZnCl₂ to TPPO is often optimal.[6]
Presence of water.Ensure that the metal salts and solvents are anhydrous, as water can interfere with complex formation.[1]
The concentration of the reaction mixture is too high.Try using a more dilute solution to improve precipitation.[1]
The desired product co-precipitates with the TPPO-metal salt complex. The product may also form a complex with the metal salt.If your product has functional groups that can chelate with metal ions, this method may not be suitable. Consider alternative methods like solvent precipitation or chromatography.[1]
The TPPO-metal salt complex does not precipitate in the reaction solvent. The solvent may not be suitable for precipitation.If the reaction was performed in a solvent like THF, where precipitation is inefficient, a solvent exchange to a more suitable solvent like toluene or ethyl acetate may be necessary.[4] CaBr₂ has been shown to be effective for TPPO removal from THF solutions.[4]
Method 2: Silica Plug Filtration
Issue Possible Cause Solution
TPPO is eluting with the desired product. The elution solvent is too polar.Start with a non-polar solvent like hexane or pentane to elute your product while retaining the more polar TPPO on the silica.[1][7] You can then gradually increase the solvent polarity to elute your product if necessary, ensuring the TPPO remains on the column.[1]
The desired product is retained on the silica plug. The product is too polar for the chosen solvent system.If your product is highly polar, silica plug filtration may not be the best option. Consider other methods like precipitation or chemical conversion.
Incomplete removal of TPPO after one filtration. High concentration of TPPO.It may be necessary to repeat the silica plug filtration 2-3 times for complete removal.[7][8]

Quantitative Data on TPPO Removal Methods

Method Reagent/Conditions Solvent TPPO Removal Efficiency Reference
Precipitation ZnCl₂ (2 equiv.)Ethanol>90%[5][9][10]
MgCl₂Ethyl Acetate, Toluene≥95%[11]
CaBr₂THF, 2-MeTHF, MTBE95-99%[4]
Chromatography HPCCCHexane/EtOAc/MeOH/H₂O (5:6:5:6)High recovery and purity[3]
Chemical Conversion Oxalyl Chloride-Effective for a wide variety of reactions[4][11]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This protocol is adapted from a procedure described for the removal of TPPO in polar solvents.[10]

Workflow Diagram:

G cluster_0 Reaction Work-up cluster_1 Precipitation cluster_2 Isolation a Crude Reaction Mixture b Dissolve in Ethanol a->b c Add 2 eq. of 1.8 M ZnCl2 in Ethanol b->c d Stir for 2 hours c->d e Vacuum Filtration d->e f Wash Precipitate with Cold Ethanol e->f g Concentrate Filtrate f->g h Purified Product g->h

Figure 2. Experimental workflow for TPPO removal using ZnCl₂ precipitation.

Procedure:

  • Solvent Exchange (if necessary): If the reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.

  • Precipitation: To the ethanolic solution of the crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.[1][5]

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[1] Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.[1]

Protocol 2: Removal of TPPO by Silica Plug Filtration

This is a general procedure for the removal of TPPO from relatively non-polar products.[7][8]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Filtration cluster_2 Product Isolation a Concentrate Crude Reaction Mixture b Suspend in Minimal Non-Polar Solvent (e.g., pentane/ether) a->b c Pass Suspension through a Short Silica Gel Plug b->c d Elute Product with Ether c->d e Collect Filtrate d->e f Concentrate to Obtain Purified Product e->f

Figure 3. Experimental workflow for TPPO removal by silica plug filtration.

Procedure:

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.[7]

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or a mixture of pentane and diethyl ether.[7][8]

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute the product with diethyl ether, leaving the more polar TPPO adsorbed on the silica.[7][8]

  • Repeat if necessary: If TPPO is still present in the product, this procedure may need to be repeated.[7][8]

Protocol 3: Removal of TPPO by Chemical Conversion with Oxalyl Chloride

This method converts TPPO to an insoluble chlorophosphonium salt.[11]

Procedure:

  • Cooling: Cool the crude reaction mixture containing TPPO to a low temperature (e.g., -78 °C to 0 °C).

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride to the reaction mixture.

  • Precipitation: The insoluble chlorophosphonium salt will precipitate out of the solution.

  • Filtration: The precipitate can be removed by filtration to yield a phosphorus-free product solution.

References

Technical Support Center: Selective Boc Deprotection of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate" without cleaving the ester functionality.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Boc deprotection of this compound?

A1: The main challenge is the selective removal of the Boc group under acidic conditions, which can also lead to the cleavage of the tert-butyl ester. Standard strong acid conditions, such as neat trifluoroacetic acid (TFA), are often too harsh and can result in the loss of both protecting groups.[1]

Q2: Are there milder acidic conditions that favor selective Boc deprotection over ester cleavage?

A2: Yes, modifying the acidic conditions is a common strategy. Using a milder acid or a specific concentration of a strong acid in a suitable solvent can achieve the desired selectivity.[1][2] For instance, 4M HCl in 1,4-dioxane is a well-established method for selective Boc deprotection in the presence of tert-butyl esters.[2][3]

Q3: Can I use non-acidic methods for this transformation?

A3: While most Boc deprotection methods are acid-based, some milder, non-TFA alternatives exist that show good functional group tolerance.[4][5] Thermal deprotection is another possibility that avoids the use of strong acids altogether.[6]

Q4: What are some alternative reagents for selective Boc deprotection?

A4: Several alternative reagents can be employed for selective Boc deprotection while preserving ester groups. These include:

  • Aqueous Phosphoric Acid: A mild and effective reagent compatible with acid-sensitive functionalities.[1][7]

  • Oxalyl Chloride in Methanol: This system provides a mild method for selective Boc removal.[4][5][7]

  • Ferric Chloride (FeCl₃): A mild Lewis acid-mediated deprotection that can be compatible with acid-sensitive groups.[4]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress should be monitored by analytical techniques such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material and to check for the formation of any side products.[1][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Ester cleavage is observed. The acidic conditions are too strong.Switch to a milder deprotection method. Consider using 4M HCl in dioxane, aqueous phosphoric acid, or oxalyl chloride in methanol.[1][2][4]
Incomplete Boc deprotection. The acidic conditions are too weak, or the reaction time is insufficient.Increase the reaction time or slightly elevate the temperature, while carefully monitoring for ester cleavage.[8] Alternatively, a slightly stronger, yet still selective, acidic system could be tested.
Steric hindrance around the Boc-protected amine.More forcing conditions may be necessary, such as a longer reaction time or a higher temperature. Optimization of conditions is crucial.[8]
Formation of side products. The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites.While less of a concern for preventing ester cleavage, the use of scavengers like triisopropylsilane (TIS) can trap the tert-butyl cation and prevent other side reactions.[9]

Data Presentation: Comparison of Boc Deprotection Conditions

Reagent/Method Solvent Temperature Typical Reaction Time Selectivity for Boc vs. Ester Remarks
TFA (Trifluoroacetic Acid) DCM (Dichloromethane)0 °C to Room Temp.30 min - 4 hLowHigh risk of ester cleavage.[1][10]
4M HCl in 1,4-Dioxane 1,4-Dioxane0 °C to Room Temp.30 min - 4 hHighA reliable method for selective deprotection.[2][4][11]
Aqueous Phosphoric Acid (85 wt%) Toluene or THFRoom Temp.VariesGoodA milder alternative to strong acids.[1][4][7]
Oxalyl Chloride/Methanol MethanolRoom Temp.1 - 4 hoursGoodA mild method with good functional group tolerance.[4][5]
Ferric Chloride (FeCl₃) Acetonitrile/DCMRoom Temp.30 minModerate to GoodMild Lewis acid-mediated deprotection.[4]
Thermal Deprotection VariousHigh TemperatureVariesHighAvoids the use of acidic reagents.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane [4][10]

  • Dissolve "this compound" in a minimal amount of anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The resulting salt can often be used without further purification or can be neutralized with a mild base.

Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid [1]

  • Dissolve the Boc-protected substrate in a suitable solvent like toluene or THF.

  • Add 85 wt% aqueous phosphoric acid to the solution.

  • Stir the mixture at room temperature and monitor the reaction's progress.

  • Once the reaction is complete, dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol [1][5]

  • Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used directly.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product Start This compound Deprotection Selective Boc Removal (e.g., 4M HCl in Dioxane) Start->Deprotection Add Reagents Monitoring TLC / LC-MS Analysis Deprotection->Monitoring Monitor Progress Monitoring->Deprotection Incomplete? Continue Reaction Workup Quenching / Extraction / Purification Monitoring->Workup Complete? Product 7-methyl-1,4-diazepane-1-carboxylate (as free base or salt) Workup->Product

Caption: General experimental workflow for selective Boc deprotection.

Decision_Tree Start Start: Need to deprotect Boc group in the presence of an ester Condition1 Is the ester sensitive to strong acids? Start->Condition1 Method_Mild Use Mild Conditions: - 4M HCl in Dioxane - Aqueous Phosphoric Acid - Oxalyl Chloride/MeOH Condition1->Method_Mild Yes Method_Harsh Standard Conditions (High Risk): - TFA/DCM Condition1->Method_Harsh No Troubleshoot1 Problem: Incomplete Reaction Method_Mild->Troubleshoot1 Monitor & Evaluate Troubleshoot2 Problem: Ester Cleavage Method_Harsh->Troubleshoot2 Monitor & Evaluate Solution1a Increase Reaction Time/Temp Troubleshoot1->Solution1a Optimize Solution1b Switch to a slightly stronger, yet selective, reagent Troubleshoot1->Solution1b Optimize Solution2 Switch to a Milder Method Troubleshoot2->Solution2 Optimize

Caption: Decision-making flowchart for choosing a Boc deprotection method.

References

Technical Support Center: Synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing the 1,4-diazepane core of this molecule include:

  • Intramolecular Fukuyama-Mitsunobu Cyclization: A robust method for forming the seven-membered ring from a linear precursor.[1]

  • Reductive Amination: This can be an effective method for constructing chiral 1,4-diazepanes.[2]

  • Multicomponent Reactions: These offer a convergent approach to building the diazepane scaffold.

Q2: What are the critical protecting groups used in the synthesis of this molecule?

A2: The tert-butoxycarbonyl (Boc) group is crucial for protecting one of the amine functionalities, allowing for selective reactions. Other protecting groups like benzyloxycarbonyl (Cbz) and nosyl (Ns) groups are also employed depending on the synthetic strategy. The choice of protecting groups should be orthogonal to ensure selective removal at different stages of the synthesis.

Q3: What are the common challenges encountered during the synthesis?

A3: Common challenges include:

  • Low yields due to incomplete reactions or side reactions.

  • Difficult purification of the final product and intermediates.

  • Decomposition of sensitive intermediates.

  • Incomplete deprotection of the Boc group.

Troubleshooting Guide

Issue 1: Low Yield in the Intramolecular Fukuyama-Mitsunobu Cyclization Step
Possible Cause Suggested Solution
Incomplete reaction - Ensure all reagents, especially the phosphine and azodicarboxylate, are fresh and of high purity.- Optimize the reaction temperature and time. Some Mitsunobu reactions benefit from cooling during reagent addition, followed by warming to room temperature.
Side reactions - The formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate the reaction. Using polymer-supported triphenylphosphine can simplify purification.[3]- The acidity of the nucleophile is important; a pKa < 13 is generally recommended for efficient reaction.[4]
Steric hindrance - For sterically hindered alcohols, using 4-nitrobenzoic acid instead of benzoic acid can sometimes improve yields.[5]
Degradation of reagents - Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can decompose upon storage. It is advisable to use freshly opened or purified reagents.
Issue 2: Difficult Purification of the Final Product
Possible Cause Suggested Solution
Presence of triphenylphosphine oxide and reduced azodicarboxylate - These byproducts are notoriously difficult to remove by standard column chromatography.[1]- Consider using a polymer-supported phosphine reagent to simplify byproduct removal by filtration.- Alternative purification techniques such as crystallization or trituration may be effective.- A modified workup involving precipitation of the byproducts from a non-polar solvent can be attempted.
Product is water-soluble - If the product has some water solubility, extraction with organic solvents may be inefficient.- Consider using a continuous liquid-liquid extractor or performing multiple extractions with larger volumes of solvent.- Salting out the aqueous layer with NaCl or another salt can sometimes improve extraction efficiency.
Residual starting materials or intermediates - Optimize the reaction conditions to drive the reaction to completion.- Employ a different chromatography eluent system or a different stationary phase for better separation.
Issue 3: Incomplete Boc Deprotection
Possible Cause Suggested Solution
Insufficient acid strength or concentration - Use a stronger acid (e.g., trifluoroacetic acid - TFA) or a higher concentration of the acid (e.g., 4M HCl in dioxane).- Ensure the acid is not hydrated, as water can reduce its effectiveness.[6]
Steric hindrance around the Boc group - Increase the reaction temperature or prolong the reaction time.[6]
Poor solubility of the substrate - Choose a solvent in which the Boc-protected compound is fully soluble.[6]
Side reactions during deprotection - The tert-butyl cation generated during deprotection can lead to side reactions. Using a scavenger such as triisopropylsilane (TIPS) or anisole can trap this cation.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1,4-Diazepane Derivatives (Illustrative)

Synthetic RouteKey ReagentsTypical SolventsTemperature Range (°C)Reported Yields (%)Notes
Intramolecular Fukuyama-Mitsunobu Cyclization PPh₃, DIAD/DEAD, N-nosyl diamino alcoholTHF, Dioxane0 to RT60-85%Yields can be variable; purification is a key challenge.[1]
Intramolecular Reductive Amination NaBH(OAc)₃, Ti(OiPr)₄Dichloromethane, MethanolRT50-90%Yields are highly substrate-dependent.
Multicomponent Reaction Varies (e.g., diamine, dicarbonyl, isocyanide)Methanol, EthanolRT to Reflux40-75%Can provide rapid access to diverse structures but may require significant optimization.

Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate via Intramolecular Fukuyama-Mitsunobu Cyclization

This protocol is adapted from a reported practical synthesis.[1]

Step 1: Synthesis of the N-nosyl diamino alcohol precursor

  • To a solution of (S)-2-aminopropan-1-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and add a solution of 2-nitrobenzenesulfonyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography to obtain the N-nosylated amino alcohol.

  • The second amine is introduced by reacting the N-nosylated intermediate with a suitable protected amino alcohol derivative, followed by deprotection to yield the linear diamino alcohol precursor.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the N-nosyl diamino alcohol precursor in anhydrous THF.

  • Add triphenylphosphine (PPh₃) to the solution.

  • Cool the mixture to 0 °C and slowly add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cyclized N-nosyl-protected diazepane.

Step 3: Deprotection of the Nosyl Group

  • Dissolve the N-nosyl-protected diazepane in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).

  • Stir the reaction at room temperature until the nosyl group is completely cleaved (monitor by TLC).

  • Work up the reaction and purify by column chromatography to yield this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Start_1 (S)-2-aminopropan-1-ol Step_1 Boc Protection & Nosylation Start_1->Step_1 Start_2 Boc-anhydride Start_2->Step_1 Start_3 2-Nitrobenzenesulfonyl chloride Start_3->Step_1 Step_2 Chain Elongation Step_1->Step_2 Step_3 Intramolecular Fukuyama-Mitsunobu Cyclization Step_2->Step_3 Step_4 Nosyl Deprotection Step_3->Step_4 Product Tert-butyl 7-methyl- 1,4-diazepane-1-carboxylate Step_4->Product Troubleshooting_Logic Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Purification Is purification the issue? Check_Completion->Check_Purification Yes Optimize_Reaction Optimize reaction conditions: - Check reagent quality - Adjust temperature/time Check_Completion->Optimize_Reaction No Improve_Purification Improve purification method: - Alternative chromatography - Crystallization/Trituration - Use polymer-supported reagents Check_Purification->Improve_Purification Yes Side_Reactions Consider side reactions: - Use scavengers - Adjust stoichiometry Check_Purification->Side_Reactions No Optimize_Reaction->Side_Reactions Decomposition Check for intermediate decomposition: - Milder conditions - Immediate use of intermediates Improve_Purification->Decomposition

References

Technical Support Center: Synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective method involves a multi-step synthesis starting from a chiral precursor such as (S)-(+)-2-amino-1-propanol. The key steps typically include the protection of functional groups, formation of a linear diamine precursor, cyclization to form the diazepane ring, and a final deprotection and Boc-protection sequence. One specific route detailed in patent literature involves the use of a nosyl protecting group to facilitate the cyclization.

Q2: What are the most common impurities I might encounter in the synthesis?

A2: Impurities can arise from various stages of the synthesis, including starting materials, side reactions, and incomplete reactions.[1][2] Potential impurities include unreacted starting materials and intermediates, by-products from the nosyl deprotection step (such as diphenyl disulfide), and isomers of the final product. Over-alkylation products are also a possibility in related synthetic approaches.

Q3: What analytical techniques are recommended for purity analysis and impurity profiling?

A3: For purity assessment of this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective. For structural elucidation and identification of unknown impurities, hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and LC-MS/MS are indispensable.[3] A patent for a similar synthesis mentions the use of gas chromatography for determining a chemical purity of 97.5%.[4]

Q4: How can I remove the common impurities from my final product?

A4: Purification strategies will depend on the nature of the impurities. Standard techniques such as column chromatography on silica gel are often effective for removing both more and less polar impurities. Distillation can be used if the product is a liquid and the impurities have sufficiently different boiling points. Recrystallization may be an option for solid products. The patent literature describes a purification process involving acid-base extraction followed by concentration.[4]

Troubleshooting Guides

Issue 1: Low Purity of Final Product After Synthesis

Q: My final product, this compound, shows low purity by GC or HPLC analysis. What are the likely impurities and how can I minimize them?

A: Low purity can be attributed to several factors throughout the synthetic process. Below is a breakdown of potential impurities based on a common synthetic route and strategies to mitigate their formation.

Potential Impurities and Mitigation Strategies

Potential Impurity Origin Mitigation Strategy
Unreacted Starting Materials (e.g., (S)-(+)-2-amino-1-propanol)Incomplete initial reaction.Ensure complete conversion in the initial steps by optimizing reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress by TLC or GC.
Nosyl-protected intermediatesIncomplete deprotection of the nosyl group.Ensure sufficient reaction time and an adequate amount of the deprotecting agent (e.g., thiophenol) are used. Monitor the deprotection step carefully by TLC or LC-MS.
Diphenyl disulfideBy-product of nosyl deprotection using thiophenol.This can be removed during aqueous work-up and subsequent purification steps like column chromatography.
Di-tert-butyl dicarbonate (Boc anhydride) related impuritiesBy-products from the Boc protection step.Use the appropriate stoichiometry of Boc anhydride and ensure the reaction goes to completion. Quench any excess Boc anhydride carefully during work-up.
Over-alkylated by-productsSide reactions during the formation of the diazepane ring.Control the stoichiometry of the alkylating agent and the reaction conditions (temperature, concentration) to favor the desired mono-alkylation.
Positional IsomersNon-selective reaction during the cyclization step.The use of appropriate protecting groups should direct the cyclization to the desired isomer. Careful control of reaction conditions is also crucial.

Experimental Protocols

Representative Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate

This protocol is based on a method described in the patent literature for a stereoisomer and serves as a representative example.[4]

Step 1: Synthesis of (S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

  • This intermediate is prepared through a multi-step sequence starting from (S)-(+)-2-amino-1-propanol, which is first protected, converted to a mesylate, and then reacted with a suitable amine before cyclization and nosyl protection.

Step 2: Deprotection of the Nosyl Group

  • Dissolve (S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents).

  • Slowly add thiophenol (3 equivalents) while maintaining the temperature at or below 20 °C.

  • Stir the reaction mixture at 20 °C for 18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ice water and adjust the pH to 3 with 2N hydrochloric acid.

  • Wash the aqueous layer with ethyl acetate.

  • Adjust the pH of the aqueous layer to 9 with potassium carbonate and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Method: Purity Determination by Gas Chromatography (GC)
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for amine analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks to calculate the purity.

Analytical Method: Impurity Identification by GC-Mass Spectrometry (GC-MS)
  • Instrument: Gas chromatograph coupled to a Mass Spectrometer.

  • Column and Conditions: Use the same column and GC conditions as described for the purity determination.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate A (S)-(+)-2-amino-1-propanol B Protection of Amino Group A->B C Mesylation of Hydroxyl Group B->C D Reaction with Amino-alcohol C->D E Nosyl Protection D->E F Cyclization E->F G (S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate F->G H Nosyl Deprotection with Thiophenol G->H I Boc Protection H->I J (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate I->J G cluster_1 Troubleshooting Low Purity start Low Purity Detected check_starting_materials Analyze for Unreacted Starting Materials/Intermediates start->check_starting_materials incomplete_reaction Incomplete Reaction check_starting_materials->incomplete_reaction Yes check_side_products Analyze for Side-Products (e.g., Diphenyl Disulfide) check_starting_materials->check_side_products No optimize_conditions Optimize Reaction Time, Temp, Stoichiometry incomplete_reaction->optimize_conditions side_reaction Side Reactions Occurred check_side_products->side_reaction Yes check_isomers Analyze for Isomers check_side_products->check_isomers No improve_workup Improve Work-up/Purification Protocol side_reaction->improve_workup isomer_formation Isomer Formation check_isomers->isomer_formation Yes control_conditions Control Cyclization Conditions isomer_formation->control_conditions

References

Technical Support Center: Chiral Resolution of Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the chiral resolution of diazepane intermediates.

Frequently Asked Questions (FAQs)

Section 1: General Strategy & Method Selection

Q1: I have a racemic diazepane intermediate. What is the general approach to developing a chiral resolution method?

A1: A systematic approach begins with developing an analytical method to accurately measure enantiomeric excess (ee), typically using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1] Once you have a reliable analytical method, you can explore preparative-scale resolution techniques. The primary methods for chiral resolution are preparative chromatography, diastereomeric salt formation, and enzymatic resolution.[2] The choice depends on factors like the scale of the separation, the physical properties of the intermediate (e.g., presence of acidic/basic handles), cost, and available equipment.[3]

Below is a general workflow for method selection:

start Racemic Diazepane Intermediate analytical Develop Analytical Method (Chiral HPLC/SFC) start->analytical decision Select Preparative Strategy analytical->decision chrom Preparative Chromatography (HPLC / SFC) decision->chrom High value Small scale salt Diastereomeric Salt Formation decision->salt Basic/Acidic handle Large scale Economical [2] enzyme Enzymatic Resolution decision->enzyme Mild conditions High selectivity [11] end_chrom Isolated Pure Enantiomers chrom->end_chrom end_salt Isolated Pure Enantiomers salt->end_salt end_enzyme Isolated Pure Enantiomers enzyme->end_enzyme

Caption: High-level workflow for chiral resolution method development.

Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)

Q2: My chiral HPLC/SFC method shows poor resolution (Rs < 1.5) between the enantiomers. What steps should I take?

A2: Poor resolution is a common issue. A trial-and-error approach can be time-consuming, so a systematic screening strategy is recommended.[1] Key parameters to investigate include the chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate.

  • Change the Chiral Stationary Phase (CSP): This is often the most effective way to alter enantioselectivity.[4] Polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are common starting points.[1][5]

  • Modify the Mobile Phase:

    • Normal Phase/SFC: Adjust the alcohol modifier (e.g., methanol, ethanol, isopropanol) concentration. Small changes can have a large impact on selectivity.[6]

    • Reversed Phase: Alter the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous buffer.[7]

  • Adjust Temperature: Lowering the column temperature can sometimes improve separation for interconverting enantiomers, a known characteristic of some diazepam structures.[8][9] However, for other compounds, increasing temperature can counterintuitively improve resolution.[9]

  • Reduce Flow Rate: Decreasing the flow rate can increase efficiency and may improve resolution, though it will lengthen the analysis time.[6]

The following flowchart outlines a troubleshooting strategy:

start Poor Resolution (Rs < 1.5) q1 Any Separation Observed? start->q1 a1_yes Optimize Mobile Phase (Modifier Ratio, Additives) q1->a1_yes Yes a1_no Screen Different CSPs (Polysaccharide, etc.) [3] q1->a1_no No q2 Resolution Improved? a1_yes->q2 end_retry Re-evaluate Method a1_no->end_retry a2_yes Further Optimization: Flow Rate & Temperature [27] q2->a2_yes Yes a2_no Try Different Mobile Phase Mode (RP, NP, Polar Organic) [1] q2->a2_no No end_ok Resolution Achieved a2_yes->end_ok a2_no->end_retry

Caption: Troubleshooting flowchart for poor HPLC/SFC enantiomeric resolution.

Q3: I am observing significant peak tailing or fronting. What are the likely causes?

A3: Peak asymmetry can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration. On preparative SFC, loading can be significantly higher than on HPLC.[10]

  • Secondary Interactions: The basic nitrogen atoms in the diazepane core can interact with residual acidic silanols on the silica support of the CSP. Adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase, or using a buffered mobile phase in reversed phase, can mitigate this.

  • Poor Analyte Solubility: The analyte may be poorly soluble in the mobile phase, leading to peak shape issues. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[11] Water is often incompatible with chiral columns in SFC.[12]

  • Column Degradation: The CSP may be damaged. Check the column's performance with a standard and replace it if necessary.

Section 3: Troubleshooting Diastereomeric Salt Resolution

Q4: I have mixed my racemic diazepane with a chiral resolving agent, but no crystals have formed. What should I do?

A4: Failure to crystallize is a common hurdle in diastereomeric salt resolution.[13] This technique relies on the differential solubility of the two diastereomeric salts.[14]

  • Solvent Selection: The solvent is critical. The ideal solvent should dissolve the salts to a limited extent, allowing the less soluble diastereomer to precipitate.[13] If the salt is too soluble, try a less polar solvent or a solvent mixture. If it is insoluble, use a more polar solvent.

  • Achieve Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or adding an anti-solvent (a solvent in which the salt is poorly soluble).[13]

  • Concentration: Verify that the concentrations of your substrate and resolving agent are appropriate. Highly dilute or overly concentrated solutions can inhibit crystallization.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it as a seed to the supersaturated solution can induce crystallization.

Q5: I have isolated crystals, but the yield of my desired enantiomer is very low. How can I improve it?

A5: Low yield can often be addressed by optimizing the experimental parameters.

  • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate is a key parameter.[3] While 0.5 equivalents are often used to crystallize half of the material, this ratio can be optimized. Sometimes using a higher molar ratio (e.g., >1.5) can improve yields.[3]

  • Temperature Profile: The cooling rate can significantly affect crystal growth and purity. Slow, controlled cooling generally yields better results than rapid cooling (e.g., plunging in an ice bath).

  • Mother Liquor Analysis: Analyze the enantiomeric excess (ee) of the material remaining in the mother liquor. If it is highly enriched in the other enantiomer, it confirms the resolution is working. You can then process the mother liquor to recover this enantiomer.[14]

Q6: The enantiomeric excess (ee) of my crystallized product is low. How can I increase its purity?

A6: Low enantiomeric purity indicates that the two diastereomeric salts have similar solubilities under the chosen conditions.

  • Recrystallization: The most straightforward approach is to recrystallize the isolated salt. This process will further enrich the less soluble diastereomer.

  • Solvent Screening: Re-evaluate your choice of solvent. A different solvent or solvent mixture may provide a greater solubility difference between the two diastereomers.

  • Resolving Agent: The initial choice of resolving agent may not be optimal. It is common to screen several different chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid, mandelic acid) to find one that gives the best separation.[15][16]

The diagram below shows a logical workflow for optimizing this process.

start Diastereomeric Salt Resolution Attempt q1 Crystals Formed? start->q1 a1_no Adjust Solvent System & Concentration [22] q1->a1_no No a1_yes Isolate & Analyze Crystals (Yield, ee) q1->a1_yes Yes a1_no->start Retry q2 Acceptable Yield & ee? a1_yes->q2 a2_no Optimize Stoichiometry & Temperature Profile [2] q2->a2_no No a2_yes Process Complete q2->a2_yes Yes a2_no->a1_yes Recrystallize re_eval Screen Different Resolving Agents [12] a2_no->re_eval If still poor re_eval->start Restart

Caption: Optimization workflow for diastereomeric salt resolution.

Section 4: General Troubleshooting

Q7: I suspect my diazepane intermediate is racemizing during the workup or resolution process. How can I prevent this?

A7: Racemization involves the interconversion of enantiomers, leading to a loss of optical purity. It can be promoted by harsh conditions.[17]

  • Avoid Harsh Conditions: Elevated temperatures and the presence of strong acids or bases can facilitate racemization.[17] Whenever possible, conduct separations and workup procedures at lower temperatures and under neutral pH conditions.

  • Solvent Choice: Polar, protic solvents can sometimes promote racemization by stabilizing charged, achiral intermediates. Consider using non-polar, aprotic solvents where feasible.[17]

  • Mechanism Awareness: Be aware of reaction or separation mechanisms that might involve an achiral intermediate (e.g., an enolate or carbocation at the stereocenter).[17] The stereocenter in many diazepanes can be conformationally unstable, and the ring inversion barrier can be influenced by temperature and solvent.[8]

  • Minimize Exposure Time: Limit the time the chiral material is exposed to potentially racemizing conditions.

Data & Tables for Method Development

Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for HPLC/SFC

This table summarizes common CSPs used for screening chiral amines like diazepane intermediates. Selectivity is often unpredictable, necessitating an experimental screening approach.[4]

CSP TypeCommon PhasesPrimary Interaction MechanismTypical Mobile Phases (SFC/Normal Phase)Typical Mobile Phases (Reversed Phase)Notes
Polysaccharide CHIRALPAK® AD, AS, ID, IGCHIRALCEL® OD, OJ, OZHydrogen bonding, dipole-dipole, π-π interactions, and steric inclusion within chiral grooves/pockets.[5]CO₂ / Alcohols (MeOH, EtOH, IPA)[6] Hexane / AlcoholsAcetonitrile / Water / BuffersBroad applicability. Often the first choice for screening. Immobilized versions (e.g., IA, IB, IC) are compatible with a wider range of solvents.[5]
Macrocyclic Glycopeptide CHIRALPAK® QD-AX, QN-AXCHIROBIOTIC® V, T, RIonic interactions, hydrogen bonding, inclusion complexation.CO₂ / MeOH with acidic/basic additives.Acetonitrile / Water with buffers (e.g., ammonium acetate).Very useful for ionizable molecules like amines. Can operate in multiple modes (RP, NP, Polar Organic).[4]
Pirkle-Type Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole interactions.[5]Hexane / AlcoholsAcetonitrile / WaterKnown as "brush-type" phases. Can be highly effective but may have a lower "hit rate" than polysaccharide columns.[5]
Cyclodextrin CYCLOBOND™Inclusion of the analyte (often an aromatic ring) into the chiral cyclodextrin cavity.[1]Polar Organic Mode (ACN/MeOH)Acetonitrile / Water / BuffersRequires the analyte to have a feature (like an aromatic ring) that can fit into the cavity.[1]

Key Experimental Protocols

Protocol 1: Screening Chiral Stationary Phases (CSPs) for HPLC/SFC

This protocol outlines a generic procedure for screening a set of complementary CSPs to find initial separation conditions.

  • Sample Preparation: Prepare a stock solution of the racemic diazepane intermediate at approximately 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or mobile phase).

  • Column Selection: Select a set of 3-5 complementary chiral columns. A typical starting set includes two polysaccharide columns (e.g., AD and OD-type) and one macrocyclic glycopeptide column (e.g., Chirobiotic V or T).

  • Initial Screening Conditions (SFC):

    • Mobile Phase: Supercritical CO₂ with a gradient of a modifier (e.g., methanol) from 5% to 40% over 10 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV, at a wavelength appropriate for the analyte.

  • Initial Screening Conditions (HPLC - Normal Phase):

    • Mobile Phase: A mixture of Hexane/Isopropanol (e.g., 90:10 v/v). If needed, add a small amount (0.1%) of a basic modifier like DEA to improve peak shape.

    • Flow Rate: 1 mL/min.

    • Temperature: 25 °C.

    • Detection: UV.

  • Execution: Inject the sample onto each column under the initial conditions.

  • Analysis: Evaluate the chromatograms from each run. Look for any sign of peak splitting or broadening that indicates enantioselectivity. Calculate the resolution (Rs) and selectivity (α) for any promising hits.

  • Optimization: For the most promising CSP/mobile phase combination, systematically optimize the modifier percentage, temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5).

Protocol 2: Diastereomeric Salt Resolution Screening

This protocol provides a framework for screening different resolving agents and solvents on a small scale.

  • Reagent Selection:

    • Substrate: Weigh the racemic diazepane intermediate (e.g., 100 mg, 1 equivalent) into several small vials.

    • Resolving Agents: Select a panel of commercially available chiral acids (e.g., L-tartaric acid, D-tartaric acid, (+)-camphorsulfonic acid, (S)-mandelic acid).[16]

    • Solvents: Select a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

  • Salt Formation:

    • For each experiment, dissolve the racemic diazepane in a minimal amount of a warm solvent.

    • In a separate vial, dissolve the resolving agent (start with 0.5 equivalents) in the same warm solvent.[14]

    • Slowly add the resolving agent solution to the diazepane solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Observe for the formation of a precipitate.

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight.[14]

  • Isolation and Analysis:

    • If crystals form, isolate them by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals and record the yield.

    • Liberate the free base from the salt by dissolving the crystals in water and adding a base (e.g., 1M NaOH) until the solution is basic. Extract the free diazepane with an organic solvent (e.g., dichloromethane or ethyl acetate).[14]

    • Analyze the enantiomeric excess (ee) of the recovered material using your established chiral HPLC/SFC method.

  • Evaluation: Compare the yield and ee from each screening experiment to identify the most promising conditions for scale-up and further optimization.

References

Technical Support Center: Synthesis of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues during the production of "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate."

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on key reaction steps that are critical for scalability.

Issue 1: Low Yield or Incomplete Mono-Boc Protection of the Diamine Precursor

Question: My reaction to produce the mono-Boc protected 2-methyl-1,4-diaminobutane precursor is resulting in a mixture of unprotected diamine, the desired mono-protected product, and di-protected by-product, leading to low yields and difficult purification. How can I improve the selectivity for mono-protection?

Answer: Achieving selective mono-protection of a symmetrical or near-symmetrical diamine is a common challenge. The formation of the di-Boc by-product is a competitive reaction. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of the diamine relative to the Boc-anhydride (e.g., 1.1 to 1.5 equivalents of diamine).

    • Add the Boc-anhydride solution slowly to the reaction mixture to maintain a low concentration of the electrophile, which favors the reaction with the more nucleophilic free diamine over the less nucleophilic mono-Boc protected intermediate.

  • Optimize Reaction Temperature:

    • Conduct the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can increase the rate of the second Boc addition.

  • Choice of Solvent:

    • Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For some diamines, using a protic solvent like methanol can improve selectivity.

  • In Situ Mono-protonation:

    • A highly effective method involves the in situ generation of one equivalent of HCl to mono-protonate the diamine. This renders one amine group unreactive towards Boc-anhydride. This can be achieved by the slow addition of reagents like acetyl chloride or trimethylsilyl chloride (TMSCl) to a solution of the diamine in an alcohol solvent prior to the addition of Boc-anhydride.

Troubleshooting Workflow for Mono-Boc Protection

G start Low Yield of Mono-Boc Product check_stoichiometry Verify Stoichiometry (Diamine:Boc2O > 1:1) start->check_stoichiometry check_stoichiometry->start Adjust Stoichiometry slow_addition Slow Addition of Boc2O? check_stoichiometry->slow_addition Stoichiometry Correct slow_addition->start Implement Slow Addition low_temp Reaction at 0°C? slow_addition->low_temp Yes low_temp->start Lower Temperature in_situ_protonation Consider In Situ Mono-protonation low_temp->in_situ_protonation Yes result Improved Selectivity in_situ_protonation->result G start Low Yield in Ring Closure route Identify Cyclization Method start->route mitsunobu Fukuyama-Mitsunobu route->mitsunobu reductive_amination Reductive Amination route->reductive_amination mitsunobu_issue Purification Difficulty? mitsunobu->mitsunobu_issue reductive_amination_issue Low Conversion? reductive_amination->reductive_amination_issue mitsunobu_solution Optimize Crystallization or Use Polymer-Supported Reagents mitsunobu_issue->mitsunobu_solution Yes reductive_amination_solution Optimize pH (4-6) and Consider STAB as Reducing Agent reductive_amination_issue->reductive_amination_solution Yes G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Ring Closure diamine 2-Methyl-1,4-diaminobutane mono_boc Mono-Boc Protected Diamine diamine->mono_boc TMSCl, MeOH boc2o (Boc)2O boc2o->mono_boc fgi Conversion to Amino-Aldehyde mono_boc->fgi cyclization Intramolecular Reductive Amination fgi->cyclization STAB, AcOH product Tert-butyl 7-methyl-1,4- diazepane-1-carboxylate cyclization->product

Technical Support Center: Preventing Racemization During Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing racemization during the synthesis of chiral diazepanes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in diazepane synthesis?

A1: Racemization during the synthesis of chiral diazepanes, particularly 1,4-diazepane derivatives, is a significant challenge. The primary causes often revolve around the stability of stereogenic centers under the reaction conditions employed. Key factors include:

  • Formation of Planar Intermediates: Reaction conditions that lead to the formation of planar, achiral intermediates, such as enolates or imines, are a major cause of racemization. Once formed, these intermediates can be protonated from either face, leading to a loss of stereochemical integrity.

  • Ring-Chain Tautomerism: For certain 1,4-benzodiazepines, particularly those with a hydroxyl group at the C3 position (e.g., oxazepam), a ring-chain tautomerism mechanism is a significant pathway to racemization. This process involves the opening of the diazepine ring to form an achiral aldehyde intermediate, which upon re-cyclization can lead to the inversion of the stereocenter.[1] This process can occur without the need for acid or base catalysis.[1]

  • Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote racemization by providing the energy needed to overcome the activation barrier for deprotonation or other racemizing pathways.

  • Inappropriate Protecting Groups: The choice of protecting groups for the nitrogen atoms in the diazepine ring can influence the acidity of adjacent protons and the overall conformational stability of the molecule, thereby affecting the rate of racemization.

Q2: Which specific steps in a diazepane synthesis are most susceptible to racemization?

A2: Racemization can occur at various stages of diazepane synthesis. However, the following steps are particularly critical to monitor:

  • Cyclization to Form the Diazepine Ring: Intramolecular cyclization reactions, especially those involving the formation of a bond adjacent to an existing stereocenter, are highly susceptible to racemization, particularly if harsh bases or high temperatures are used.

  • Functionalization of the Diazepine Core: Once the chiral diazepine ring is formed, any subsequent reactions to modify its structure (e.g., alkylation, acylation) must be carefully designed to avoid disturbing the existing stereocenters.

  • Deprotection Steps: The removal of protecting groups, especially under acidic or basic conditions, can lead to epimerization or racemization if the stereogenic centers are labile.

  • Work-up and Purification: Exposure to acidic or basic conditions during aqueous work-up or prolonged heating during purification (e.g., distillation or chromatography) can also contribute to a loss of enantiomeric excess.

Q3: How can I choose the right analytical method to determine the enantiomeric excess (ee%) of my chiral diazepane?

A3: Accurate determination of enantiomeric excess is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for screening.

  • Mobile Phase Optimization: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers. For basic diazepanes, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.

  • Detection: A UV detector is commonly used, set to a wavelength where the diazepane derivative has strong absorbance.

It is essential to first inject a racemic sample to determine the retention times of both enantiomers and to confirm that the chosen method can achieve baseline separation.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During Intramolecular Cyclization

Symptom: You start with an enantiomerically pure precursor, but the resulting diazepane product shows significant racemization after the cyclization step.

Possible Cause: The reaction conditions for the cyclization are too harsh, leading to the deprotonation of the stereogenic center and formation of a planar intermediate.

Troubleshooting Strategies:

  • Optimize the Base: Switch from a strong, non-hindered base (e.g., sodium ethoxide, potassium tert-butoxide) to a weaker, sterically hindered base. This will reduce the rate of deprotonation at the chiral center.

  • Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of racemization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material has been consumed to minimize the exposure of the product to the racemizing conditions.

  • Change the Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents to potentially disfavor the formation of the planar intermediate.

Quantitative Data on the Effect of Base and Temperature:

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol5065%
Potassium tert-butoxideTHF2578%
Triethylamine (TEA)DCM092%
DIPEADCM095%
2,6-LutidineTHF-20>98%

Note: The data in this table is illustrative and the actual results will depend on the specific substrate and reaction conditions.

Issue 2: Racemization of a 3-Hydroxy-1,4-Benzodiazepine Derivative

Symptom: Your synthesized 3-hydroxy-1,4-benzodiazepine is showing a decrease in enantiomeric purity over time, especially during work-up or storage in solution.

Possible Cause: The compound is undergoing racemization via a ring-chain tautomerism mechanism.[1]

Troubleshooting Strategies:

  • Control pH during Work-up and Storage: While the ring-chain tautomerism can occur without acid or base catalysis, extreme pH values can potentially accelerate the process. Aim for neutral pH conditions during extraction and purification. Store the purified compound in a solid state and in a dry environment.

  • Protect the Hydroxyl Group: If the hydroxyl group is not essential for the desired biological activity, consider protecting it with a suitable protecting group (e.g., as a methyl ether or an acetate ester). This will prevent the intramolecular proton transfer that initiates the ring-opening.

  • Modify the Synthetic Route: If possible, consider a synthetic strategy that introduces the desired stereochemistry at a later stage or uses a precursor that is less prone to racemization.

Diagram of the Ring-Chain Tautomerism Mechanism:

racemization_mechanism (R)-Enantiomer (R)-Enantiomer Proton_Transfer Intramolecular Proton Transfer (R)-Enantiomer->Proton_Transfer Initiation Ring_Opening Ring Opening Proton_Transfer->Ring_Opening Achiral_Intermediate Achiral Aldehyde Intermediate Ring_Opening->Achiral_Intermediate Ring_Closure Ring Closure Achiral_Intermediate->Ring_Closure Achiral_Intermediate->Ring_Closure Reversible Ring_Closure->(R)-Enantiomer Retention of Stereochemistry (S)-Enantiomer (S)-Enantiomer Ring_Closure->(S)-Enantiomer Inversion of Stereochemistry

Caption: Mechanism of racemization via ring-chain tautomerism.

Advanced Strategies for Stereocontrol

For challenging syntheses where conventional methods fail to prevent racemization, consider these advanced strategies:

Memory of Chirality

In some 1,4-benzodiazepin-2-ones, even after deprotonation at the C3 position to form a planar enolate, the chiral information can be retained in the conformation of the seven-membered ring. This "memory of chirality" can lead to highly enantioselective alkylation reactions. The success of this method depends on the rate of racemization of the chiral enolate being slower than the rate of the desired reaction. The nature of the substituent on the N1 position can significantly influence the ring-inversion barrier and thus the effectiveness of this approach.

Asymmetric Catalysis

The use of chiral catalysts is a powerful tool for establishing stereocenters with high enantioselectivity.

  • Chiral Phase-Transfer Catalysis: For alkylation reactions, chiral phase-transfer catalysts, such as Cinchona alkaloid-derived quaternary ammonium salts, can be highly effective in controlling the stereochemical outcome.

  • Transition Metal Catalysis: Chiral transition metal complexes (e.g., based on rhodium, ruthenium, or copper) can be employed for various enantioselective transformations, including asymmetric hydrogenations, cyclizations, and C-C bond-forming reactions to construct the chiral diazepane scaffold.

Quantitative Data for Asymmetric Catalysis:

Catalyst TypeReaction TypeSubstrateProduct ee%
Chiral Rhodium ComplexAsymmetric Hydroamination(Aminomethyl)aniline derivative>95%
Cinchona Alkaloid-derived Phase-Transfer CatalystAsymmetric AlkylationN-protected glycine benzodiazepineup to 99%
Chiral Copper(I)/Biphosphine ComplexAsymmetric Reductive Cyclization2'-Vinyl-biaryl-2-imineup to 99%

Note: The data in this table is illustrative and the actual results will depend on the specific substrate, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Base-Mediated Cyclization
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the enantiomerically pure linear precursor and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to the desired low temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of a sterically hindered, non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a pre-cooled solution of a mild acid (e.g., saturated aqueous ammonium chloride).

  • Work-up: Allow the mixture to warm to room temperature and perform an aqueous work-up, ensuring that the pH does not become strongly acidic or basic. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product by flash column chromatography using a pre-cooled column if the product is thermally sensitive.

Protocol 2: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the racemic diazepane derivative and a separate solution of the synthesized sample in the mobile phase. A typical concentration is 1 mg/mL.

  • Column and Mobile Phase Selection:

    • Column: Chiralcel® OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes, add 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis:

    • Inject the racemic sample to determine the retention times of the two enantiomers and to ensure baseline separation.

    • Inject the synthesized sample to determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Logical Workflow for Troubleshooting Racemization:

troubleshooting_workflow start Racemization Observed check_conditions Review Reaction Conditions (Base, Temp, Time, Solvent) start->check_conditions check_precursor Verify Enantiopurity of Starting Material start->check_precursor check_workup Analyze Work-up and Purification Procedures start->check_workup optimize_base Screen Weaker/ Hindered Bases check_conditions->optimize_base Harsh Base? lower_temp Decrease Reaction Temperature check_conditions->lower_temp High Temp? reduce_time Minimize Reaction Time check_conditions->reduce_time Long Time? change_solvent Test Different Solvents check_conditions->change_solvent Solvent Effect? resynthesize_precursor Re-synthesize/Purify Starting Material check_precursor->resynthesize_precursor Impure? neutral_workup Use Neutral pH Work-up check_workup->neutral_workup Harsh pH? mild_purification Employ Milder Purification Methods check_workup->mild_purification High Temp? advanced_methods Consider Advanced Methods (Asymmetric Catalysis, Memory of Chirality) optimize_base->advanced_methods Still Racemizing? success Racemization Minimized optimize_base->success lower_temp->advanced_methods Still Racemizing? lower_temp->success reduce_time->advanced_methods Still Racemizing? reduce_time->success change_solvent->advanced_methods Still Racemizing? change_solvent->success neutral_workup->success mild_purification->success resynthesize_precursor->start advanced_methods->success

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Asymmetric Synthesis of 7-Methyl-1,4-Diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and application in the asymmetric synthesis of 7-methyl-1,4-diazepane.

Troubleshooting Guides

This section addresses common issues encountered during the asymmetric synthesis of 7-methyl-1,4-diazepane, focusing on enzymatic reductive amination, a highly effective method for achieving high enantioselectivity.

Issue 1: Low Enantioselectivity (ee%)

Low enantiomeric excess is a primary concern in asymmetric synthesis. Below are potential causes and systematic steps to diagnose and resolve the issue.

Question: My reaction is producing a nearly racemic mixture of 7-methyl-1,4-diazepane. What are the likely causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity in the enzymatic synthesis of 7-methyl-1,4-diazepane can stem from several factors related to the enzyme, substrate, and reaction conditions.

  • Suboptimal Enzyme Choice: The inherent stereoselectivity of the imine reductase (IRED) is paramount. If the selected IRED does not have a well-defined chiral binding pocket for the cyclic imine intermediate, poor enantiocontrol will result.

    • Troubleshooting Steps:

      • Screen a panel of enantiocomplementary IREDs. For the synthesis of 7-methyl-1,4-diazepane, both (R)-selective and (S)-selective IREDs are available. For instance, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have shown high enantioselectivity for similar substrates.[1][2][3][4]

      • Consider using an engineered enzyme. If wild-type enzymes provide insufficient selectivity, explore engineered variants with improved activity and stereoselectivity. For example, a double mutant of IR1 (Y194F/D232H) exhibited a 61-fold increase in catalytic efficiency.[1][2][3][4]

  • Incorrect pH: The pH of the reaction medium can significantly impact the enzyme's conformation and the protonation state of the substrate and catalytic residues, thereby affecting stereoselectivity.[5]

    • Troubleshooting Steps:

      • Optimize the reaction pH. Most IREDs exhibit optimal activity in a neutral to slightly basic pH range (pH 7.0-9.0).[5][6]

      • Ensure adequate buffering capacity. Use a well-buffered system (e.g., phosphate or Tris-HCl buffer) to maintain a stable pH throughout the reaction.

  • Presence of Inhibitors: Contaminants in the substrate or solvents can act as inhibitors, affecting the enzyme's catalytic activity and selectivity.

    • Troubleshooting Steps:

      • Ensure high purity of the aminoketone precursor. Purify the starting material to remove any potential inhibitors.

      • Use high-purity solvents and reagents. Avoid solvents that can denature the enzyme, such as high concentrations of acetone or ethanol.[5]

Issue 2: Low Conversion and/or Poor Yield

Low conversion of the starting material or a low isolated yield of the desired product are common challenges.

Question: The conversion of my aminoketone precursor is very low, or I am losing a significant amount of product during workup. What can I do to improve the yield?

Answer: Low conversion and yield can be attributed to enzyme inhibition, suboptimal reaction conditions, or inefficient purification.

  • Substrate or Product Inhibition: High concentrations of the substrate or the amine product can inhibit the enzyme, leading to a stall in the reaction.

    • Troubleshooting Steps:

      • Optimize substrate concentration. Start with a lower substrate concentration (e.g., 10-50 mM) and gradually increase it.

      • Consider in situ product removal. If product inhibition is significant, explore methods for continuous removal of the product from the reaction mixture.

  • Cofactor Limitation or Degradation: The nicotinamide cofactor (NADPH or NADH) is essential for the reduction step. Insufficient cofactor or its degradation can halt the reaction.

    • Troubleshooting Steps:

      • Implement a cofactor recycling system. Use a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate (e.g., glucose) to continuously regenerate the active cofactor.[7]

      • Ensure cofactor stability. Protect the cofactor from light and maintain an appropriate pH to prevent degradation.

  • Inefficient Work-up and Purification: The basic nature of the diazepine product can lead to losses during extraction and purification.

    • Troubleshooting Steps:

      • Optimize the extraction pH. Basify the aqueous layer (e.g., with NaOH) to a pH > 10 before extracting with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure the product is in its free base form.

      • Choose an appropriate purification method. Flash column chromatography on silica gel is a common method. The choice of eluent is critical to ensure good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is most recommended for the asymmetric synthesis of 7-methyl-1,4-diazepane?

A1: For achieving high enantioselectivity in the synthesis of chiral 1,4-diazepanes, including the 7-methyl derivative, imine reductases (IREDs) are highly recommended. Specifically, enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketone precursor has been shown to produce the desired product with high enantiomeric excess (>99% ee).[1][2][3][4]

Q2: How do I choose between an (R)-selective and an (S)-selective IRED?

A2: The choice depends on the desired enantiomer of 7-methyl-1,4-diazepane. Enantiocomplementary IREDs are available that can produce either the (R) or (S) enantiomer with high selectivity. For example, IREDs from Leishmania major have been identified as (R)-selective, while those from Micromonospora echinaurantiaca are (S)-selective for similar substrates.[1][2][3][4]

Q3: What are the key parameters to control in an IRED-catalyzed reaction?

A3: The key parameters to control are:

  • pH: Typically maintained between 7.0 and 9.0 for optimal enzyme activity.[5][6]

  • Temperature: Most IREDs operate well at or near room temperature (e.g., 25-37 °C).

  • Cofactor and Recycling System: The presence of NADPH or NADH and an efficient recycling system (e.g., GDH/glucose) is crucial for driving the reaction to completion.[7]

  • Substrate Concentration: Should be optimized to avoid substrate inhibition.

Q4: What are common side reactions in this synthesis?

A4: In the synthesis of the aminoketone precursor, incomplete reaction or the formation of over-alkylation products can occur. During the enzymatic cyclization, if the reaction does not go to completion, the starting aminoketone will be the main impurity. The formation of the cyclic imine intermediate is generally not observed in significant amounts at neutral pH.[2]

Q5: How can I determine the enantiomeric excess (ee%) of my product?

A5: The enantiomeric excess of chiral 1,4-diazepanes can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column).

Data Presentation

The selection of the appropriate imine reductase is critical for achieving high enantioselectivity. The following table summarizes the performance of different IREDs in the synthesis of a substituted 5-methyl-1,4-diazepane, which serves as a close model for 7-methyl-1,4-diazepane.

Enzyme IDOriginEnantiomerConversion (%)Enantiomeric Excess (ee%)
IR1Leishmania major(R)>99>99
IR25Micromonospora echinaurantiaca(S)>99>99
Y194F/D232HMutant of IR1(R)>99>99

Data adapted from a study on a closely related substrate.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of the Aminoketone Precursor

A detailed protocol for the synthesis of the precursor for the enzymatic cyclization is crucial for the overall success of the synthesis.

Materials:

  • N-(2-aminoethyl)ethanesulfonamide

  • But-3-en-2-one

  • Solvent (e.g., Methanol)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve N-(2-aminoethyl)ethanesulfonamide in methanol.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add but-3-en-2-one to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the aminoketone precursor.

Protocol 2: Enzymatic Intramolecular Asymmetric Reductive Amination

This protocol describes the general procedure for the IRED-catalyzed cyclization to form chiral 7-methyl-1,4-diazepane.

Materials:

  • Aminoketone precursor

  • Imine Reductase (IRED) - lyophilized powder or cell-free extract

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Prepare a reaction mixture containing the buffer, D-glucose, and NADP⁺ or NAD⁺.

  • Add the GDH to the mixture.

  • Add the aminoketone precursor (dissolved in a minimal amount of co-solvent if necessary).

  • Initiate the reaction by adding the IRED.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent and basifying the aqueous phase.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the asymmetric synthesis of 7-methyl-1,4-diazepane via enzymatic reductive amination.

experimental_workflow cluster_precursor Precursor Synthesis cluster_enzymatic Enzymatic Cyclization cluster_purification Purification & Analysis Start Start Precursor Aminoketone Precursor Start->Precursor Chemical Synthesis Enzyme_Mix Reaction Mixture: - IRED - Cofactor (NADPH) - GDH/Glucose Cyclization Intramolecular Reductive Amination Precursor->Cyclization Enzyme_Mix->Cyclization Incubation (30°C, 24-48h) Workup Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (ee% determination) Purification->Analysis Final_Product (R)- or (S)-7-methyl- 1,4-diazepane Analysis->Final_Product

Caption: Experimental workflow for the asymmetric synthesis of 7-methyl-1,4-diazepane.

Catalytic Cycle

This diagram illustrates the proposed catalytic cycle for the IRED-catalyzed intramolecular reductive amination.

catalytic_cycle Enzyme IRED Enzyme Imine_Intermediate Cyclic Iminium Ion (Enzyme-bound) Enzyme->Imine_Intermediate cyclization Substrate Aminoketone Precursor Substrate->Enzyme binds Product Chiral 7-methyl- 1,4-diazepane Imine_Intermediate->Product reduction NADP NADP+ Imine_Intermediate->NADP Product->Enzyme releases NADPH NADPH NADPH->Imine_Intermediate Hydride transfer GDH GDH/Glucose NADP->GDH regeneration GDH->NADPH

Caption: Proposed catalytic cycle for IRED-catalyzed intramolecular reductive amination.

References

Validation & Comparative

A Comparative Guide to Diazepane Intermediates: Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. Diazepane scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various diazepane intermediates, N-Boc protected methyl-1,4-diazepanes are of significant interest due to their versatile reactivity and stability. This guide provides an objective comparison of two key positional isomers: tert-butyl 7-methyl-1,4-diazepane-1-carboxylate and tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, offering insights into their synthesis, performance, and applications, supported by experimental data.

Performance Comparison at a Glance

ParameterThis compoundTert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Primary Application Key intermediate in the synthesis of the insomnia drug Suvorexant.Intermediate for various pharmacologically active compounds.
Reported Yield ~95% (for the (R)-enantiomer)85.7% (for the (S)-enantiomer)[1]
Reported Purity High purity achievable through standard purification.97.5% chemical purity (by gas chromatography)[1]
Key Synthetic Feature Often synthesized from chiral precursors to achieve desired stereochemistry.Can be synthesized from commercially available chiral starting materials like (S)-(+)-2-amino-1-propanol.[1]

Synthetic Pathways and Experimental Data

The synthesis of these isomeric diazepane intermediates involves multi-step sequences, often starting from readily available chiral precursors to control the stereochemistry of the final product. The choice of synthetic route can significantly impact the overall yield and purity of the intermediate.

Synthesis of (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

This intermediate is a crucial component in the synthesis of Suvorexant, a dual orexin receptor antagonist. The synthesis often involves the protection of a chiral amino alcohol, followed by a series of reactions to form the diazepane ring.

A representative synthesis of a precursor to the 7-methyl isomer, (R)-5-methyl-4-((R)-1-phenylethyl)-1,4-diazepane-1-carboxylate, involves the Boc protection of (R)-5-methyl-4-((R)-1-phenylethyl)-1,4-diazepane. This reaction proceeds with a high yield, demonstrating the efficiency of the Boc-protection step.

Experimental Protocol: Boc Protection of a 7-methyl Diazepane Precursor

To a solution of (R)-5-methyl-4-((R)-1-phenylethyl)-1,4-diazepane (4.4 g, 20 mmol) in dichloromethane (DCM, 60 mL) is added 4-dimethylaminopyridine (244 mg, 2 mmol, 10 mol%). Di-tert-butyl dicarbonate (5.1 mL, 22 mmol) dissolved in DCM (10 mL) is then added slowly under an ice bath. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature overnight. The solution is subsequently washed with water and brine, dried over anhydrous MgSO4, and concentrated to afford the product as a yellow oil.

  • Yield: 6.0 g (95%)

Synthesis_Pathway_7_Methyl cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (R)-5-methyl-4-((R)-1-phenylethyl)-1,4-diazepane reaction Boc Protection (Boc)2O, DMAP, DCM start->reaction Yield: 95% product tert-butyl (R)-5-methyl-4-((R)-1-phenylethyl) -1,4-diazepane-1-carboxylate reaction->product

Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

A detailed synthetic route for the 3-methyl isomer has been described in the patent literature, highlighting a practical approach for its production. The synthesis starts from (S)-(+)-2-amino-1-propanol and proceeds through several steps to yield the final Boc-protected diazepane.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate [1]

A solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is treated with potassium carbonate (1.79 kg, 13.0 mol). Thiophenol (2.15 kg, 19.5 mol) is then gradually added at a temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours. After completion of the reaction, the insoluble materials are filtered off, and the filtrate is concentrated. The residue is worked up with petroleum ether and methyl t-butyl ether to yield the product as a yellow oil.

  • Yield: 1.20 kg (85.7%)[1]

  • Chemical Purity: 97.5% (by gas chromatography)[1]

  • Optical Purity: 99.9% ee[1]

Synthesis_Pathway_3_Methyl cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (S)-tert-Butyl 4-(2-nitrophenylsulfonyl) -3-methyl-1,4-diazepane-1-carboxylate reaction Deprotection Thiophenol, K2CO3, Acetonitrile start->reaction Yield: 85.7% Purity: 97.5% product (S)-tert-butyl 3-methyl -1,4-diazepane-1-carboxylate reaction->product

Comparative Analysis

The choice between this compound and its 3-methyl isomer largely depends on the specific synthetic target.

  • For the synthesis of Suvorexant and its analogues, the 7-methyl isomer is the required building block. The synthetic routes are well-established, with a focus on achieving high enantiomeric purity. The reported high yield for the Boc-protection step indicates an efficient process.

  • For the development of other novel compounds, the 3-methyl isomer presents a viable and well-characterized alternative. The detailed experimental protocol and reported high purity and enantiomeric excess make it a reliable intermediate for drug discovery programs.

Logical Relationship of Intermediate Selection

The selection of a specific diazepane intermediate is a critical decision in the drug development pipeline, directly influencing the synthetic strategy and the properties of the final active pharmaceutical ingredient (API).

Logical_Relationship Target Target API Structure Intermediate Diazepane Intermediate Selection Target->Intermediate determines Synthesis Synthetic Route Design Intermediate->Synthesis influences Properties Physicochemical Properties of API Synthesis->Properties affects Efficacy Biological Efficacy & Safety Properties->Efficacy impacts Development Drug Development Outcome Efficacy->Development guides

Conclusion

Both this compound and tert-butyl 3-methyl-1,4-diazepane-1-carboxylate are valuable intermediates in medicinal chemistry. The 7-methyl isomer is indispensable for the synthesis of Suvorexant, while the 3-methyl isomer offers a well-documented and high-purity alternative for the exploration of new chemical entities. The choice between these isomers will ultimately be dictated by the specific structural requirements of the target molecule. The experimental data presented here provides a quantitative basis for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Analysis of Synthetic Routes to Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist approved for the treatment of insomnia. Its novel mechanism of action, which involves blocking the wake-promoting neuropeptides orexin A and B, distinguishes it from traditional hypnotics that generally act on the GABAergic system. The intricate molecular structure of Suvorexant, featuring a chiral 1,4-diazepane ring, has spurred the development of several distinct synthetic strategies. This guide provides a comparative overview of the prominent synthesis routes to Suvorexant, with a focus on quantitative data, experimental methodologies, and visual representations of the synthetic logic.

Executive Summary

The synthesis of Suvorexant has evolved from early medicinal chemistry approaches to highly optimized, large-scale manufacturing processes. Key challenges in its synthesis include the construction of the chiral 7-methyl-1,4-diazepane core and the regioselective formation of the triazole-bearing aromatic fragment. This comparison focuses on three major strategies that have been employed:

  • The Merck Process Development Route: This route has undergone significant evolution, initially relying on classical resolution to establish the crucial stereocenter and later transitioning to a more efficient asymmetric catalytic approach.

  • Chiral Pool Synthesis from (R)-3-Aminobutyric Acid: This strategy leverages a readily available chiral starting material to introduce the desired stereochemistry from the outset, avoiding the need for resolution or asymmetric catalysis in the key ring-forming steps.

  • Enzymatic Transamination Route: A biocatalytic approach that utilizes a transaminase enzyme to stereoselectively install the amine on a ketone precursor, leading to the chiral diazepane ring.

This guide will delve into the specifics of each route, presenting a quantitative comparison of their efficiencies and detailed protocols for their key transformations.

Quantitative Comparison of Suvorexant Synthesis Routes

The following table summarizes the key quantitative metrics for the different synthetic routes to Suvorexant, providing a basis for objective comparison.

MetricMerck Process (Asymmetric Reductive Amination)Chiral Pool Synthesis (from (R)-3-Aminobutyric Acid)Enzymatic Transamination Route
Overall Yield Information on the final overall yield for the fully optimized commercial process is not publicly detailed, but key steps are high-yielding.31%[1]Yields for the enzymatic step are high, but the overall yield is not explicitly stated in the reviewed literature.
Key Step Yield Asymmetric reductive amination to form the chiral diazepane: 98%[1]Reduction of the chiral lactam intermediate: 88%[1]Tandem enzymatic transamination/annulation: 62% from the mesylate precursor.[2]
Enantiomeric Excess (ee) >98% for the chiral diazepane intermediate[2]>99% for the final product[1]>99% for the chiral diazepane intermediate
Number of Steps Varies depending on the generation of the process; generally a convergent synthesis.8 linear steps from (R)-3-aminobutyric acid[1]A concise route, with the key chiral introduction occurring in a single enzymatic step.
Key Reagents/Technologies Ruthenium-based transfer hydrogenation catalyst, classical resolution (in earlier iterations).(R)-3-Aminobutyric acid, standard peptide coupling reagents, LiAlH4.Transaminase enzyme (e.g., CDX-017), pyridoxal 5'-phosphate (PLP) cofactor.[1]

Visualizing the Synthetic Strategies

The fundamental difference between the major synthetic routes to Suvorexant lies in the strategy employed to establish the stereochemistry of the 7-methyl-1,4-diazepane ring. The following diagram illustrates these divergent approaches.

Suvorexant_Synthesis_Strategies cluster_start Starting Materials cluster_strategy Chirality Introduction Strategy cluster_intermediate Key Intermediate cluster_end Final Product Acyclic_Precursor Acyclic Ketone Precursor Classical_Resolution Classical Resolution (Diastereomeric Salt Formation) Acyclic_Precursor->Classical_Resolution Merck (Early) Asymmetric_Catalysis Asymmetric Catalysis (Reductive Amination) Acyclic_Precursor->Asymmetric_Catalysis Merck (Late) Biocatalysis Biocatalysis (Enzymatic Transamination) Acyclic_Precursor->Biocatalysis Chiral_Pool (R)-3-Aminobutyric Acid Chiral_Building_Block Chiral Building Block (Direct Incorporation) Chiral_Pool->Chiral_Building_Block Chiral_Diazepane (R)-7-methyl-1,4-diazepane derivative Classical_Resolution->Chiral_Diazepane Asymmetric_Catalysis->Chiral_Diazepane Chiral_Building_Block->Chiral_Diazepane Biocatalysis->Chiral_Diazepane Suvorexant Suvorexant Chiral_Diazepane->Suvorexant Coupling with Triazole Acid & Benzoxazole

Key strategies for introducing chirality in Suvorexant synthesis.

Experimental Protocols for Key Experiments

This section provides detailed methodologies for the pivotal transformations in the compared synthetic routes.

Merck Process: Asymmetric Reductive Amination for Chiral Diazepane Synthesis

This key step in the later-stage Merck process establishes the chiral center through a ruthenium-catalyzed intramolecular reductive amination.

Reaction Scheme:

Acyclic amino-ketone precursor → (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Experimental Protocol:

To a solution of the acyclic amino-ketone precursor bis-methanesulfonic acid salt in a suitable organic solvent (e.g., dichloromethane), a trialkylamine base (e.g., triethylamine) is added to liberate the free amine. A solution of a chiral ruthenium catalyst, such as a RuCl(p-cymene)((R,R)-TsDPEN) complex, and a hydrogen source, typically formic acid or a formate salt, is then added. The reaction mixture is stirred at a controlled temperature until completion, as monitored by HPLC. Upon completion, the reaction is quenched, and the product is isolated and purified. This process has been optimized to achieve the desired chiral diazepane in high yield and excellent enantiomeric excess.[1]

Chiral Pool Synthesis: Formation and Reduction of the Chiral Diazepanedione

This route utilizes (R)-3-aminobutyric acid to construct a chiral diazepanedione intermediate, which is then reduced to form the core diazepane ring.

Reaction Scheme:

(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate → (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione → (R)-1-benzyl-5-methyl-1,4-diazepane

Experimental Protocol:

  • Step 1: Cyclization to Diazepanedione: The linear precursor, (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate, is first deprotected under acidic conditions (e.g., HCl in ethyl acetate) to remove the Boc group. The resulting amine hydrochloride is then treated with a base (e.g., sodium methoxide) in a suitable solvent like methanol at room temperature to effect intramolecular cyclization, affording the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in high yield (optimized to 94%).[1]

  • Step 2: Reduction of the Diazepanedione: To a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at 0 °C, a solution of the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield (R)-1-benzyl-5-methyl-1,4-diazepane (88% yield).[1]

Enzymatic Transamination Route: Biocatalytic Formation of the Chiral Diazepane

This innovative approach employs a transaminase enzyme for the key stereoselective amination and subsequent cyclization.

Reaction Scheme:

Acyclic ketone mesylate precursor → (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Experimental Protocol:

The acyclic ketone mesylate precursor is incubated in a buffered aqueous solution with a suitable (R)-selective transaminase, such as CDX-017, the cofactor pyridoxal 5'-phosphate (PLP), and an amine donor (e.g., isopropylamine). The reaction is typically run at a controlled pH and temperature (e.g., 40 °C). The enzyme stereoselectively converts the ketone to the corresponding amine, which then undergoes spontaneous intramolecular cyclization to form the chiral diazepane ring. The product is then extracted from the aqueous reaction mixture and purified. This tandem reaction provides the desired product in good yield and with excellent enantiomeric excess (>99% ee).[1]

Conclusion

The synthesis of Suvorexant showcases a fascinating evolution in synthetic strategy, driven by the need for efficiency, scalability, and stereochemical control. The early reliance on classical resolution in the Merck process gave way to a more elegant and efficient asymmetric catalytic method. In parallel, academic and alternative industrial approaches have demonstrated the viability of utilizing chiral pool starting materials and cutting-edge biocatalysis.

The choice of a particular synthetic route in a drug development setting depends on a multitude of factors, including cost of goods, process robustness, environmental impact, and scalability. The Merck process featuring asymmetric reductive amination represents a highly optimized and industrially viable route. The chiral pool synthesis from (R)-3-aminobutyric acid offers a straightforward and effective method that avoids specialized catalysts or enzymes, making it an attractive alternative.[1] The enzymatic transamination route highlights the power of biocatalysis in pharmaceutical synthesis, offering exceptional stereoselectivity and green chemistry advantages, though the availability and cost of the enzyme can be a consideration.

For researchers and drug development professionals, a thorough understanding of these diverse synthetic approaches to Suvorexant provides valuable insights into modern synthetic strategy and the multifaceted considerations involved in bringing a complex pharmaceutical agent from the laboratory to the market. Further process optimization and the discovery of new catalytic systems will likely continue to refine the synthesis of this important therapeutic agent.

References

A Comparative Guide to Alternatives for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate," a chiral N-Boc protected intermediate, is a valuable building block, notably in the synthesis of pharmaceuticals such as the orexin receptor antagonist Suvorexant. However, optimization of a synthetic route or the exploration of new chemical space often necessitates alternatives. This guide provides an objective comparison of viable alternatives, focusing on different protecting group strategies, bioisosteric scaffold modifications, and alternative cyclization methodologies, supported by experimental data from the literature.

Alternative Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. However, the overall synthetic strategy may demand orthogonal protecting groups that are stable to acid but labile under other specific conditions. The most common alternatives are the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

An orthogonal protecting group strategy allows for the selective deprotection of one nitrogen atom in the presence of another, enabling sequential functionalization of the diazepane ring. This is crucial for building complex molecular architectures.

G cluster_0 Orthogonal Protection Workflow Start Start Diazepane 1,4-Diazepane Core Start->Diazepane Protect_N1 Protect N1 (e.g., Boc) Diazepane->Protect_N1 Func_N4 Functionalize N4 Protect_N1->Func_N4 Deprotect_N1 Deprotect N1 Func_N4->Deprotect_N1 Func_N1 Functionalize N1 Deprotect_N1->Func_N1 Target Target Molecule Func_N1->Target

Caption: Orthogonal protection workflow for 1,4-diazepanes.

Comparison of Common Amine Protecting Groups

Protecting GroupStructureReagent for IntroductionCleavage ConditionKey AdvantagesKey Disadvantages
Boc (tert-butoxycarbonyl)Boc-Di-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis; Widely used.Harsh acidic removal may not be suitable for acid-labile substrates.
Cbz (Carboxybenzyl)Cbz-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; Cleavage is mild.Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenolysis; Orthogonal to Boc and Cbz.Fmoc group is large; Deprotection by-product (dibenzofulvene) can be problematic.
Experimental Protocols

Protocol 1.1: General Procedure for N-Boc Protection To a solution of the 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 1.2: General Procedure for N-Cbz Protection Dissolve the 1,4-diazepane (1.0 eq) in a solvent like DCM or aqueous sodium bicarbonate. Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 1.3: General Procedure for Cbz Deprotection (Hydrogenolysis) Dissolve the Cbz-protected diazepane in a solvent such as methanol or ethanol. Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Combine the filtrates and concentrate under reduced pressure to yield the free amine.[1]

Bioisosteric Scaffold Modification: 6,6-Difluoro-1,4-diazepane

Bioisosteric replacement is a powerful strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties without losing its biological activity. Replacing the C6-methylene group of the 1,4-diazepane ring with a gem-difluoro group (CF₂) can significantly impact basicity (pKa), lipophilicity (LogP), and metabolic stability.

G cluster_0 Bioisosteric Replacement Diazepane 1,4-Diazepane Scaffold (-CH2-) Difluoro_Diazepane 6,6-Difluoro-1,4-Diazepane (-CF2-) Diazepane->Difluoro_Diazepane Gem-Difluorination Properties Altered Properties: - Lower pKa - Higher LogP - Increased Metabolic Stability Difluoro_Diazepane->Properties G cluster_0 Fukuyama-Mitsunobu Cyclization Start Chiral Amino Alcohol Step1 N-Nosylation & Alkylation Start->Step1 Intermediate N-Nosyl Diamino Alcohol Step1->Intermediate Step2 Intramolecular Fukuyama-Mitsunobu (PPh3, DIAD) Intermediate->Step2 Cyclized N-Nosyl-1,4-Diazepane Step2->Cyclized Step3 Nosyl Deprotection Cyclized->Step3 Product Chiral 1,4-Diazepane Step3->Product

References

A Comparative Guide to the Efficacy of Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Rho-kinase (ROCK) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in selecting the most appropriate inhibitor for their specific needs.

Introduction to Rho-Kinase Inhibitors

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making ROCK inhibitors a promising therapeutic target for conditions such as glaucoma, cardiovascular diseases, and cancer metastasis.[2] This guide focuses on a comparative analysis of some of the most commonly used ROCK inhibitors.

Data Presentation: In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of several key ROCK inhibitors against ROCK1 and ROCK2, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values. Lower values indicate higher potency. The table also includes information on the selectivity of these inhibitors against other common kinases.

InhibitorROCK1 IC50/KiROCK2 IC50/KiSelectivity Profile (Other Kinases)Key Features & Applications
Fasudil (HA-1077) Ki: 0.33 µM; IC50: 10.7 µM[3]IC50: 0.158 µM[3]PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)[3]First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm.[3] Widely used as a research tool.
Y-27632 Ki: 220 nM[3]Ki: 300 nM[3]Highly selective for ROCK over other kinases such as PKA, PKC, and MLCK.[3]A widely used and highly selective research tool for studying ROCK signaling.[3]
Ripasudil (K-115) IC50: 51 nM[3]IC50: 19 nM[3]CaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[3]Approved in Japan for the treatment of glaucoma and ocular hypertension.[3] Exhibits high potency.
Netarsudil (AR-13324) Ki: 1 nM[3]Ki: 1 nM[3]Also inhibits the norepinephrine transporter (NET).[3]Approved in the US for the treatment of glaucoma and ocular hypertension.[3] A potent inhibitor of both ROCK isoforms.
GSK429286A IC50: 14 nM[4]IC50: 63 nM[4]Highly selective for ROCK1 and ROCK2.[5]A selective research tool.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of ROCK inhibitors. Below are representative protocols for an in vitro kinase activity assay and a cell-based potency assay.

In Vitro ROCK Kinase Activity Assay Protocol (ELISA-based)

This protocol is designed to measure the ability of a compound to inhibit the phosphorylation of a ROCK substrate, typically Myosin Phosphatase Target Subunit 1 (MYPT1), by a purified ROCK enzyme.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • MYPT1-coated 96-well microplate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • ROCK inhibitor compounds (test articles)

  • Anti-phospho-MYPT1 (Thr696/Thr853) antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the ROCK inhibitor compounds in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 25 µL of the diluted ROCK inhibitor to the wells of the MYPT1-coated plate.

    • Add 25 µL of diluted ROCK enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 50 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific ROCK isoform.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[6][7]

  • Detection:

    • Stop the reaction by washing the plate three times with Wash Buffer.

    • Add 100 µL of diluted anti-phospho-MYPT1 primary antibody to each well and incubate for 1 hour at room temperature.[6][7]

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[6][7]

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" control from all other readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

Cell-Based ROCK Inhibitor Potency Assay Protocol (Cell Proliferation - MTT Assay)

This protocol assesses the effect of ROCK inhibitors on the proliferation of a relevant cell line.

Materials:

  • Adherent cell line (e.g., A549, HeLa, or a disease-relevant cell line)

  • Complete cell culture medium

  • ROCK inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ROCK inhibitor compounds in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a "no treatment" control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Measurement and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin_Contraction Inhibitors ROCK Inhibitors (e.g., Fasudil, Y-27632) Inhibitors->ROCK Inhibit

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of ROCK Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor to MYPT1-Coated Plate prep_inhibitor->add_inhibitor add_enzyme Add ROCK Enzyme add_inhibitor->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate at 30°C add_atp->incubate wash1 Wash Plate incubate->wash1 add_primary_ab Add Anti-phospho-MYPT1 Primary Antibody wash1->add_primary_ab incubate2 Incubate at RT add_primary_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_secondary_ab Add HRP-Conjugated Secondary Antibody wash2->add_secondary_ab incubate3 Incubate at RT add_secondary_ab->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ROCK kinase activity assay.

Inhibitor_Comparison_Logic inhibitor_selection ROCK Inhibitor Selection potency Potency (IC50 / Ki) inhibitor_selection->potency selectivity Selectivity inhibitor_selection->selectivity cell_permeability Cell Permeability inhibitor_selection->cell_permeability application Intended Application inhibitor_selection->application high_potency High Potency (Low IC50/Ki) potency->high_potency high_selectivity High Selectivity (vs. other kinases) selectivity->high_selectivity good_permeability Good Cell Permeability cell_permeability->good_permeability in_vitro In Vitro Kinase Assays application->in_vitro cell_based Cell-Based Assays application->cell_based in_vivo In Vivo Studies application->in_vivo in_vitro->high_potency cell_based->good_permeability fasudil Fasudil in_vivo->fasudil ripasudil Ripasudil high_potency->ripasudil netarsudil Netarsudil high_potency->netarsudil y27632 Y-27632 high_selectivity->y27632 good_permeability->y27632

Caption: Logical considerations for selecting a ROCK inhibitor.

References

A Comparative Guide to Suvorexant and Other Insomnia Medications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of suvorexant's performance against benzodiazepines, "Z-drugs," and melatonin receptor agonists, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of suvorexant with other commonly prescribed medications for insomnia, tailored for researchers, scientists, and drug development professionals. By examining the distinct mechanisms of action, efficacy, and safety profiles through a review of key clinical trials, this document aims to offer a clear, data-driven perspective on the therapeutic landscape of insomnia treatment.

Executive Summary

Suvorexant, a dual orexin receptor antagonist (DORA), represents a novel approach to treating insomnia by selectively blocking the wake-promoting neuropeptides orexin A and orexin B. This mechanism contrasts with traditional hypnotics, such as benzodiazepines and "Z-drugs" (e.g., zolpidem, eszopiclone), which enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), and with melatonin receptor agonists like ramelteon, which target the sleep-wake cycle regulation. Clinical evidence suggests that suvorexant is effective in improving both sleep onset and maintenance, with a safety profile that differs from older classes of hypnotics, particularly concerning the risks of dependency and withdrawal. However, direct head-to-head comparisons with all available agents are limited, necessitating a careful evaluation of existing data to inform research and development strategies.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of insomnia medications are dictated by their interaction with specific neural pathways that govern sleep and wakefulness.

Suvorexant and the Orexin System: The orexin system is a key regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, produced in the lateral hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, promoting a state of wakefulness. Suvorexant acts as a competitive antagonist at both OX1R and OX2R, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.[1][2][3]

Benzodiazepines and Z-Drugs: Enhancing GABAergic Inhibition: Benzodiazepines and non-benzodiazepine hypnotics (Z-drugs) are positive allosteric modulators of the GABA-A receptor.[4] By binding to a site distinct from the GABA binding site, they increase the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron.[4] This enhanced inhibitory signaling in the central nervous system results in sedation and hypnosis.

Ramelteon and the Melatonergic Pathway: Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are integral to the regulation of the circadian rhythm.[5] By mimicking the effects of endogenous melatonin, ramelteon helps to regulate the sleep-wake cycle, making it particularly useful for patients with sleep-onset insomnia.[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of these drug classes.

Suvorexant_Mechanism cluster_presynaptic Presynaptic Neuron (Lateral Hypothalamus) cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX1R OX1R Orexin_Neuron->OX1R Orexin A/B OX2R OX2R Orexin_Neuron->OX2R Orexin A/B Gq_Protein Gq OX1R->Gq_Protein OX2R->Gq_Protein Gi_Protein Gi OX2R->Gi_Protein PLC PLC Gq_Protein->PLC AC AC Gi_Protein->AC Ca_Influx ↑ Intracellular Ca²⁺ PLC->Ca_Influx cAMP_Decrease ↓ cAMP AC->cAMP_Decrease Wakefulness Wakefulness Arousal Ca_Influx->Wakefulness cAMP_Decrease->Wakefulness Suvorexant Suvorexant Suvorexant->OX1R Antagonism Suvorexant->OX2R Antagonism

Suvorexant's antagonism of orexin receptors.

GABA_Mechanism cluster_postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_Influx ↑ Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedation Hypnosis Hyperpolarization->Sedation GABA GABA GABA->GABA_A_Receptor Binds to GABA site BZ_ZD Benzodiazepines Z-Drugs BZ_ZD->GABA_A_Receptor Positive Allosteric Modulation

GABA-A receptor modulation by benzodiazepines/Z-drugs.

Ramelteon_Mechanism cluster_scn Suprachiasmatic Nucleus (SCN) MT1_Receptor MT1 Receptor Gi_Protein Gi MT1_Receptor->Gi_Protein MT2_Receptor MT2 Receptor MT2_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC cAMP_Decrease ↓ cAMP AC->cAMP_Decrease Sleep_Wake_Cycle Regulation of Sleep-Wake Cycle cAMP_Decrease->Sleep_Wake_Cycle Melatonin Melatonin Melatonin->MT1_Receptor Agonism Melatonin->MT2_Receptor Agonism Ramelteon Ramelteon Ramelteon->MT1_Receptor Agonism Ramelteon->MT2_Receptor Agonism

Ramelteon's agonism of melatonin receptors.

Efficacy: A Comparative Analysis of Clinical Trial Data

The efficacy of suvorexant has been evaluated in several key clinical trials, primarily against placebo, but also with some direct and indirect comparisons to other hypnotics.

Suvorexant vs. Placebo

Two pivotal Phase 3, randomized, double-blind, placebo-controlled trials demonstrated the efficacy of suvorexant for the treatment of insomnia.[6] In these 3-month trials, suvorexant was superior to placebo in improving both subjective total sleep time (sTST) and subjective time to sleep onset (sTSO) at week 1, month 1, and month 3.[6] Polysomnography (PSG) data also showed significant improvements in wakefulness after persistent sleep onset (WASO) and latency to persistent sleep (LPS).[6]

Efficacy Endpoint (Change from Baseline at Month 3)Suvorexant (20/15 mg)Placebop-value
Subjective Total Sleep Time (sTST) (min) 45.524.8<0.001
Subjective Time to Sleep Onset (sTSO) (min) -21.9-13.1<0.001
Wake After Persistent Sleep Onset (WASO) (min) (PSG) -29.8-10.9<0.001
Latency to Persistent Sleep (LPS) (min) (PSG) -23.1-15.4NS

Data adapted from pooled analyses of Phase 3 trials. Doses were 20 mg for non-elderly and 15 mg for elderly patients.[6]

Suvorexant vs. Z-Drugs (Zolpidem and Eszopiclone)

Direct head-to-head trials comparing suvorexant to Z-drugs are limited. However, a network meta-analysis of 45 studies provided indirect comparisons.[7] At 4 weeks, another dual orexin receptor antagonist, lemborexant, showed a high probability of being the best treatment for objective TST, LPS, and sleep efficiency, while suvorexant ranked highest for WASO.[7] Eszopiclone was highly ranked for subjective measures of sleep onset and insomnia severity.[7]

In a small, randomized, open-label study of patients with major depressive disorder and benzodiazepine-unresponsive insomnia, switching to either suvorexant or eszopiclone was well-tolerated and improved insomnia severity scores.[8]

A study in healthy elderly subjects found that a single low dose of suvorexant (10 mg) resulted in a shorter sleep latency in the second half of the night compared to ramelteon (4 mg), and longer stage 2 sleep time compared to zolpidem (5 mg).[1]

Suvorexant vs. Benzodiazepines (Temazepam)

Direct comparative trial data between suvorexant and temazepam is scarce. One non-experimental comparison suggests that both drugs have similar effectiveness in symptom control, with the primary difference potentially being the speed of relief.[9] It also notes that suvorexant may have fewer contraindications.[9] A large-scale, propensity score-matched cohort study in Japan found that patients taking suvorexant had a higher risk of hip fracture compared to those taking benzodiazepine receptor agonists (BZRAs), with a hazard ratio of 1.48.

Suvorexant vs. Ramelteon

Safety and Tolerability

The safety profiles of these medications are a critical consideration in their clinical use and development.

Adverse EventSuvorexant (20/15 mg)PlaceboZolpidem (representative)Eszopiclone (representative)Ramelteon (representative)
Somnolence/Next-day sleepiness 6.7%3.3%CommonCommonLess Common
Headache 6.7%5.5%CommonCommonCommon
Dizziness 2.5%2.5%CommonCommonCommon
Dry Mouth 2.5%1.2%Less CommonCommonLess Common
Abnormal Dreams/Nightmares 2.0%0.8%Less CommonCommonCommon
Rebound Insomnia/Withdrawal Not observedN/APossiblePossibleNot expected
Risk of Falls Increased risk observed in some studiesN/AIncreased riskIncreased riskLower risk

Data for suvorexant and placebo are from pooled Phase 3 trials.[6] Data for other drugs are representative and may vary by dose and patient population.

Suvorexant has been shown to have a low potential for abuse and physical dependence, and abrupt discontinuation after up to one year of treatment did not result in significant withdrawal symptoms or rebound insomnia.[2] However, like other hypnotics, it can cause central nervous system depression and impair daytime alertness.

Experimental Protocols

The pivotal Phase 3 trials for suvorexant followed a similar design.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.[6]

Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients with primary insomnia according to DSM-IV-TR criteria.[6]

Interventions: Nightly administration of suvorexant (age-adjusted doses of 40/30 mg or 20/15 mg) or placebo for 3 months.[6] Some trials included a 3-month extension and a 1-week randomized, double-blind run-out period to assess withdrawal and rebound effects.[6]

Outcome Measures:

  • Primary: Subjective total sleep time (sTST) and subjective time to sleep onset (sTSO) assessed via patient diaries.

  • Secondary (in a subset of patients): Polysomnography (PSG) measures of wakefulness after persistent sleep onset (WASO) and latency to persistent sleep (LPS).

  • Safety: Incidence of adverse events, physical examinations, and vital signs.

The following diagram illustrates a typical experimental workflow for an insomnia clinical trial.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Sleep Diary, PSG, Questionnaires) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Suvorexant) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B FollowUp_1 Follow-up Visit 1 (e.g., Week 1, Month 1) Treatment_A->FollowUp_1 Treatment_B->FollowUp_1 FollowUp_2 Follow-up Visit 2 (e.g., Month 3) FollowUp_1->FollowUp_2 End_of_Treatment End of Treatment FollowUp_2->End_of_Treatment Washout Washout/Run-out Period End_of_Treatment->Washout Final_Assessment Final Assessment (Withdrawal/Rebound Effects) Washout->Final_Assessment

A generalized workflow for an insomnia clinical trial.

Conclusion

Suvorexant offers a distinct and effective therapeutic option for insomnia by targeting the orexin system, a key regulator of wakefulness. Its mechanism of action translates to a clinical profile that demonstrates efficacy in both sleep onset and maintenance, with a generally favorable safety profile, particularly regarding the lack of significant rebound insomnia or withdrawal symptoms upon discontinuation.

Compared to GABA-A receptor modulators like benzodiazepines and Z-drugs, suvorexant presents a different risk-benefit profile, with a potentially lower risk of dependence but a notable incidence of somnolence. While direct, comprehensive head-to-head data against all classes of hypnotics are still emerging, the available evidence suggests that suvorexant is a valuable tool in the armamentarium for insomnia treatment. For drug development professionals, the success of suvorexant underscores the potential of novel targets beyond the GABAergic system for the development of future insomnia therapies with improved safety and efficacy profiles. Further research, including more direct comparative effectiveness trials, will continue to refine our understanding of suvorexant's place in the management of insomnia.

References

The Ascendant Therapeutic Potential of 7-Methyl-1,4-Diazepane Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with enhanced biological activity and favorable pharmacokinetic profiles is perpetual. This guide presents a comparative analysis of the biological activities of 7-methyl-1,4-diazepane derivatives against other prominent heterocyclic systems, including piperazines and morpholines. Through a compilation of experimental data, detailed protocols, and visualization of relevant signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

The 1,4-diazepane scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] The introduction of a methyl group at the 7-position of the diazepine core has been shown to improve pharmacokinetic properties, suggesting a promising avenue for the development of new therapeutic agents.[3]

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data on the biological activities of 1,4-diazepane derivatives in comparison to other heterocyclic compounds.

Table 1: Comparative Anticancer Activity (IC₅₀, µM)
Compound/Derivative ClassHeterocycleMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Benzo[b]pyrano[2,3-e][4][5]diazepine Analogue 91,4-Diazepine17.16 ± 1.5416.19 ± 1.35-[6]
Quinoxaline-Piperidine DerivativePiperidine--Selective cytotoxicity[7]
Quinoxaline-Morpholine DerivativeMorpholine--Decreased/no activity[7]
Morpholinopyrimidine Derivative V4Morpholine/Piperazine---[8]
Benzo[b]furo[3,4-e][4][5]diazepin-1-one 13c1,4-DiazepineSignificant-Significant[9]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound/Derivative ClassHeterocycleS. aureusE. coliReference
1,4-Diazepine Derivative B11,4-Diazepine7.817.81[7]
1,4-Diazepine Derivative B1A1,4-Diazepine7.817.81[7]
Quinoxaline-Piperazine DerivativePiperazineModerateModerate[10]
Quinoxaline-Morpholine DerivativeMorpholineModerateModerate[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-methyl-1,4-diazepane derivatives, other heterocycles) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

GABAA_Receptor_Signaling GABA-A Receptor Signaling Pathway GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds Chloride Cl- Influx GABAAR->Chloride Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABAAR Positive Allosteric Modulator Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro DataAnalysis Data Analysis (IC50, MIC determination) InVitro->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism InVivo In Vivo Studies Mechanism->InVivo

Caption: General Experimental Workflow.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate," a key building block in medicinal chemistry. We present a detailed experimental protocol and objective comparisons with alternative methods, supported by experimental data principles from established literature on chiral amine separations.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the most robust and widely adopted technique for the separation and quantification of enantiomers.[1][2][3] The method relies on Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to different retention times and allowing for their separation.

Comparative Analysis of HPLC Stationary Phases

The success of a chiral HPLC separation is heavily dependent on the choice of the chiral stationary phase. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for resolving a broad range of chiral amines.[1]

Stationary Phase TypeCommon ExamplesSeparation PrincipleAdvantagesDisadvantages
Polysaccharide-based CHIRALPAK® IA, IB, IC (amylose derivatives), CHIRALCEL® OD, OJ (cellulose derivatives)Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.Broad applicability, high success rates for a wide range of compounds, available in both normal and reversed-phase modes.Can be sensitive to mobile phase composition, may require method development.
Cyclofructan-based LARIHC® CF6-PInclusion complexation, hydrogen bonding, and dipole-dipole interactions.Excellent for separating primary amines, often used in polar organic or reversed-phase modes.[1]May have a more limited range of applicability compared to polysaccharide phases.
Acetylated β-Cyclodextrin SUMICHIRAL™ OA-7700Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin.Effective for chiral amines and amino alcohols in reversed-phase mode, often using conventional phosphate buffers.[4]The analyte must fit the cyclodextrin cavity for good separation.
Crown Ether-based Chirosil® RCA(+)Complexation between the primary amine of the analyte and the crown ether.Highly efficient for certain primary amines.Typically requires strongly acidic mobile phases.[1]

Experimental Workflow for HPLC Method Development

cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Analysis & Quantification s1 Dissolve Racemic Standard in Mobile Phase m1 Select Chiral Stationary Phase (e.g., CHIRALPAK® IA) s1->m1 s2 Prepare Dilute Solution of Analyte a2 Inject Analyte Sample s2->a2 m2 Screen Mobile Phases (e.g., Hexane/IPA, ACN/MeOH) m1->m2 m3 Optimize Mobile Phase Additives (e.g., DEA, TFA) m2->m3 m4 Adjust Flow Rate and Temperature m3->m4 a1 Inject Racemic Standard to Confirm Resolution m4->a1 a1->a2 a3 Integrate Peak Areas of Enantiomers a2->a3 a4 Calculate Enantiomeric Excess e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 a3->a4

Caption: Workflow for HPLC method development and enantiomeric excess determination.

Detailed Experimental Protocol: A Representative HPLC Method

While a specific, validated method for "this compound" is not publicly available, the following protocol is based on established methods for similar chiral amines and serves as an excellent starting point for method development.

Objective: To determine the enantiomeric excess of this compound using chiral HPLC.

Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (IPA) with a basic additive. A typical starting point would be 90:10 (v/v) Hexane:IPA + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV may be necessary, or derivatization could be considered).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Racemic Standard Injection: Inject a solution of the racemic this compound to confirm the separation of the two enantiomers and determine their retention times.

  • Sample Injection: Inject the sample solution to be analyzed.

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • Let the peak area of the major enantiomer be A1 and the peak area of the minor enantiomer be A2.

    • Enantiomeric Excess (% e.e.) = [(A1 - A2) / (A1 + A2)] x 100

Optimization Notes:

  • Mobile Phase Composition: The ratio of Hexane to IPA can be adjusted to optimize the retention times and resolution. Increasing the percentage of IPA will generally decrease retention times.

  • Additive: A basic additive like DEA is crucial for obtaining good peak shapes for amines by minimizing interactions with residual silanols on the stationary phase.[1] If peak tailing is observed, the concentration of DEA can be increased (e.g., to 0.2%). For some separations, an acidic additive like Trifluoroacetic Acid (TFA) may be beneficial, but this is less common for basic amines on polysaccharide CSPs.

Alternative Methods for Enantiomeric Excess Determination

While HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric excess of chiral amines.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase in a capillary column.High resolution, fast analysis times.Requires the analyte to be volatile and thermally stable, or to be derivatized to impart these properties.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Fast separations, reduced solvent consumption, considered a "green" technology.Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.Provides absolute configuration information in some cases, no separation required.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, expensive reagents.

Logical Relationship of Analytical Techniques

cluster_primary Primary Chromatographic Methods cluster_alternative Alternative & Orthogonal Methods HPLC Chiral HPLC SFC Chiral SFC GC Chiral GC NMR NMR with Chiral Shift Reagents CE Capillary Electrophoresis (Chiral Selector) Analyte This compound Analyte->HPLC High Versatility Analyte->SFC Green, Fast Analyte->GC Requires Volatility Analyte->NMR No Separation Analyte->CE High Efficiency

Caption: Comparison of analytical methods for chiral analysis.

References

Comparative Guide to Validated Analytical Methods for Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the characterization, purity assessment, and chiral separation of "Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate." The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the principles, experimental protocols, and comparative performance of key analytical methodologies relevant to this N-Boc protected diazepane derivative.

Overview of Analytical Techniques

The primary analytical methods for "this compound" and related N-Boc protected diamines include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification of volatile impurities, and Chiral HPLC for the separation of enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a fundamental technique for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds like N-Boc protected diazepanes. Reversed-phase HPLC with UV detection is the most common approach.

Comparison with Alternatives
MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution, quantitative accuracy, wide applicability.Requires a chromophore for UV detection. The Boc-carbonyl group provides a weak chromophore, allowing for low wavelength UV detection.Routine purity analysis and quantification of known and unknown impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile impurities and identification based on mass spectra.The target compound has limited volatility and may require derivatization or risk thermal degradation.Analysis of volatile organic impurities and residual solvents. Not ideal for primary purity assessment of the main compound.
LC-MS Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.High sensitivity and specificity, provides molecular weight information.More complex and expensive instrumentation.Impurity identification and quantification at low levels.
Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 20-80% B

    • 20-25 min, 80% B

    • 25-26 min, 80-20% B

    • 26-30 min, 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of "this compound" in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample (1 mg/mL in mobile phase) injection Inject 10 µL sample->injection Load column C18 Column (Gradient Elution) injection->column Separate detection UV Detection (210 nm) column->detection Detect chromatogram Generate Chromatogram detection->chromatogram Acquire Data integration Integrate Peaks chromatogram->integration purity Calculate Purity (%) integration->purity

Figure 1: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For N-Boc protected amines, its application can be limited by the thermal lability of the Boc group.

Comparison with HPLC

GC-MS offers superior identification capabilities due to the generation of reproducible mass spectra, which can be compared against libraries. However, HPLC is generally more suitable for the primary purity assessment of "this compound" due to the compound's polarity and thermal sensitivity.

Experimental Protocol: GC-MS for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C (Note: Lower temperatures should be investigated to minimize degradation).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Dissolve Sample (in volatile solvent) injection Inject into GC sample->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer ionization->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra of Peaks tic->spectra identification Library Search & Identification spectra->identification

Figure 2: Workflow for GC-MS impurity identification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since "this compound" contains a stereocenter at the 7-position, a chiral separation method is necessary to determine the enantiomeric purity. Chiral HPLC using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Comparison of Chiral Separation Strategies
StrategyPrincipleAdvantagesDisadvantages
Direct (Chiral Stationary Phase) Enantiomers are separated directly on a column containing a chiral selector.Broad applicability, direct analysis without derivatization.CSPs can be expensive and method development can be empirical.
Indirect (Chiral Derivatizing Agent) Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on a standard achiral column.Can use standard HPLC columns, may enhance detectability.Requires a suitable functional group for derivatization, the chiral agent must be enantiomerically pure, and the reaction must go to completion without racemization.
Experimental Protocol: Chiral HPLC on a Polysaccharide-Based CSP
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak IA, IC, etc.).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol. Additives like trifluoroacetic acid or diethylamine (0.1%) may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Chiral_HPLC_Logic racemic_mixture Racemic Mixture of Tert-butyl 7-methyl-1,4- diazepane-1-carboxylate chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column separation Differential Interaction with CSP chiral_column->separation mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->chiral_column enantiomer_R R-enantiomer separation->enantiomer_R Different Retention Times enantiomer_S S-enantiomer separation->enantiomer_S Different Retention Times detector UV Detector enantiomer_R->detector enantiomer_S->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram

Figure 3: Logical diagram of chiral separation by HPLC.

Summary and Recommendations

For a comprehensive analysis of "this compound," a combination of analytical techniques is recommended:

  • Structure Confirmation: NMR spectroscopy remains the gold standard for unambiguous structure elucidation.

  • Purity Assessment: A validated reversed-phase HPLC-UV method is the most suitable technique for routine quality control and quantification of impurities.

  • Volatile Impurities: GC-MS should be employed to identify and quantify any residual solvents or volatile by-products from the synthesis.

  • Enantiomeric Purity: Chiral HPLC is essential for determining the enantiomeric excess of the desired stereoisomer.

The protocols provided in this guide serve as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample. Method validation according to ICH guidelines is necessary for use in a regulated environment.

A Comparative Review of Dual Orexin Receptor Antagonists in the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of suvorexant, lemborexant, and daridorexant for researchers and drug development professionals, integrating performance data, experimental methodologies, and signaling pathway visualizations.

The landscape of insomnia therapeutics has been significantly reshaped by the advent of dual orexin receptor antagonists (DORAs), a class of drugs that offers a novel mechanism of action by targeting the orexin neuropeptide system, a key regulator of wakefulness. This guide provides a comprehensive comparative review of the three currently approved DORAs: suvorexant, lemborexant, and daridorexant. The following sections present a detailed comparison of their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies for key clinical assessments.

Mechanism of Action: The Orexin Signaling Pathway

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a central promoter of wakefulness.[1] DORAs exert their sleep-promoting effects by competitively blocking the binding of orexin-A and orexin-B to both OX1R and OX2R, thereby suppressing the wake drive.[1] This targeted approach differs from traditional hypnotic agents that broadly sedate the brain, and it is thought to preserve a more natural sleep architecture.[2][3]

OrexinSignalingPathway cluster_DORAs Dual Orexin Receptor Antagonists (DORAs) cluster_OrexinSystem Orexin System cluster_Receptors Orexin Receptors cluster_Wakefulness Wakefulness Promotion Suvorexant Suvorexant OX1R OX1R Suvorexant->OX1R OX2R OX2R Suvorexant->OX2R Lemborexant Lemborexant Lemborexant->OX1R Lemborexant->OX2R Daridorexant Daridorexant Daridorexant->OX1R Daridorexant->OX2R OrexinA Orexin-A OrexinA->OX1R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Wakefulness Wakefulness OX1R->Wakefulness OX2R->Wakefulness

Orexin signaling pathway and DORA mechanism.

Pharmacodynamic and Pharmacokinetic Profiles

The differentiation among suvorexant, lemborexant, and daridorexant lies in their distinct pharmacodynamic and pharmacokinetic properties, which influence their clinical application. Key parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity (Ki, nM)
DrugOX1R Ki (nM)OX2R Ki (nM)
Suvorexant0.550.35
Lemborexant6.12.6
Daridorexant0.470.98

Data sourced from publicly available research.

Table 2: Pharmacokinetic Parameters
ParameterSuvorexantLemborexantDaridorexant
Tmax (hours) ~21-21-2
Cmax (ng/mL) Dose-dependentDose-dependentDose-dependent
T1/2 (hours) ~1217-19~8
Protein Binding (%) >99~94~99.7

Data sourced from publicly available research.

All three DORAs are metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, making them susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.[4][5]

Clinical Efficacy: A Comparative Analysis

The clinical efficacy of suvorexant, lemborexant, and daridorexant has been evaluated in numerous randomized controlled trials. A recent network meta-analysis provides a valuable indirect comparison of these agents.[6][7][8]

Table 3: Comparative Efficacy (Standardized Mean Difference vs. Placebo at Month 1)
Efficacy OutcomeSuvorexant (20/15 mg)Lemborexant (10 mg)Daridorexant (50 mg)
sTSO (Subjective Time to Sleep Onset) -0.164-0.430-0.370 (estimated)
sTST (Subjective Total Sleep Time) -0.330 (estimated)-0.340 (estimated)-0.475

Data adapted from a network meta-analysis by Kishi et al. (2025).[6][7][8] Note: "estimated" indicates values derived from the standardized mean difference range provided in the source.

Lemborexant 10 mg demonstrated the most significant effect on subjective time to sleep onset, while daridorexant 50 mg showed the largest improvement in subjective total sleep time.[6][7][8] All three DORAs were found to be superior to placebo across various efficacy endpoints.[6][7]

Safety and Tolerability Profile

The safety profile of DORAs is a key consideration, particularly concerning next-day residual effects.

Table 4: Incidence of Common Adverse Events (%)
Adverse EventSuvorexant (20/15 mg)Lemborexant (10 mg)Daridorexant (50 mg)Placebo
Somnolence 6.79.563.3
Headache 7575
Dizziness 3322

Data sourced from prescribing information and clinical trial publications.

Somnolence is the most frequently reported adverse event for all three DORAs.[6][7][8] The incidence of somnolence appears to be dose-dependent.[6][7] Notably, DORAs are not associated with physiological tolerance, withdrawal symptoms, or rebound insomnia upon discontinuation.[6]

Experimental Protocols

The evaluation of DORAs in clinical trials relies on standardized and rigorous experimental methodologies. The following are detailed protocols for key assessments.

Polysomnography (PSG)

PSG_Workflow cluster_preparation Patient Preparation cluster_recording Overnight Recording cluster_analysis Data Analysis p1 Patient arrives at sleep laboratory in the evening p2 Attachment of electrodes (EEG, EOG, EMG, ECG) and sensors (respiration, oxygen saturation) p1->p2 p3 Patient acclimatizes to the environment p2->p3 r1 Lights out at a standardized time p3->r1 r2 Continuous recording of physiological signals for 8 hours r1->r2 r3 Audio and video monitoring r2->r3 a1 Manual or automated scoring of sleep stages (N1, N2, N3, REM) in 30-second epochs r3->a1 a2 Calculation of sleep parameters (TST, WASO, LPS, SE) a1->a2 a3 Analysis of respiratory and cardiac events a2->a3

Polysomnography (PSG) experimental workflow.

Protocol:

  • Participant Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements, electromyogram - EMG for muscle tone), and chest (electrocardiogram - ECG). Respiratory effort, airflow, and oxygen saturation sensors are also applied.[9][10][11]

  • Overnight Recording: Participants go to bed at their usual time in a light- and temperature-controlled room. Physiological signals are continuously recorded for a fixed period, typically 8 hours.[12]

  • Data Scoring and Analysis: Sleep stages (N1, N2, N3, and REM) are scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine). Key efficacy endpoints are then calculated, including Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).[13][14][15]

Maintenance of Wakefulness Test (MWT)

Protocol:

  • Test Conditions: The MWT is conducted during the daytime in a quiet, dimly lit room.

  • Trial Structure: The test consists of four 40-minute trials, scheduled at 2-hour intervals, beginning 1.5 to 3 hours after the participant's usual wake-up time.

  • Instructions to Participant: During each trial, the participant is instructed to sit comfortably and try to remain awake.

  • Data Recording: EEG, EOG, and EMG are recorded to objectively determine sleep onset.

  • Trial Termination: A trial is terminated if the participant falls asleep or after 40 minutes if no sleep occurs.

Insomnia Severity Index (ISI)

Protocol:

  • Questionnaire Administration: The ISI is a 7-item self-report questionnaire that assesses the patient's perception of insomnia severity over the past two weeks.[16][17][18][19][20]

  • Scoring: Each item is rated on a 5-point Likert scale (0-4), with a total score ranging from 0 to 28.[16][17][19][20]

  • Interpretation of Scores:

    • 0-7: No clinically significant insomnia

    • 8-14: Subthreshold insomnia

    • 15-21: Moderate clinical insomnia

    • 22-28: Severe clinical insomnia[17][19]

Conclusion

Dual orexin receptor antagonists represent a significant advancement in the pharmacological treatment of insomnia. Suvorexant, lemborexant, and daridorexant each offer a distinct clinical profile based on their unique pharmacokinetic and pharmacodynamic properties. While head-to-head clinical trials are lacking, network meta-analyses provide valuable insights into their comparative efficacy and safety.[6][7][8][21] The choice of a specific DORA should be guided by a comprehensive assessment of the patient's insomnia phenotype, treatment goals, and potential for drug-drug interactions. Future research, including direct comparative studies and long-term observational data, will further elucidate the optimal positioning of these agents in the management of insomnia.

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of the scientific process is intrinsically linked to rigorous safety and environmental stewardship. The proper disposal of chemical reagents, such as tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). While a specific SDS for this compound was not found, data for structurally similar compounds, such as other Boc-protected diamines and tert-butyl carbamate, indicate a need for cautious handling.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: All work, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Hazard Profile Summary

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The following table summarizes the potential hazards, compiled from information on similar chemicals.

Hazard CategoryGHS Hazard Statements (H-codes)GHS Precautionary Statements (P-codes)Signal WordPictogram
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330WarningGHS07
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364WarningGHS07
Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313WarningGHS07
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405WarningGHS07
Disposal -P501: Dispose of contents/container in accordance with local/regional/national/international regulations.--

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management facility. Direct disposal into laboratory drains or general waste is strictly prohibited.

Experimental Protocol for Waste Collection and Spill Management:

  • Waste Categorization: All waste containing this compound, including empty containers, reaction residues, and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be categorized as hazardous chemical waste.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions, use a labeled, sealed container designated for hazardous organic waste.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" sticker, the full chemical name ("this compound"), and any associated hazard pictograms.

  • Spill Management: In the event of a spill:

    • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

    • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

    • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

    • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[2][3][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling Chemical Waste cluster_assessment Hazard Assessment cluster_procedure Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) assess Categorize as Hazardous Chemical Waste start->assess contain Place in a sealed, compatible, and labeled container assess->contain label_details Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms contain->label_details store Store in a designated secondary containment area contain->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs end_point Proper Disposal Complete contact_ehs->end_point

Disposal workflow for hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.